molecular formula C3H10ClNO3S B057344 DL-cysteine hydrochloride hydrate CAS No. 116797-51-4

DL-cysteine hydrochloride hydrate

カタログ番号: B057344
CAS番号: 116797-51-4
分子量: 175.64 g/mol
InChIキー: QIJRTFXNRTXDIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-cysteine hydrochloride hydrate is a useful research compound. Its molecular formula is C3H10ClNO3S and its molecular weight is 175.64 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Cysteine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Role of DL-Cysteine Hydrochloride Hydrate in Advancing Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical functions of DL-Cysteine Hydrochloride Hydrate in cell culture, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application. This guide elucidates the biochemical roles of this essential amino acid, offering structured data, detailed experimental protocols, and novel visualizations of key cellular pathways.

This compound, a stable and soluble form of the amino acid cysteine, is a vital supplement in a wide array of cell culture media, from classical formulations to serum-free and chemically defined media. Its importance stems from a multitude of functions that are fundamental to maintaining cellular health, viability, and productivity in in vitro systems.

Core Functions in Cell Culture

At its core, this compound serves several key purposes within a cell culture environment:

  • Protein Synthesis: As a proteinogenic amino acid, cysteine is a fundamental building block for the synthesis of new proteins. Its unique thiol (-SH) group is crucial for the formation of disulfide bonds, which are essential for the correct folding and structural integrity of many proteins, including antibodies and other therapeutic biologics.

  • Antioxidant Defense: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione plays a pivotal role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can damage lipids, proteins, and DNA.

  • Source of Sulfur: Cysteine is a primary source of sulfur for various metabolic processes, including the synthesis of coenzyme A, taurine, and hypotaurine. Taurine and hypotaurine can detoxify the culture media by reacting with harmful free radicals.

  • Metal Ion Carrier: The thiol group of cysteine can chelate metal ions, facilitating their transport across the cell membrane.

Optimizing Cell Culture Performance: Concentration and Stability

The concentration of cysteine in cell culture media is a critical parameter that can significantly impact experimental outcomes. While essential for cell growth, high concentrations can be cytotoxic.

Cell Line Effective Concentration Range Cytotoxic Concentration Reference
Chinese Hamster Ovary (CHO)Varies by clone and process> 2.5 mM
Human Liver Carcinoma (HepG2)0.125 - 0.5 mM (N-Acetyl-L-Cysteine)Not specified
General Cell Culture~0.2 mM (in DMEM, RPMI-1640)> 1 mM (in Eagle's MEM)

One of the challenges of using cysteine in liquid media is its instability. Cysteine readily oxidizes to form cystine, its dimeric form, which is significantly less soluble at neutral pH and can precipitate out of solution. This can lead to a depletion of available cysteine for the cells. To mitigate this, this compound is often used due to its enhanced stability and solubility. Preparing fresh media and storing stock solutions at an acidic pH can also help to minimize oxidation.

Key Signaling Pathways Influenced by Cysteine

Cysteine metabolism is intricately linked to several crucial cellular signaling pathways that regulate the response to oxidative stress and cellular homeostasis.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress, which can be influenced by cysteine availability, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_ub Keap1 (Ubiquitinated) Nrf2_Keap1->Keap1_ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Keap1_ub->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Cysteine Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Nrf2-mediated antioxidant response pathway.

CBS/H2S Signaling Pathway

Cysteine is a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, through the action of enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S is involved in various physiological processes, including the regulation of inflammation, apoptosis, and cellular metabolism. The production of H₂S from cysteine is a key mechanism by which cysteine exerts some of its biological effects beyond its role in protein and glutathione synthesis.

CBS_H2S_Pathway cluster_metabolism Cysteine Metabolism cluster_signaling Downstream Signaling Cysteine Cysteine CSE Cystathionine γ-lyase (CSE) Cysteine->CSE Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine Cystathionine->CSE H2S Hydrogen Sulfide (H₂S) Cellular_Effects Cellular Effects (e.g., Anti-apoptosis, Anti-inflammation) H2S->Cellular_Effects Mediates CBS->Cystathionine Produces CSE->H2S Produces

Caption: CBS/H2S signaling pathway originating from cysteine.

Experimental Protocols

To facilitate the practical application of this compound in cell culture, this guide provides detailed methodologies for key experiments.

Media Supplementation Protocol

This protocol outlines the steps for preparing a stock solution of this compound and supplementing cell culture media.

Materials:

  • This compound powder

  • Sterile, deionized water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

  • Basal cell culture medium

  • Complete cell culture medium (with serum and other supplements)

Procedure:

  • Prepare Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in sterile, deionized water or PBS to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C to maintain stability.

  • Supplement Cell Culture Medium:

    • Thaw an aliquot of the this compound stock solution.

    • Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock solution to every 1 mL of medium.

    • Gently mix the medium to ensure even distribution of the supplement.

    • The supplemented medium is now ready for use in your cell culture experiments.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-

A Technical Guide to the Chemical Properties and Research Applications of DL-Cysteine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DL-cysteine hydrochloride hydrate, a crucial compound in various research and development fields. As the more stable, hydrochloride salt form of the semi-essential amino acid cysteine, it serves as a vital precursor and modulator in numerous biological systems. This guide details its chemical properties, stability considerations, key experimental protocols, and its role in significant cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is the racemic mixture of cysteine, provided as a hydrochloride hydrate to improve stability and solubility, making it suitable for a wide range of laboratory applications.[2][3]

Table 1: General Properties of this compound

PropertyValueCitations
CAS Number 96998-61-7 (Monohydrate); 10318-18-0 (Hydrate)[1][4]
Molecular Formula C₃H₁₀ClNO₃S[1][4]
Molecular Weight 175.63 g/mol [1][5]
Appearance White crystalline powder[1]
Melting Point 109-112 °C[1][6]
IUPAC Name 2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride[4]

Table 2: Solubility Data

SolventSolubilityCitations
Water 650 g/L (at 20°C); 50 mg/mL[7][8]
1 M HCl 50 mg/mL (with heat)[9]
DMSO 30 mg/mL (Sonication recommended)[10]
Ethanol, Acetic Acid Soluble[11]
Acetone Insoluble[11]

Stability, Storage, and Handling

A critical consideration for researchers is the stability of cysteine solutions. The thiol (-SH) group is susceptible to oxidation, especially in neutral or alkaline conditions, readily dimerizing to form cystine.[3][7] This oxidation can be catalyzed by metal ions and exposure to air.[12][13]

Best Practices for Solution Stability:

  • pH: Solutions are significantly more stable at an acidic pH of 1.0-2.5.[12]

  • Solvents: Use deoxygenated solvents and purge containers with an inert gas like nitrogen or argon.[12]

  • Storage: For short-term use, store solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[12]

  • Additives: Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[12]

  • Sterilization: Autoclaving is not recommended due to heat-induced degradation. Sterile filter solutions through a 0.22 µm filter.[12]

G cluster_prep Solution Preparation cluster_storage Storage p1 Weigh DL-Cysteine Hydrochloride Hydrate p2 Dissolve in Degassed Solvent p1->p2 p3 Adjust pH to 1.0-2.5 (Optional, for stability) p2->p3 p4 Sterile Filter (0.22 µm) p3->p4 s1 Short-Term (≤ 3 days) p4->s1  Store Properly s2 Long-Term (≤ 6 months) p4->s2  Store Properly s1_cond Store at 2-8°C s1->s1_cond s2_cond Aliquot & Store at -80°C s2->s2_cond

Workflow for preparing and storing stable cysteine solutions.

Biological Role and Signaling Pathways

This compound provides the essential amino acid cysteine, a cornerstone for several critical metabolic and signaling pathways.

Glutathione Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[2][14] GSH is essential for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[3]

G start Start step1 Prepare Protein Sample in Degassed Buffer start->step1 step2 Prepare Fresh Cysteine Reducing Buffer step1->step2 step3 Add Cysteine Buffer to Protein Sample (Final Conc: 1-10 mM) step2->step3 step4 Incubate at RT or 37°C (30-60 min) step3->step4 step5 Remove Excess Cysteine (e.g., Dialysis, SEC) step4->step5 end Reduced Protein Ready for Next Step step5->end

References

A Technical Guide to DL-Cysteine Hydrochloride Hydrate: Molecular Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core molecular characteristics of DL-cysteine hydrochloride hydrate, tailored for researchers, scientists, and professionals in drug development. This document presents key quantitative data, outlines a hypothetical experimental protocol, and includes visualizations to illustrate molecular structure and potential laboratory applications.

Core Molecular Data

DL-cysteine hydrochloride is a salt of the non-essential amino acid DL-cysteine. It is commonly available in its monohydrate form. This compound serves as a crucial component in various research and development applications, including as a precursor in chemical syntheses and as a component in cell culture media.

Below is a summary of the key molecular properties for both the monohydrate and anhydrous forms of DL-cysteine hydrochloride.

PropertyDL-Cysteine Hydrochloride MonohydrateDL-Cysteine Hydrochloride Anhydrous
Molecular Formula C₃H₇NO₂S·HCl·H₂O[1][2][3] or C₃H₁₀ClNO₃S[4][5][6]C₃H₇NO₂S·HCl[7][8] or C₃H₈ClNO₂S[9]
Molecular Weight 175.63 g/mol [1][4][10][11] or 175.64 g/mol [2][5][12]157.62 g/mol [7][8]
Synonyms DL-Cysteine HCl monohydrate, H-DL-Cys-OH HCl H₂O[4]L-Cysteine HCl anhydrous[7]

Hypothetical Experimental Protocol: Assessing the Antioxidant Activity of this compound

This section outlines a detailed methodology for a common in vitro assay to determine the antioxidant potential of this compound.

Objective: To quantify the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DL-cysteine hydrochloride monohydrate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of DL-cysteine hydrochloride monohydrate in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Protocol:

    • Create a serial dilution of the DL-cysteine hydrochloride monohydrate stock solution to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

    • For the positive control, repeat the serial dilution for ascorbic acid and add DPPH solution.

    • For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Scavenging Activity = [(Abs_blank - Abs_sample) / Abs_blank] * 100

      • Where Abs_blank is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • Data Analysis:

    • Plot the percentage of scavenging activity against the concentration of DL-cysteine hydrochloride monohydrate to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate the molecular composition and a hypothetical experimental workflow involving this compound.

molecular_composition DL-Cysteine_Hydrochloride_Monohydrate DL-Cysteine Hydrochloride Monohydrate (C₃H₁₀ClNO₃S) DL-Cysteine DL-Cysteine (C₃H₇NO₂S) DL-Cysteine_Hydrochloride_Monohydrate->DL-Cysteine contains HCl Hydrochloric Acid (HCl) DL-Cysteine_Hydrochloride_Monohydrate->HCl contains H2O Water (H₂O) DL-Cysteine_Hydrochloride_Monohydrate->H2O contains

Molecular composition of DL-Cysteine Hydrochloride Monohydrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample, Control, DPPH) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions mix Mix Sample/Control with DPPH prep_dilutions->mix incubate Incubate for 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

Workflow for DPPH antioxidant assay.

References

solubility of DL-cysteine hydrochloride hydrate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of DL-Cysteine Hydrochloride Hydrate in various solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its handling, formulation, and application in various scientific and pharmaceutical contexts. The following tables summarize the available quantitative data on its solubility in different solvents at various temperatures.

Table 1: Solubility of Cysteine Derivatives in Water

SoluteTemperature (°C)Solubility (mg/mL)pHNotes
L-Cysteine Hydrochloride Monohydrate20650Not SpecifiedHighly soluble.[1]
L-Cysteine Hydrochloride MonohydrateRoom Temp.50Not Specified[1][2]
L-Cysteine Hydrochloride MonohydrateNot Specified207.2 (PBS)Solubility is significantly influenced by pH.[1]
L-Cysteine25280Not Specified
L-Cysteine20160Not Specified

Table 2: Solubility of Cysteine Derivatives in Organic Solvents

SoluteSolventTemperatureSolubility
L-Cysteine Hydrochloride MonohydrateEthanolNot Specified~10 mg/mL[2]
L-Cysteine Hydrochloride MonohydrateAcetoneNot SpecifiedInsoluble[2]
L-CysteineEthanolNot SpecifiedSlightly soluble[3]
L-CysteineAcetoneNot SpecifiedInsoluble[4]
L-CysteineEtherNot SpecifiedInsoluble[3][4]
L-CysteineAcetic AcidNot SpecifiedFreely soluble[4]
L-CysteineBenzeneNot SpecifiedInsoluble[4]
L-CysteineCarbon DisulfideNot SpecifiedInsoluble
L-CysteineCarbon TetrachlorideNot SpecifiedInsoluble[4]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: The pH of the solution is a critical factor. The solubility of cysteine is lowest near its isoelectric point (pI ≈ 5.1) and increases significantly in more acidic (pH < 2) or alkaline (pH > 8) conditions.[1] To enhance solubility, dissolving the compound in a dilute acid, such as 1N HCl, is often recommended.[1]

  • Temperature: For many amino acids and their salts, solubility increases with temperature.[5][6][7][8] However, for cysteine solutions, elevated temperatures can also accelerate oxidation.

  • Oxidation: Cysteine in solution, particularly at neutral to alkaline pH, is susceptible to oxidation, forming cystine.[1] L-Cystine is significantly less soluble than L-Cysteine and can precipitate out of solution.[1] This process is accelerated by dissolved oxygen and trace metal ions.[1] The use of deoxygenated solvents and the addition of chelating agents like EDTA can help mitigate this issue.[1]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. As a polar molecule, this compound generally exhibits higher solubility in polar solvents like water and alcohols compared to non-polar organic solvents.[5]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following outlines a common methodology for accurately measuring the solubility of this compound.

Static Gravimetric Method for Solubility Determination

The static gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.[5][6][7][8]

Materials:

  • This compound

  • Selected solvent(s)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature water bath

  • Calibrated thermometer or thermocouple

  • Analytical balance

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure that equilibrium is reached. This can take several hours.

  • Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter. The filter is crucial to prevent any solid particles from being included in the sample.

  • Weighing: Dispense the filtered solution into a pre-weighed container. Record the total weight of the container and the solution.

  • Drying: Place the container with the solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

  • Calculation: The solubility is calculated based on the mass of the dried solute and the mass of the solvent evaporated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solute mix Mix Solute and Solvent in Jacketed Vessel prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix stir Stir at Constant Temperature mix->stir settle Allow Solid to Settle stir->settle sample Withdraw Supernatant with Filtered Syringe settle->sample weigh_solution Weigh Solution Sample sample->weigh_solution dry Evaporate Solvent weigh_solution->dry weigh_solute Weigh Dry Solute dry->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Experimental workflow for the static gravimetric solubility determination method.

Factors Affecting this compound Solubility

The interplay of various factors determines the final solubility of this compound in a given system. This diagram illustrates these logical relationships.

G cluster_chemical Chemical Environment cluster_physical Physical Conditions cluster_stability Chemical Stability solubility DL-Cysteine HCl Hydrate Solubility pH pH pH->solubility oxidation Oxidation to Cystine pH->oxidation influences rate solvent Solvent Polarity solvent->solubility ions Presence of Other Ions ions->solubility temp Temperature temp->solubility temp->oxidation accelerates oxidation->solubility decreases apparent solubility due to precipitation

References

The Role of DL-Cysteine as a Reducing Agent in Biochemical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of DL-Cysteine as a reducing agent in a variety of biochemical assays. Cysteine, a semi-essential amino acid, is distinguished by its thiol (-SH) group, which confers upon it potent nucleophilic and reducing properties.[1] This reactivity is central to its function in biological systems and its utility in the laboratory, particularly in the context of protein chemistry and antioxidant research. This guide will delve into the mechanisms of action, provide detailed experimental protocols, and present quantitative data to support the selection and application of DL-Cysteine in your research endeavors.

Core Mechanism: The Thiol-Disulfide Exchange

The primary mechanism by which DL-Cysteine acts as a reducing agent is through thiol-disulfide exchange.[2] This reaction is critical for maintaining the correct three-dimensional structure of proteins by cleaving disulfide bonds (-S-S-) that can form between cysteine residues.[1] The reactive species in this process is the thiolate anion (-S⁻), which is formed by the deprotonation of the thiol group.[3][4] The propensity of the thiol group to deprotonate is defined by its pKa, which for the free amino acid cysteine is approximately 8.3-8.5.[3] Consequently, the reducing activity of cysteine is highly pH-dependent, with higher pH values favoring the formation of the more nucleophilic thiolate anion and thus enhancing the rate of disulfide bond reduction.[3][5][6]

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. This is followed by a second thiol-disulfide exchange reaction, either with another cysteine molecule or intramolecularly if the reducing agent is a dithiol, which results in the complete reduction of the original disulfide bond.

Quantitative Data for a Reducing Agent

The selection of an appropriate reducing agent is a critical step in experimental design. The following tables provide key quantitative data for DL-Cysteine to aid in this process, including a comparison with other commonly used reducing agents.

ParameterValueReference
pKa of Thiol Group ~8.3 - 8.5[3]
Optimal pH Range for Reduction 7.0 - 8.5[3]
Typical Concentration for Protein Reduction 1 - 10 mM (10- to 100-fold molar excess over disulfide bonds)[3]
Redox Potential (E₀' at pH 7.4) Approximately -250 mV (for the Cysteine/Cystine couple)[7]

Table 1: Key Physicochemical Properties of L-Cysteine as a Reducing Agent.

FeatureDL-CysteineDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeNucleophilic attack by phosphorus
Optimal pH Range > 7.0> 7.01.5 - 8.5
Stability Prone to air oxidation, especially at neutral or basic pHProne to air oxidationMore resistant to air oxidation
Odor Slight sulfur smellPungentOdorless
Compatibility with Maleimide Chemistry Reacts, can interfere with labelingReacts, can interfere with labelingGenerally does not react, preferred for maleimide labeling
Use in Immobilized Metal Affinity Chromatography (IMAC) Can interfere with some metal ionsCan interfere with metal ions (e.g., Ni²⁺)Does not reduce metals used in IMAC

Table 2: Comparison of Common Reducing Agents. [8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving DL-Cysteine as a reducing agent are provided below.

Protocol 1: Protein Disulfide Bond Reduction

This protocol outlines a general procedure for the reduction of disulfide bonds in a protein sample using DL-Cysteine.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate buffer)

  • DL-Cysteine hydrochloride monohydrate

  • Degassed, purified water

  • Acidic solution (e.g., HCl) to stop the reaction (optional)

  • Buffer for downstream applications

Procedure:

  • Prepare a fresh stock solution of DL-Cysteine: Dissolve DL-Cysteine hydrochloride monohydrate in degassed, purified water to a concentration of 100 mM. It is recommended to prepare this solution fresh for each experiment to minimize oxidation.[3]

  • Determine the required concentration of DL-Cysteine: The final concentration typically ranges from 1-10 mM, representing a 10- to 100-fold molar excess over the concentration of disulfide bonds in the protein sample.[3]

  • Prepare the reducing buffer: Add the calculated volume of the DL-Cysteine stock solution to the protein buffer. Adjust the pH of the final reducing buffer to between 7.0 and 8.5 to optimize the reduction reaction.[3]

  • Initiate the reduction: Add the prepared reducing buffer to the protein sample.

  • Incubate the reaction: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically for each specific protein.[3]

  • Stop the reaction (optional): The reaction can be stopped by lowering the pH with the addition of an acidic solution.

  • Remove excess reducing agent: If necessary for downstream applications, remove excess DL-Cysteine using methods such as dialysis, diafiltration, or size-exclusion chromatography.

Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups in a sample. This protocol uses L-Cysteine to generate a standard curve.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • L-Cysteine hydrochloride monohydrate

  • Unknown sample containing free sulfhydryl groups

Procedure:

  • Prepare Cysteine Standards:

    • Prepare a 1.5 mM stock solution of L-Cysteine hydrochloride monohydrate in the Reaction Buffer.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 1.25 mM, 1.0 mM, 0.75 mM, 0.5 mM, 0.25 mM, and a 0 mM blank).

  • Prepare Samples:

    • For each standard and unknown sample, prepare a test tube containing 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.

  • Reaction:

    • Add 250 µL of each standard or unknown sample to the respective test tubes. For the blank, add 250 µL of Reaction Buffer.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 412 nm using a spectrophotometer. The molar extinction coefficient for the product (TNB) at 412 nm is 14,150 M⁻¹cm⁻¹.[12]

  • Quantification:

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of free sulfhydryl groups in the unknown sample by interpolating its absorbance value on the standard curve.

Visualizing Biochemical Processes with DL-Cysteine

The following diagrams, created using the DOT language, illustrate key pathways and workflows where DL-Cysteine plays a crucial role.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Protein_SS Protein with Disulfide Bond (P-S-S-P') Mixed_Disulfide Mixed Disulfide Intermediate (P-S-S-Cys) Protein_SS->Mixed_Disulfide Nucleophilic Attack by Thiolate Cysteine_SH 2x DL-Cysteine (Cys-SH) Thiolate Cysteine Thiolate (Cys-S⁻) (pH > pKa) Cysteine_SH->Thiolate Deprotonation Thiolate->Mixed_Disulfide Reduced_Protein Reduced Protein (P-SH + P'-SH) Mixed_Disulfide->Reduced_Protein Second Thiolate Attack Cystine Cystine (Cys-S-S-Cys) Mixed_Disulfide->Cystine

Mechanism of Protein Disulfide Bond Reduction by DL-Cysteine.

Glutathione_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway cluster_function Function Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) (Rate-limiting step) Glutamate->GCL Cysteine DL-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP -> ADP + Pi GSH Glutathione (GSH) GS->GSH ATP -> ADP + Pi gamma_GC->GS Antioxidant_Defense Antioxidant Defense (Detoxification of ROS) GSH->Antioxidant_Defense

Role of DL-Cysteine in the Glutathione Synthesis Pathway.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Standards 1. Prepare Cysteine Standards (Serial Dilution) Mix 4. Mix Standards/Samples with DTNB Prepare_Standards->Mix Prepare_Samples 2. Prepare Unknown Samples Prepare_Samples->Mix Prepare_Reagent 3. Prepare Ellman's Reagent (DTNB) Prepare_Reagent->Mix Incubate 5. Incubate at Room Temperature (15 minutes) Mix->Incubate Measure_Absorbance 6. Measure Absorbance at 412 nm Incubate->Measure_Absorbance Standard_Curve 7. Plot Standard Curve Measure_Absorbance->Standard_Curve Quantify 8. Quantify Free Thiols in Sample Standard_Curve->Quantify

Experimental Workflow for Ellman's Assay.

Conclusion

DL-Cysteine is a versatile and effective reducing agent for a wide range of biochemical assays. Its utility stems from the reactivity of its thiol group, which enables the efficient reduction of disulfide bonds in proteins and peptides. By understanding its mechanism of action, leveraging the provided quantitative data, and following detailed experimental protocols, researchers can confidently employ DL-Cysteine to achieve reliable and reproducible results. The visualization of key biochemical pathways and experimental workflows further aids in the comprehension and implementation of these techniques in the laboratory. As with any reagent, empirical optimization for specific applications is recommended to ensure the highest quality data.

References

understanding the stability of DL-cysteine hydrochloride hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of DL-Cysteine Hydrochloride Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial amino acid derivative utilized in a wide range of pharmaceutical and research applications. Its thiol group makes it a potent antioxidant and a key component in many biological processes. However, this reactive thiol group also renders it susceptible to degradation, primarily through oxidation. Understanding and controlling the stability of this compound solutions is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the factors influencing its stability, degradation pathways, and analytical methodologies for its assessment.

Factors Influencing Stability

The stability of this compound in solution is not intrinsic but is heavily influenced by a multitude of environmental and formulation factors. The primary degradation route is the oxidation of the thiol group.

pH: The pH of the solution is a critical determinant of stability. Cysteine solutions are significantly more stable in acidic conditions (pH 1-2.5).[1][2] In neutral or alkaline environments, the thiol group is more readily deprotonated to the highly reactive thiolate anion, which is more susceptible to oxidation.[1][3]

Oxygen: The presence of dissolved oxygen is a major catalyst for the oxidation of cysteine to its disulfide dimer, cystine.[4] To enhance stability, it is recommended to use deoxygenated solvents and to purge the solution container with an inert gas such as nitrogen or argon.[1][4]

Temperature: Elevated temperatures accelerate the rate of degradation.[1] Therefore, it is advisable to store solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended, while for longer-term storage, freezing at -20°C or -80°C is preferable.[1][4] Autoclaving is generally not recommended for sterilization as the high temperatures can cause significant degradation.[1]

Light: Exposure to light can promote the formation of various degradation products, leading to a yellowish or brownish discoloration of the solution.[1] It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

Metal Ions: The presence of heavy metal ions, such as copper and iron, can catalyze the oxidation of cysteine.[3] The addition of a chelating agent like EDTA can help to sequester these metal ions and improve stability.[1]

Additives: The inclusion of certain additives can enhance stability. Polyvalent alcohols can suppress reactions in the liquid state, and antioxidants like magnesium ascorbyl phosphate can inhibit oxidative degradation.[5]

Degradation Pathways

The primary and most common degradation pathway for cysteine is oxidation. This process can be visualized as a series of steps leading to different oxidized forms of the sulfur-containing side chain.

Cysteine DL-Cysteine (-SH) Cystine Cystine (-S-S-) Cysteine->Cystine Oxidation Sulfenic_Acid Cysteine Sulfenic Acid (-SOH) Cystine->Sulfenic_Acid Further Oxidation Sulfinic_Acid Cysteine Sulfinic Acid (-SO2H) Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid Cysteine Sulfonic Acid (Cysteic Acid) (-SO3H) Sulfinic_Acid->Sulfonic_Acid Oxidation

Primary degradation pathway of DL-Cysteine via oxidation.

Beyond simple oxidation, cysteine can also be metabolized through enzymatic pathways in biological systems, leading to products like pyruvate and hydrogen sulfide.[6][7][8]

Quantitative Stability Data

While specific degradation rates are highly dependent on the exact conditions, the following table summarizes the general stability trends under various storage conditions.

ConditionSolvent/MatrixTemperatureStability/Degradation RateReference
pH Aqueous BufferNot SpecifiedStability increases with increasing acidity (0.1 to 6N HCl).[4][9]
Aqueous SolutionNot SpecifiedOxidation is significantly accelerated at neutral and alkaline pH.[3][4]
Storage Aqueous Solution under NitrogenNot Specified<1% oxidized in 7 days.[4][9]
Aqueous SolutionRoom TemperatureStable for up to 24 hours (if not sterility tested).[1][2]
Aqueous Solution2-8°CStable for up to 3 days (if not sterility tested).[1][2]
Aqueous Solution-20°CRecommended for long-term storage (up to one month).[1][10]
Aqueous Solution-80°CRecommended for long-term storage (up to six months).[1][10]
Blood Samples> -80°CDrastic reductions in cysteine due to oxidation.[4]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and optimal storage conditions for this compound solutions.

Sample Preparation and Storage
  • Preparation: Accurately weigh the desired amount of DL-cysteine hydrochloride monohydrate.[1] Dissolve it in a degassed solvent under a stream of inert gas (e.g., nitrogen or argon).[1]

  • pH Adjustment: If required, adjust the pH to the desired level (typically between 1.0 and 2.5 for enhanced stability) using a dilute acid solution like hydrochloric acid.[1][2]

  • Sterilization: If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.[1]

  • Storage: Aliquot the solution into appropriate light-protected containers and store them under the specified temperature and light conditions for the duration of the stability study.

Analytical Methods

Several analytical techniques can be employed to monitor the stability of cysteine solutions.

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method to quantify the remaining L-cysteine and its degradation products.[1] Reversed-phase HPLC with a suitable detector (e.g., UV or electrochemical) is often used. Derivatization of the thiol group with agents like N-ethylmaleimide (NEM) or iodoacetamide can be employed to form a more stable and easily detectable derivative.[4]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides high specificity and sensitivity for identifying and quantifying cysteine and its various oxidized forms.[11][12]

  • Spectrophotometry: This method can be used for rapid determination, often based on the reaction of cysteine with specific reagents to produce a colored product.[13]

  • Flow Injection Analysis: This technique allows for high-throughput analysis and can be based on redox reactions or derivatization of cysteine.[13]

The following diagram illustrates a general workflow for a stability study.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare Solution (Degassed Solvent, Inert Gas) pH_Adjust Adjust pH (1.0 - 2.5) Prep->pH_Adjust Sterilize Sterile Filtration (0.22 µm) pH_Adjust->Sterilize Store Aliquot & Store (Controlled Conditions) Sterilize->Store Analyze_T0 Analyze at T=0 Store->Analyze_T0 Analyze_Tx Analyze at Timepoints (Tx) Store->Analyze_Tx Data Data Analysis (Degradation Rate, Shelf-life) Analyze_T0->Data Analyze_Tx->Data

General experimental workflow for a DL-Cysteine stability study.

Conclusion

The stability of this compound solutions is a multifaceted issue that requires careful control of pH, oxygen levels, temperature, light exposure, and the presence of metal ions. By implementing the strategies outlined in this guide—such as maintaining an acidic pH, using deoxygenated solvents, and storing solutions at low temperatures in light-protected containers—researchers and drug development professionals can significantly enhance the stability and reliability of their cysteine-containing formulations. A well-designed stability testing protocol employing appropriate analytical methods is crucial for ensuring the quality and efficacy of the final product.

References

DL-Cysteine Hydrochloride Hydrate as a Precursor for Glutathione Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of redox signaling. The synthesis of GSH is a tightly regulated two-step enzymatic process, with the availability of cysteine being the rate-limiting factor. DL-cysteine hydrochloride hydrate serves as a readily available source of cysteine for cellular uptake and subsequent incorporation into glutathione. This technical guide provides a comprehensive overview of the role of this compound as a precursor for glutathione synthesis, including its cellular uptake, metabolic fate, and the signaling pathways that govern this process. Detailed experimental protocols for the in vitro assessment of glutathione synthesis and quantitative data on the efficacy of various cysteine precursors are presented to facilitate research and development in this field.

Introduction: The Central Role of Cysteine in Glutathione Homeostasis

Glutathione is indispensable for maintaining cellular redox balance and protecting against cellular damage.[1] Its synthesis is catalyzed by two ATP-dependent enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1] The initial and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by GCL.[1] The intracellular concentration of cysteine is typically close to the Michaelis constant (Km) of GCL for cysteine, making cysteine availability a critical determinant of the rate of GSH synthesis.[1]

This compound is a stable, water-soluble form of the amino acid cysteine, which is readily utilized by cells as a precursor for GSH synthesis. Understanding its transport into the cell and its subsequent metabolic pathway is crucial for its application in research and therapeutic development.

Cellular Uptake and Metabolism of this compound

Upon dissolution, this compound provides a mixture of D- and L-cysteine. The cellular uptake of these isomers is mediated by various amino acid transport systems. L-cysteine is transported into cells via neutral amino acid transporters such as the Alanine, Serine, Cysteine Transporter (ASCT) family.[2] In the extracellular environment, L-cysteine can be readily oxidized to L-cystine, which is then taken up by the cystine/glutamate antiporter system Xc-.[2]

While L-cysteine is the direct precursor for glutathione synthesis, the role of D-cysteine is less direct. D-cysteine is not a substrate for the enzymes in the glutathione synthesis pathway.[3] However, studies have shown that D-cysteine supplementation can indirectly increase intracellular L-cysteine levels, potentially through a disulfide exchange reaction with extracellular L-cystine, thereby promoting glutathione synthesis.[3][4]

Once inside the cell, L-cysteine enters the glutathione synthesis pathway in the cytosol.

The Glutathione Synthesis Pathway

The synthesis of glutathione from its constituent amino acids is a two-step process that occurs in the cytoplasm:

  • Formation of γ-Glutamylcysteine: The first and rate-limiting step is the ligation of L-glutamate and L-cysteine, catalyzed by glutamate-cysteine ligase (GCL). This reaction requires ATP.[1]

  • Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione (γ-glutamyl-cysteinyl-glycine). This step also requires ATP.[1]

The resulting glutathione is then available to participate in various cellular processes.

cluster_enzymes L_Glutamate L-Glutamate GCL L_Glutamate->GCL L_Cysteine L-Cysteine L_Cysteine->GCL ATP1 ATP ATP1->GCL ADP1 ADP + Pi gamma_GC γ-Glutamylcysteine GS gamma_GC->GS Glycine Glycine Glycine->GS ATP2 ATP ATP2->GS ADP2 ADP + Pi GSH Glutathione (GSH) GCL->ADP1 GCL->gamma_GC Glutamate-Cysteine Ligase (GCL) GS->ADP2 GS->GSH Glutathione Synthetase (GS)

Glutathione Synthesis Pathway

Regulation of Glutathione Synthesis by Cysteine Availability and the Nrf2 Signaling Pathway

The expression of the catalytic and modifier subunits of GCL (GCLC and GCLM) and glutathione synthetase (GS) is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.[6]

Increased levels of intracellular cysteine, as supplied by this compound, can lead to a transient increase in reactive oxygen species (ROS) through autoxidation. This, along with other cellular stressors, can lead to the oxidation of critical cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GCLC, GCLM, and GS, leading to their increased expression and an enhanced capacity for glutathione synthesis.[7][8]

Cysteine Increased Intracellular L-Cysteine Oxidative_Stress Oxidative Stress Cysteine->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 (nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to GCLC_GCLM GCLC, GCLM, GS Gene Expression ARE->GCLC_GCLM Activates Transcription GSH_synthesis Increased Glutathione Synthesis Capacity GCLC_GCLM->GSH_synthesis

Nrf2 Signaling Pathway Activation

Quantitative Comparison of Cysteine Precursors for Glutathione Synthesis

While this compound is an effective precursor, several other cysteine prodrugs have been developed to enhance bioavailability and cellular uptake. The following tables summarize quantitative data from studies comparing the efficacy of various cysteine precursors in increasing intracellular glutathione levels. It is important to note that direct head-to-head comparisons of this compound with all other precursors in a single experimental system are limited; therefore, data from multiple studies are presented.

Table 1: Comparison of Cysteine and N-Acetylcysteine (NAC) in Human Erythrocytes

Precursor (5 mM)Intracellular Free Sulfhydryl Groups (μmol/ml erythrocyte)Reference
L-Cysteine 3.37 ± 0.006[9]
N-Acetylcysteine (NAC) 2.23 ± 0.08[9]

Table 2: Comparison of N-Acetylcysteine (NAC) and N-Acetylcysteine Ethyl Ester (NACET) in Human Primary Endothelial Cells (HUVEC)

Precursor (0.5 mM)Fold Increase in Intracellular GSHReference
N-Acetylcysteine (NAC) ~1.5[10]
N-Acetylcysteine Ethyl Ester (NACET) ~4.0[10]

Table 3: Effect of L-Cysteine Supplementation in Cultured Hepatocytes

TreatmentGlutathione Concentration (nmol/mg protein)Reference
Control ~15[11]
Phenobarbital-like inducers + Cysteine 2- to 3-fold increase[11]

Experimental Protocols

Protocol 1: In Vitro Glutathione Synthesis Assay in Cultured Mammalian Cells

This protocol outlines a method to assess the ability of this compound to increase intracellular glutathione levels in a mammalian cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Glutathione Assay Kit (commercially available, e.g., based on the DTNB-GSSG reductase recycling method)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a dose-response range from 100 µM to 5 mM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without added cysteine).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, and 24 hours) to allow for the uptake of cysteine and synthesis of glutathione.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Glutathione Measurement: Follow the manufacturer's instructions for the chosen glutathione assay kit. Typically, this involves mixing the cell lysate with the assay reagents in a 96-well plate and measuring the absorbance at the specified wavelength over time.

  • Protein Quantification: Determine the protein concentration in each cell lysate using a standard protein assay.

  • Data Analysis: Calculate the glutathione concentration from a standard curve. Normalize the glutathione concentration to the protein concentration for each sample. Express the results as nmol of glutathione per mg of protein.

Start Seed Cells in 96-well Plate Incubate1 Incubate to 80-90% Confluency Start->Incubate1 Treat Treat with DL-Cysteine HCl Hydrate (Dose-Response) Incubate1->Treat Incubate2 Incubate for Time Course (e.g., 4, 8, 12, 24h) Treat->Incubate2 Wash Wash Cells with Ice-Cold PBS Incubate2->Wash Lyse Lyse Cells Wash->Lyse GSH_Assay Perform Glutathione Assay Lyse->GSH_Assay Protein_Assay Perform Protein Assay Lyse->Protein_Assay Analyze Normalize GSH to Protein and Analyze Data GSH_Assay->Analyze Protein_Assay->Analyze

Workflow for In Vitro GSH Synthesis
Protocol 2: Measuring the Rate of Glutathione Synthesis using Stable Isotope Labeling

This protocol provides a more dynamic measure of glutathione synthesis by tracing the incorporation of a stable isotope-labeled cysteine precursor into the glutathione pool.

Materials:

  • L-Cysteine-¹³C₃,¹⁵N (or other stable isotope-labeled cysteine)

  • Cysteine-free cell culture medium

  • Cultured mammalian cells

  • PBS

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard complete medium.

  • Labeling: Wash the cells with PBS and replace the standard medium with cysteine-free medium supplemented with a known concentration of L-Cysteine-¹³C₃,¹⁵N.[12]

  • Time Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.[12]

  • Metabolite Extraction: Wash the harvested cells with ice-cold PBS and immediately quench metabolism and extract metabolites by adding ice-cold 80% methanol.[12]

  • Sample Preparation: Centrifuge the cell extracts to pellet protein and debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to separate and quantify the unlabeled (M+0) and labeled (M+4, for ¹³C₃,¹⁵N-cysteine) glutathione.

  • Data Analysis: Calculate the fractional synthesis rate (FSR) of glutathione by determining the rate of incorporation of the labeled cysteine into the total glutathione pool over time.[12]

Conclusion

This compound is a valuable and widely used precursor for enhancing intracellular glutathione synthesis in research and potentially in therapeutic applications. Its ability to provide the rate-limiting substrate, cysteine, makes it a powerful tool for studying the regulation of glutathione metabolism and for investigating the role of oxidative stress in various physiological and pathological conditions. The choice of cysteine precursor for a specific application should be guided by considerations of bioavailability, cellular uptake, and the specific experimental or therapeutic goals. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of glutathione-dependent cellular processes.

References

Stereoisomere im Fokus: Ein technischer Leitfaden zu den fundamentalen Unterschieden zwischen D-Cystein und L-Cystein in der Forschung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Aminosäuren, die Bausteine des Lebens, existieren in zwei spiegelbildlichen Formen, den sogenannten Stereoisomeren: der L- (linksdrehenden) und der D- (rechtsdrehenden) Form. Während L-Aminosäuren kanonisch als die primären Bausteine für die Proteinsynthese in allen Lebensbereichen gelten, rücken D-Aminosäuren zunehmend in den Fokus der wissenschaftlichen Forschung. Cystein, eine schwefelhaltige Aminosäure, bildet hier keine Ausnahme und seine beiden Isomere, L-Cystein und D-Cystein, weisen fundamentale Unterschiede in ihren biologischen Rollen, Stoffwechselwegen und potenziellen therapeutischen Anwendungen auf. Dieser technische Leitfaden beleuchtet diese Kernunterschiede und bietet Forschern eine umfassende Ressource für das Verständnis und die Untersuchung dieser faszinierenden Moleküle.

Strukturelle und grundlegende Eigenschaften

L-Cystein und D-Cystein sind Enantiomere, was bedeutet, dass sie die gleiche chemische Formel und Konnektivität der Atome aufweisen, sich aber in ihrer räumlichen Anordnung wie Bild und Spiegelbild verhalten. Diese unterschiedliche Chiralität ist der Ursprung aller nachfolgenden biologischen und funktionellen Unterschiede.

EigenschaftL-CysteinD-CysteinReferenz
Biologische Hauptfunktion Proteinbaustein, Vorläufer von GlutathionSignalmolekül, Vorläufer von H₂S[1][2][3]
Vorkommen in Proteinen Häufig, durch ribosomale Synthese eingebautSehr selten, wenn, dann durch posttranslationale Modifikation[1]
Cahn-Ingold-Prelog-Priorität (R)-Konfiguration(S)-Konfiguration[4]
Hauptstoffwechselenzyme Glutamat-Cystein-Ligase, Cystathionin-β-Synthase (CBS), Cystathionin-γ-Lyase (CSE)D-Aminosäure-Oxidase (DAO), Serin-Razemase (SR)[1][5][6]

Differenzierte metabolische Wege

Die vielleicht signifikantesten Unterschiede zwischen L- und D-Cystein liegen in ihren Stoffwechselwegen. Der Körper verarbeitet die beiden Isomere über deutlich getrennte enzymatische Routen, was zu unterschiedlichen biologischen Ergebnissen führt.

L-Cystein-Metabolismus: Biosynthese von Glutathion

L-Cystein ist die geschwindigkeitsbestimmende Vorstufe für die Synthese von Glutathion (GSH), dem wichtigsten intrazellulären Antioxidans des Körpers.[7] Dieser zweistufige Prozess findet im Zytosol statt.

  • Bildung von γ-Glutamylcystein: Das Enzym Glutamat-Cystein-Ligase (GCL) katalysiert die Bildung einer Peptidbindung zwischen der γ-Carboxylgruppe von Glutamat und der Aminogruppe von L-Cystein.[7]

  • Addition von Glycin: Die Glutathion-Synthetase (GS) fügt Glycin an das C-terminale Ende von γ-Glutamylcystein an, wodurch Glutathion entsteht.[7]

L_Cysteine_Metabolism L_Glutamat L-Glutamat GCL Glutamat-Cystein-Ligase (GCL) L_Glutamat->GCL L_Cystein L-Cystein L_Cystein->GCL ATP1 ATP ATP1->GCL ADP1 ADP + Pi GCL->ADP1 gamma_GC γ-Glutamylcystein GCL->gamma_GC GS Glutathion-Synthetase (GS) gamma_GC->GS Glycin Glycin Glycin->GS ATP2 ATP ATP2->GS ADP2 ADP + Pi GS->ADP2 GSH Glutathion (GSH) GS->GSH D_Cysteine_Metabolism D_Cystein D-Cystein DAO D-Aminosäure-Oxidase (DAO) D_Cystein->DAO O2 O₂ O2->DAO H2O H₂O H2O->DAO Mercaptopyruvat 3-Mercaptopyruvat (3MP) DAO->Mercaptopyruvat H2O2 H₂O₂ DAO->H2O2 NH3 NH₃ DAO->NH3 MST 3-Mercaptopyruvat- Sulfurtransferase (3MST) Mercaptopyruvat->MST H2S Schwefelwasserstoff (H₂S) MST->H2S Pyruvat Pyruvat MST->Pyruvat Oxidizer Oxidiertes Substrat MST->Oxidizer Reducer Reduzierendes Substrat Reducer->MST D_Cysteine_Signaling cluster_akt cluster_foxo D_Cystein D-Cystein Receptor Unbekannter Rezeptor/Partner (z.B. MARCKS) D_Cystein->Receptor bindet an Akt_p Akt (aktiv) p-Akt Receptor->Akt_p hemmt Akt Akt (inaktiv) Akt_p->Akt Dephosphorylierung FoxO_p FoxO1/3a (inaktiv) p-FoxO1/3a (Zytoplasma) Akt_p->FoxO_p phosphoryliert (inaktiviert) FoxO FoxO1/3a (aktiv) (Zellkern) Akt->FoxO kann nicht mehr phosphorylieren FoxO_p->FoxO Dephosphorylierung & Translokation Proliferation Zellproliferation FoxO->Proliferation hemmt HPLC_Workflow start Biologische Probe reduction Reduktion (z.B. mit DTT) start->reduction deproteinization Enteiweißung (z.B. mit TCA) reduction->deproteinization derivatization Derivatisierung (z.B. AccQ-Tag) deproteinization->derivatization hplc Chiral-HPLC-Analyse derivatization->hplc detection Detektion (MS oder Fluoreszenz) hplc->detection quantification Quantifizierung detection->quantification

References

CAS number and safety data sheet for DL-cysteine hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-cysteine hydrochloride hydrate, a crucial amino acid derivative with significant applications in research and development. This document details its chemical and physical properties, safety information, relevant biological signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is the hydrochloride salt of the racemic mixture of the amino acid cysteine, existing in a hydrated form. The monohydrate is the most common form. It is essential to distinguish between the different forms, although the CAS numbers are sometimes used interchangeably in literature.

CAS Numbers:

  • DL-Cysteine Hydrochloride Monohydrate: 116797-51-4, 96998-61-7[1][2]

  • This compound (unspecified): 10318-18-0

For clarity, this guide will primarily refer to the monohydrate form.

Table 1: Physical and Chemical Properties of DL-Cysteine Hydrochloride Monohydrate

PropertyValueReference
Molecular Formula C₃H₇NO₂S·HCl·H₂O[3]
Molecular Weight 175.63 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 175 - 178 °C (decomposes)[5]
Solubility Soluble in water (approximately 100 mg/mL at 25 °C)
pH 1.0 - 2.0 (at 25 g/L)
Optical Rotation -0.5 to +0.5°[6]

Safety Data Sheet Summary

A thorough understanding of the safety and handling of this compound is critical for laboratory personnel. The following information is a summary of key data from Safety Data Sheets (SDS).

Table 2: Hazard Identification and Safety Information

CategoryDescription
GHS Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures Inhalation: Move person to fresh air. Skin Contact: Wash with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth.
Handling and Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture.[4]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Biological Signaling Pathways

DL-cysteine plays a pivotal role as a precursor to several key biomolecules and is involved in multiple cellular signaling pathways. Its thiol group is central to its function in redox regulation.

Glutathione (GSH) Synthesis

Cysteine is the rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant.

Glutathione_Synthesis Cysteine DL-Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH

Caption: Glutathione (GSH) Synthesis Pathway.

Taurine Synthesis

DL-cysteine is a precursor for the synthesis of taurine, an amino acid with roles in osmoregulation and antioxidant defense.

Taurine_Synthesis Cysteine DL-Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO CSA Cysteine Sulfinic Acid CDO->CSA CSAD CSA Decarboxylase (CSAD) CSA->CSAD Hypotaurine Hypotaurine CSAD->Hypotaurine Oxidation Oxidation Hypotaurine->Oxidation Taurine Taurine Oxidation->Taurine

Caption: Taurine Synthesis Pathway from Cysteine.

Nrf2 Signaling Pathway Activation

Cysteine and its oxidized form, cystine, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cysteine DL-Cysteine Keap1_Nrf2 Keap1-Nrf2 Complex Cysteine->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Nrf2 Signaling Pathway Activation by Cysteine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of a 1 M DL-Cysteine Hydrochloride Monohydrate Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in cell culture and other experiments.

Materials:

  • DL-cysteine hydrochloride monohydrate (CAS 116797-51-4 or 96998-61-7)

  • High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen gas)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile graduated cylinders or pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Deoxygenate Water: To minimize oxidation of cysteine, use deoxygenated water. This can be prepared by autoclaving and allowing it to cool in a sealed container, or by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Weigh Compound: In a sterile weighing boat, accurately weigh 1.756 g of DL-cysteine hydrochloride monohydrate to prepare 10 mL of a 1 M solution.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of deoxygenated water.

  • Mixing: Cap the tube securely and mix by vortexing or inverting until the solid is completely dissolved. The compound is highly soluble in water.

  • Volume Adjustment: Once fully dissolved, add deoxygenated water to bring the final volume to 10 mL.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile conical tube.

  • Storage: The resulting solution will be acidic (pH 1-2), which enhances its stability. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Quantification of Intracellular Cysteine using HPLC

Objective: To measure the concentration of cysteine within cells after treatment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Cell scrapers

  • Microcentrifuge

  • HPLC system with a fluorescence detector

  • Reagents for derivatization (e.g., monobromobimane)

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound or other compounds as required by the experimental design.

  • Cell Lysis:

    • At the end of the treatment period, aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add a sufficient volume of ice-cold 5% TCA to the culture dish to cover the cell monolayer.

    • Incubate on ice for 10 minutes to precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the acid-soluble thiols, including cysteine.

  • Derivatization (Example with Monobromobimane):

    • Mix the supernatant with a labeling buffer and the derivatizing agent monobromobimane.

    • Incubate in the dark at room temperature for the time specified by the derivatization kit manufacturer.

    • The reaction is stopped by the addition of an acid.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized amino acids using a suitable C18 column and a gradient elution protocol.

    • Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Generate a standard curve using known concentrations of cysteine that have been derivatized in the same manner as the samples.

    • Determine the concentration of cysteine in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the protein content of the cell pellet or the cell number.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 3: Effects of Cysteine on Cell Proliferation and Viability

Cell LineCysteine ConcentrationEffectReference
Caco-2200 µMIncreased cell proliferation
CHO> 2.5 mMReduced cell growth due to oxidative stress
Human Peritoneal Mesothelial CellsNot specifiedImproved cell attachment and growth

Table 4: Cysteine Concentration in Cell Culture Media and its Effects

Organoid/Cell TypeN-Acetyl-L-cysteine (NAC) ConcentrationEffect
Intestinal OrganoidsNot specifiedEnhanced organoid-forming efficiency
Neural Stem Cells1-10 µM L-cysteinePromoted proliferation and differentiation
Various Cell Lines0.8 mMInduction of Nrf2 downstream genes

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, safety considerations, involvement in key signaling pathways, and practical experimental protocols. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. A thorough understanding of its chemistry and biological roles is essential for its effective and safe application in a research setting.

References

Methodological & Application

Preparation of DL-Cysteine Hydrochloride Hydrate Stock Solution: Application Notes and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-cysteine hydrochloride hydrate is a racemic mixture of the sulfur-containing amino acid cysteine, presented as a hydrochloride salt to improve its stability and solubility. It is a vital reagent in various scientific applications, including cell culture, drug formulation, and biochemical assays. In cell culture, it serves as a crucial antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) and acting as a precursor to glutathione, a primary cellular antioxidant. Its reducing properties are also leveraged in protein chemistry to break disulfide bonds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes.

Chemical and Physical Properties

A summary of the key properties of DL-cysteine hydrochloride monohydrate is presented below for easy reference.

PropertyValue
Molecular Formula C₃H₇NO₂S · HCl · H₂O
Molecular Weight 175.64 g/mol [1][2]
Appearance White crystalline powder[3]
Solubility (in H₂O) Highly soluble
Melting Point 109-112°C[3]
pH (1% aqueous solution) Acidic (typically pH 1.5-2.0 for the L-isomer)[4]
Storage (Solid) Room temperature, protected from light and moisture[4]

Experimental Protocol: Preparation of 1 M this compound Stock Solution

This protocol details the steps for preparing a 1 M stock solution. Due to the propensity of cysteine to oxidize, particularly at neutral or alkaline pH, it is critical to prepare solutions fresh using deoxygenated water and to work efficiently.

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • The compound is acidic and may cause skin and eye irritation.

Materials and Equipment
  • DL-cysteine hydrochloride monohydrate (MW: 175.64 g/mol )

  • High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen or argon gas)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile graduated cylinders or pipettes

  • pH meter (optional, for verification)

  • 0.22 µm sterile syringe filter

  • Sterile, amber or foil-wrapped storage tubes

Step-by-Step Procedure
  • Deoxygenate Water : To minimize oxidation, prepare deoxygenated water by autoclaving high-purity water and allowing it to cool to room temperature in a sealed container. Alternatively, sparge the water with an inert gas like nitrogen or argon for 15-20 minutes.

  • Weigh Compound : Accurately weigh 1.756 g of DL-cysteine hydrochloride monohydrate.

  • Dissolution :

    • Add the powder to a sterile 15 mL conical tube.

    • Add approximately 8 mL of the deoxygenated water.

    • Mix by vortexing or gentle inversion until the solid is completely dissolved. The compound is highly soluble in water.

  • Volume Adjustment : Once fully dissolved, adjust the final volume to 10 mL with deoxygenated water.

  • pH Check : The resulting solution will be highly acidic (pH 1-2). This acidic nature enhances the stability of the cysteine solution. If a different pH is required for a specific application, it should be adjusted immediately before use, as neutral or alkaline conditions significantly accelerate oxidation.

  • Sterilization : For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile container. Autoclaving is not recommended as the high temperatures can accelerate degradation.

  • Aliquoting and Storage :

    • Dispense the stock solution into sterile, amber or foil-wrapped tubes to protect it from light.

    • For short-term storage (up to 3 days), solutions can be stored at 2-8°C.

    • For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation.

    • It is crucial to minimize freeze-thaw cycles.

Application Notes

  • Stability : Cysteine solutions are most stable at an acidic pH. In neutral or alkaline environments, the thiol group is more susceptible to oxidation, converting cysteine to the less soluble cystine. The presence of metal ions can also catalyze this oxidation.

  • Use in Cell Culture : When supplementing cell culture media, add the required volume of the stock solution to the complete medium to achieve the desired final concentration. Mix thoroughly by gentle inversion.

  • Reducing Agent : When used as a reducing agent in protein applications, the fresh preparation of the solution is paramount to ensure the thiol group is active.

  • Troubleshooting : If a precipitate forms in the solution over time, it is likely due to the oxidation of cysteine to cystine. In such cases, it is recommended to discard the solution and prepare a fresh batch.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage cluster_use Application start Start: Gather Materials deoxygenate Deoxygenate High-Purity Water (Autoclave or Sparge with N₂/Ar) start->deoxygenate weigh Accurately Weigh 1.756 g DL-Cysteine HCl Hydrate deoxygenate->weigh dissolve Dissolve in ~8 mL Deoxygenated Water weigh->dissolve adjust_vol Adjust Final Volume to 10 mL dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store_short Short-term: 2-8°C (≤ 3 days) aliquot->store_short Choose Storage store_long Long-term: -20°C (≤ 1 month) -80°C (≤ 6 months) aliquot->store_long use Use in Experiment (e.g., Cell Culture Supplement) store_short->use store_long->use

Caption: Workflow for preparing a 1 M this compound stock solution.

References

Application Notes and Protocols for DL-Cysteine Hydrochloride Hydrate in Anaerobic Microbiology Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful cultivation of anaerobic microorganisms is critically dependent on the establishment and maintenance of a low redox potential environment, devoid of molecular oxygen. DL-Cysteine hydrochloride hydrate is a widely utilized reducing agent in anaerobic microbiology media. Its primary function is to chemically scavenge dissolved oxygen and lower the oxidation-reduction (redox) potential of the medium, thereby creating conditions conducive to the growth of obligate anaerobes. The hydrochloride salt form enhances the solubility and stability of cysteine, particularly in stock solutions.[1][2] This document provides detailed application notes and protocols for the effective use of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound reduces the redox potential of the culture medium through the auto-oxidation of its sulfhydryl (-SH) group. In the presence of oxygen, two cysteine molecules are oxidized to form a disulfide bond, resulting in the formation of cystine and the reduction of oxygen to water.[2] This reaction effectively removes residual oxygen that may be present after physical degassing methods, such as sparging with an inert gas. A low redox potential (typically below -110 mV) is a prerequisite for the growth of many strict anaerobes.

Data Presentation

The optimal concentration of this compound can vary depending on the specific microorganisms being cultured and the base medium used. Below is a summary of commonly reported concentrations.

Application / Microorganism TypeTypical Concentration (g/L)Key Remarks
General Anaerobic Gut Microbiome Cultures0.4 - 0.8A concentration of 0.5 g/L is very common and effective for anaerobes isolated from stool.[3]
Acetogen Isolation0.5Used in Peptone-Yeast Extract-Beef Extract Medium (PBBM).[4]
Clostridium species0.5Powder can be added directly to the medium before sterilization.[1]
General Anaerobic Bacteria0.5Often used in combination with other reducing agents like sodium thioglycolate.[5]
Lower Concentration Studies0.025A much lower concentration has been discussed for some gut microbiota media.[3]

Experimental Protocols

Two primary methods are employed for incorporating this compound into anaerobic media: direct addition to the medium before autoclaving or addition of a separately sterilized, anoxic stock solution after autoclaving.

Protocol 1: Direct Addition of Cysteine to Medium Before Autoclaving

This method is simpler and suitable for many media formulations where cysteine does not negatively interact with other components during autoclaving.

Materials and Equipment:

  • DL-Cysteine hydrochloride monohydrate

  • Basal culture medium components

  • Deionized water

  • Gas cylinder with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20)

  • Gassing manifold or cannula

  • Culture vessels suitable for anaerobic work (e.g., serum bottles, Hungate tubes) with butyl rubber stoppers and aluminum crimp seals

  • Autoclave

  • pH meter

  • Redox indicator (e.g., Resazurin, 1 mg/L)

Procedure:

  • Prepare the Medium: In a flask, dissolve all basal medium ingredients, including the redox indicator (resazurin), but excluding the cysteine, in the appropriate volume of deionized water.

  • Sparge with Gas: While stirring, bring the medium to a boil and then lower the heat to maintain a gentle simmer. Sparge the medium with an oxygen-free gas for at least 30 minutes to drive off dissolved oxygen. The resazurin indicator will turn from blue/pink to colorless, indicating a lowered redox potential.[6]

  • Add Cysteine: Add this compound powder directly to the medium (e.g., to a final concentration of 0.5 g/L).[1]

  • Dispense and Seal: While maintaining a continuous flow of oxygen-free gas over the medium's headspace, dispense the medium into the final culture vessels. Immediately seal the vessels with butyl rubber stoppers and secure with aluminum crimp seals.

  • Autoclave: Autoclave the sealed vessels at 121°C for 15 minutes. The autoclaving process also helps to remove any remaining traces of oxygen.

  • Final Check: After cooling, the medium should be colorless. A pink or blue color indicates the presence of oxygen, and the medium should be discarded or re-reduced.

  • Storage: Store the prepared anaerobic medium in the dark at room temperature.[7]

Protocol 2: Post-Autoclaving Addition of a Sterile Cysteine Stock Solution

This method is preferred when cysteine may react with other media components at high temperatures or when preparing a large batch of basal medium that will be supplemented with different reducing agents later.

Materials and Equipment:

  • All materials from Protocol 1

  • Serum bottle for stock solution

  • Sterile, anoxic syringes and needles

  • Anaerobic chamber or glove box (recommended)

Procedure:

  • Prepare Basal Medium: Prepare and dispense the basal medium (without cysteine) into culture vessels as described in Protocol 1 (Steps 1, 2, 4, and 5).

  • Prepare Anoxic Water: Dispense deionized water into a serum bottle. Seal and autoclave to sterilize and remove oxygen. Alternatively, flush the water with oxygen-free gas as in Protocol 1, Step 2.[4]

  • Prepare Cysteine Stock Solution (Anoxically):

    • Perform this step inside an anaerobic chamber or under a continuous stream of sterile, oxygen-free gas.

    • Weigh the desired amount of this compound (e.g., 2.5 g).

    • Add the cysteine powder to a sterile serum bottle containing a known volume of anoxic, sterile deionized water (e.g., 50 mL for a 5% w/v stock solution).[8]

    • Seal the bottle and swirl to dissolve. Cysteine hydrochloride is used because it is more stable at the resulting low pH.[2]

    • This stock solution can be filter-sterilized into a final sterile, anoxic container if desired, though preparation from sterile components under strict aseptic and anoxic conditions is often sufficient.

  • Supplement the Medium:

    • Using a sterile syringe and needle flushed with oxygen-free gas, aseptically withdraw the required volume of the cysteine stock solution.

    • Inject the stock solution into the previously autoclaved and cooled basal medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 0.5 g/L in 100 mL of medium, add 1 mL of a 5% (50 g/L) stock solution.

  • Equilibration: Allow the medium to equilibrate for a few hours to ensure the redox potential is fully lowered before inoculation. The resazurin indicator should be colorless.

Visualizations

The following diagrams illustrate the workflow for preparing anaerobic media and the fundamental role of cysteine.

Media_Preparation_Workflow cluster_prep Medium Preparation cluster_deoxygenation Deoxygenation cluster_final Finalization A Dissolve Basal Media Components B Add Resazurin Indicator A->B C Boil and Sparge with Oxygen-Free Gas B->C Start Deoxygenation D Add DL-Cysteine Hydrochloride Hydrate C->D E Dispense into Vessels Under Gas Headspace D->E Transfer to Vessels F Seal Vessels E->F G Autoclave at 121°C F->G Cysteine_Redox_Reaction Cysteine scavenges oxygen, lowering the redox potential. Cys1 Cysteine (-SH) Cystine Cystine (S-S) Cys1->Cystine Cys2 Cysteine (-SH) Cys2->Cystine O2 O₂ (Dissolved Oxygen) H2O 2H₂O O2->H2O Reduced Cysteine_Metabolism_Pathway Cysteine Exogenous Cysteine CyuA_node Cysteine Desulfhydrase (e.g., CyuA in E. coli) Cysteine->CyuA_node Pyruvate Pyruvate CyuA_node->Pyruvate Products Ammonia Ammonia (NH₃) CyuA_node->Ammonia Sulfide Sulfide (H₂S) CyuA_node->Sulfide Detox Detoxification of High Cysteine Levels CyuA_node->Detox Metabolism Integration with Amino Acid Metabolism CyuA_node->Metabolism

References

Application of DL-Cysteine Hydrochloride Hydrate in Protein Refolding: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful refolding of recombinant proteins from an insoluble and denatured state, often found in inclusion bodies, is a critical step in the production of biologically active therapeutics and research reagents. For proteins containing disulfide bonds, the formation of correct cysteine linkages is paramount to achieving the native, functional conformation. Incorrect disulfide pairing leads to misfolded, inactive proteins and aggregation. DL-Cysteine hydrochloride hydrate, in conjunction with its oxidized form, cystine, serves as an effective redox couple to facilitate the proper formation and shuffling of disulfide bonds during the refolding process. This application note provides a detailed overview of the principles behind cysteine-assisted protein refolding and comprehensive protocols for its implementation.

Principle of Cysteine-Assisted Protein Refolding

The primary role of the cysteine/cystine redox pair in a refolding buffer is to create a controlled redox environment that mimics the conditions of the endoplasmic reticulum, where disulfide bond formation occurs in vivo. This environment promotes the dynamic process of thiol-disulfide exchange, allowing for the correction of improperly formed disulfide bonds.

The mechanism involves two key reactions:

  • Reduction of incorrect disulfide bonds: The free thiol group of cysteine can attack and reduce non-native disulfide bonds within the misfolded protein.

  • Oxidation to form correct disulfide bonds: The resulting free cysteine residues on the protein can then be oxidized by cystine in the buffer to form the correct, native disulfide bridges.

This continuous process of breaking and reforming disulfide bonds, often referred to as "disulfide shuffling," allows the protein to explore different conformational states until it reaches its thermodynamically most stable, native structure.[1][2] The ratio of reduced cysteine to oxidized cystine is a critical parameter that must be optimized for each specific protein to achieve maximal refolding efficiency.[1]

Advantages of Using a Cysteine/Cystine Redox Couple

While the reduced and oxidized glutathione (GSH/GSSG) system is also commonly used, the cysteine/cystine couple offers several advantages:

  • Efficiency: For some proteins, such as human proinsulin, the smaller cysteine/cystine redox couple has been shown to be more efficient in promoting correct folding.[3]

  • Cost-Effectiveness: Cysteine is generally less expensive than glutathione, making it a more economical choice for large-scale protein refolding processes.[4]

However, it is important to be aware of potential drawbacks, such as the lower solubility of cystine compared to GSSG and the possibility of cysteinylation of the target protein.[5]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in protein refolding. Optimization of specific parameters such as protein concentration, buffer pH, and the ratio of cysteine to cystine is crucial for each target protein.

Preparation of Stock Solutions
  • This compound Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of this compound in a degassed, purified water. Adjust the pH to 8.0-8.5 to improve solubility. Prepare this solution fresh before each use to minimize oxidation.[6]

  • Cystine Stock Solution (e.g., 20 mM): Cystine has low solubility in neutral buffers. To prepare a stock solution, dissolve cystine in a small volume of 0.1 M HCl and then dilute with the refolding buffer base to the desired concentration. Alternatively, prepare a stock solution in a basic buffer (pH > 10.5) and then adjust the pH of the final refolding buffer.

General Protein Refolding Protocol by Dilution

This protocol is a starting point and should be optimized for the specific protein of interest.

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea) and a reducing agent (e.g., 20-50 mM Dithiothreitol (DTT)) to ensure all disulfide bonds are broken.

    • Incubate at room temperature or 37°C with gentle agitation until the inclusion bodies are fully dissolved.

    • Centrifuge at high speed to remove any remaining insoluble material.[2]

  • Refolding:

    • Prepare the refolding buffer. A typical starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0) containing other additives to suppress aggregation, such as L-arginine (0.4-1.0 M) and salts (e.g., 150 mM NaCl).[7]

    • Add the this compound and cystine to the refolding buffer at a desired molar ratio (e.g., 10:1 or as optimized).

    • Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle and constant stirring. The final protein concentration should be low (e.g., 10-100 µg/mL) to minimize aggregation.[8]

    • Incubate the refolding mixture at 4°C or room temperature for a period ranging from several hours to overnight to allow for proper folding and disulfide bond formation.

  • Purification and Analysis:

    • After refolding, concentrate the protein solution using methods such as ultrafiltration.

    • Purify the refolded protein from aggregates and other contaminants using techniques like size-exclusion chromatography (SEC) or affinity chromatography.

    • Analyze the refolded protein for its concentration, purity (SDS-PAGE), secondary and tertiary structure (Circular Dichroism), and biological activity.

Case Study: Refolding of Recombinant Human Interferon-α2b (IFN-α2b)

A study on the optimization of refolding conditions for recombinant human IFN-α2b identified an optimal refolding buffer using a cysteine/cystine redox system.[9]

Table 1: Optimized Refolding Buffer for Recombinant Human IFN-α2b [9]

ComponentOptimal Concentration
Urea0.64 M
Cysteine5.57 mM
Cystine1.8 mM

Using a fed-batch refolding method with this optimized buffer at a final protein concentration of 500 µg/mL, a high biological activity of 2.24 x 10⁸ IU/mg was achieved.[9] This case study highlights the effectiveness of a well-optimized cysteine/cystine-based refolding system.

Quantitative Data and Analysis

The success of a protein refolding protocol is determined by the yield of soluble, correctly folded, and active protein.

Table 2: Key Parameters and Methods for Quantifying Refolding Success

ParameterAnalytical Method(s)Purpose
Protein Concentration UV-Vis Spectroscopy (A280), Bradford Assay, BCA AssayTo determine the total protein concentration in the refolding solution.[10][11]
Solubility/Aggregation Turbidity measurement (A340-A400), Size-Exclusion Chromatography (SEC)To quantify the amount of soluble protein versus aggregated protein.[3]
Purity and Integrity SDS-PAGE (reducing and non-reducing), Western BlotTo assess the purity of the refolded protein and identify any degradation or oligomerization.
Conformation Circular Dichroism (CD) Spectroscopy, Intrinsic Tryptophan FluorescenceTo analyze the secondary and tertiary structure of the refolded protein and compare it to the native protein.[12]
Biological Activity Enzyme-linked immunosorbent assay (ELISA), cell-based assays, enzymatic assaysTo determine if the refolded protein is functional.

Visualizing the Process

Mechanism of Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange Mechanism of Cysteine-Assisted Disulfide Shuffling cluster_protein Misfolded Protein cluster_refolding_buffer Refolding Buffer cluster_correctly_folded Correctly Folded Protein P_S_S_P Incorrect Disulfide Bond (P-S-S-P) P_SH_1 Reduced Cysteine (P-SH) P_S_S_P->P_SH_1 Breaks incorrect bond P_SH_2 Reduced Cysteine (P-SH) P_S_S_P->P_SH_2 Breaks incorrect bond P_S_S_P_correct Native Disulfide Bond (P-S-S-P) P_SH_1->P_S_S_P_correct Oxidation P_SH_2->P_S_S_P_correct Oxidation Cys_SH Cysteine (Cys-SH) Cys_SH->P_S_S_P Cystine Cystine (Cys-S-S-Cys) Cystine->P_SH_1 Accepts electrons Cystine->P_SH_2 Accepts electrons

Caption: Thiol-Disulfide Exchange Mechanism.

General Experimental Workflow for Protein Refolding

Protein_Refolding_Workflow start Recombinant Protein Expression (Inclusion Bodies) cell_lysis Cell Lysis and Inclusion Body Isolation start->cell_lysis solubilization Solubilization (Denaturant + Reducing Agent) cell_lysis->solubilization refolding Refolding by Dilution (Cysteine/Cystine Redox Buffer) solubilization->refolding purification Purification (e.g., Chromatography) refolding->purification Correctly Folded aggregation Aggregation (Misfolded Protein) refolding->aggregation Incorrectly Folded analysis Analysis of Refolded Protein purification->analysis end Biologically Active Protein analysis->end

Caption: Protein Refolding Experimental Workflow.

Conclusion

This compound, as part of a cysteine/cystine redox couple, is a valuable and cost-effective tool for the in vitro refolding of cysteine-containing proteins. By facilitating the efficient shuffling of disulfide bonds, it promotes the formation of the native protein structure and enhances the recovery of biologically active material. The protocols and principles outlined in this document provide a solid foundation for researchers to develop and optimize refolding strategies for their specific proteins of interest, ultimately accelerating research and drug development timelines.

References

Application Notes and Protocols for Sterilization of DL-Cysteine Hydrochloride Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-cysteine hydrochloride hydrate is a crucial amino acid derivative used in various pharmaceutical and research applications, including parenteral nutrition and as a component in cell culture media. Ensuring the sterility of its solutions is paramount to prevent microbial contamination. However, the inherent instability of the thiol group in cysteine presents a significant challenge, as it is susceptible to oxidation, particularly when subjected to heat or radiation. This document provides a detailed overview of common sterilization methods, their effects on the stability of this compound solutions, and protocols to mitigate degradation.

Cysteine's primary degradation pathway is the oxidation of its thiol (-SH) group to form a disulfide bond, resulting in the formation of cystine, which is insoluble in water and can precipitate out of solution.[1][2] This process is accelerated by factors such as elevated temperature, the presence of oxygen, and metal ions.[2][3] Maintaining a low pH, typically between 1.0 and 2.5, is critical for enhancing the stability of cysteine solutions.[3][4][5]

Sterilization Methods

The choice of sterilization method for this compound solutions is a critical consideration to ensure both sterility and the preservation of the compound's chemical integrity. The most common methods are filter sterilization, autoclaving (steam sterilization), and gamma irradiation.

Filter Sterilization

Filter sterilization is the most widely recommended method for heat-sensitive solutions like this compound.[3] This technique involves passing the solution through a sterile filter with a pore size typically of 0.22 µm, which effectively removes bacteria and other microorganisms without the use of heat.

Advantages:

  • Minimizes chemical degradation of heat-labile compounds.

  • Effectively removes microbial contamination.

Disadvantages:

  • Does not inactivate viruses or endotoxins.

  • Requires aseptic technique to prevent post-filtration contamination.

Autoclaving (Steam Sterilization)

Autoclaving involves sterilizing the solution using high-pressure saturated steam at temperatures such as 121°C. While effective for sterilization, the high temperatures can significantly accelerate the degradation of this compound.[3] However, under specific conditions, such as the rigorous exclusion of oxygen, autoclaving may be a viable option.[6]

Advantages:

  • Effectively kills bacteria, spores, and viruses.

  • Terminal sterilization process.

Disadvantages:

  • High potential for inducing chemical degradation of cysteine.[3]

  • Requires careful formulation and control of the atmosphere (e.g., inert gas) to minimize oxidation.[6]

Gamma Irradiation

Gamma irradiation is a terminal sterilization method that uses cobalt-60 as a source of ionizing radiation to destroy microorganisms. While it avoids the use of heat, gamma irradiation can induce radiolysis of water, generating free radicals that can react with and degrade cysteine, leading to the formation of various byproducts including cystine, hydrogen sulfide, and alanine.[7][8]

Advantages:

  • Terminal sterilization method.

  • No heat is generated.

Disadvantages:

  • Can cause significant degradation of cysteine through radiolytic pathways.[7]

  • May lead to the formation of undesirable and potentially toxic byproducts.

Comparison of Sterilization Methods

The following table summarizes the impact of different sterilization methods on the stability of this compound solutions based on available data.

Sterilization MethodTemperatureKey ConsiderationsImpact on Cysteine StabilityImpurity Formation (e.g., Cystine)
Filter Sterilization AmbientAseptic technique required.Minimal degradation if performed correctly.Minimal increase if solution is handled under inert conditions.
Autoclaving ~121°CRequires deoxygenated solution and inert atmosphere (e.g., nitrogen).[6]Can cause significant degradation if oxygen is present.[3]Significant increase in the presence of oxygen.
Gamma Irradiation AmbientDose-dependent effects.Can lead to extensive degradation.[7]Formation of cystine and other radiolytic products.[7]

Quantitative Data Summary

The following table presents quantitative data on the stability of a 50 mg/mL L-cysteine hydrochloride monohydrate solution after autoclaving at 121°C for 8 minutes, with and without prior exposure to air.

ParameterAcceptance CriteriaUnsterilized (as is)Sterilized (as is)Unsterilized (exposed to air)Sterilized (exposed to air)
L-Cysteine HCl Assay (%) 85% to 115%108.9%109.0%Not ReportedNot Reported
Cystine Impurity (%) ≤2.0%0.67%0.67%Not ReportedNot Reported
Total Impurities (%) Report Results0.8%0.8%Not ReportedNot Reported

Data adapted from a patent describing a process for terminal sterilization of L-cysteine hydrochloride solutions.[6] The "as is" product was prepared with measures to minimize oxygen exposure.

Experimental Protocols

Protocol 1: Filter Sterilization of this compound Solution

This protocol describes the standard procedure for sterilizing a this compound solution using a 0.22 µm filter.

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or other suitable sterile solvent, deoxygenated

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile receiving container (e.g., vial or bottle)

  • Laminar flow hood or other aseptic environment

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation:

    • In a laminar flow hood, dissolve the this compound in deoxygenated sterile WFI to the desired concentration.

    • If necessary, adjust the pH of the solution to between 1.0 and 2.5 using a dilute sterile solution of hydrochloric acid to enhance stability.[3][4]

  • Filtration Setup:

    • Aseptically attach the sterile 0.22 µm syringe filter to the tip of a sterile syringe.

  • Filtration:

    • Draw the prepared DL-cysteine solution into the syringe.

    • Attach the filter to the syringe.

    • Carefully dispense the solution through the filter into the sterile receiving container.

  • Inert Gas Purge:

    • Before sealing the container, flush the headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.[3]

  • Sealing and Storage:

    • Immediately seal the container.

    • Store the sterilized solution protected from light at the appropriate temperature (2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage).[3]

Filter_Sterilization_Workflow cluster_prep Preparation cluster_filter Filtration (Aseptic Environment) cluster_final Final Steps prep_solution Prepare DL-cysteine HCl solution in deoxygenated sterile WFI (pH 1.0-2.5) draw_solution Draw solution into sterile syringe prep_solution->draw_solution attach_filter Attach 0.22 µm sterile filter draw_solution->attach_filter filter_solution Filter into sterile receiving container attach_filter->filter_solution purge_headspace Purge headspace with inert gas filter_solution->purge_headspace seal_container Seal container purge_headspace->seal_container store_solution Store protected from light at low temperature seal_container->store_solution

Caption: Workflow for Filter Sterilization of DL-Cysteine HCl Solution.

Protocol 2: Autoclaving of this compound Solution under an Inert Atmosphere

This protocol is based on a method described for the terminal sterilization of L-cysteine hydrochloride solutions and should be performed with caution due to the heat sensitivity of the compound.

Materials:

  • This compound

  • Water for Injection (WFI), deoxygenated

  • Autoclavable vials and stoppers

  • Nitrogen gas source

  • Autoclave

Procedure:

  • Solution Preparation and Dispensing:

    • Prepare a deoxygenated solution of this compound in WFI.

    • Dispense the solution into clean, autoclavable vials.

  • Oxygen Removal:

    • Purge the headspace of each vial with nitrogen gas to reduce the dissolved oxygen concentration to a minimum (e.g., no more than 1 ppm).[6]

  • Sealing:

    • Loosely place sterile, autoclavable stoppers on the vials to allow for pressure equalization during autoclaving.

  • Autoclaving:

    • Place the vials in an autoclave.

    • Run a steam sterilization cycle, for example, at 121°C for 8-15 minutes.[6][9] The exact time may need to be validated.

  • Post-Autoclaving:

    • After the cycle is complete and the pressure has returned to atmospheric, fully seat the stoppers to seal the vials before removing them from the autoclave to maintain sterility and the inert atmosphere.

    • Allow the vials to cool to room temperature.

  • Storage:

    • Store the sterilized solution protected from light at the recommended temperature.

Autoclaving_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_final Final Steps prep_solution Prepare deoxygenated DL-cysteine HCl solution dispense_solution Dispense into autoclavable vials prep_solution->dispense_solution purge_headspace Purge headspace with nitrogen gas dispense_solution->purge_headspace partially_seal Loosely place stoppers purge_headspace->partially_seal autoclave Autoclave (e.g., 121°C) partially_seal->autoclave fully_seal Fully seat stoppers post-cycle autoclave->fully_seal cool_vials Cool to room temperature fully_seal->cool_vials store_solution Store protected from light cool_vials->store_solution

Caption: Workflow for Autoclaving DL-Cysteine HCl Solution under Inert Gas.

Conclusion and Recommendations

For applications requiring sterile this compound solutions, filter sterilization is the preferred method due to its minimal impact on the compound's stability. When employing this method, it is crucial to use deoxygenated solvents, maintain an acidic pH, and work under an inert atmosphere to prevent oxidation.

Autoclaving should generally be avoided unless a specific, validated process that rigorously excludes oxygen is in place. Gamma irradiation is not recommended due to the high potential for degradation and the formation of multiple byproducts.

Regardless of the sterilization method, it is advisable to prepare solutions fresh whenever possible and to store them for the shortest duration necessary, protected from light and at low temperatures. Analytical testing, such as HPLC, should be considered to confirm the purity and concentration of the sterilized solution.

References

Application Notes: DL-Cysteine Hydrochloride Hydrate as a Supplement in Animal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine Hydrochloride Hydrate is a crucial amino acid supplement in animal cell culture, playing a vital role in promoting cellular health, proliferation, and overall productivity. As a precursor to the major intracellular antioxidant glutathione, it is essential for mitigating oxidative stress. It also serves as a key building block for protein synthesis, particularly for proteins requiring disulfide bonds for proper folding and stability. This document provides detailed application notes and protocols for the effective use of this compound in animal cell culture.

Cysteine is considered an essential amino acid for cultured cells, which often cannot synthesize it in sufficient quantities.[1][2] Its supplementation is critical in various applications, including biomanufacturing of monoclonal antibodies in Chinese Hamster Ovary (CHO) cells, tissue engineering, and general cell culture maintenance.[2] However, the use of cysteine in cell culture media is not without its challenges. Cysteine is unstable in solution and can be readily oxidized to L-cystine, which is significantly less soluble and can precipitate, reducing its bioavailability.[3][4] Furthermore, high concentrations of cysteine can be cytotoxic, inducing oxidative stress and cell cycle arrest.[3][5][6]

Key Functions in Animal Cell Culture:

  • Protein Synthesis: Cysteine provides the sulfhydryl group necessary for the formation of disulfide bonds, which are critical for the correct tertiary and quaternary structure of many proteins, including antibodies and enzymes.[7]

  • Antioxidant Defense: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a primary antioxidant that protects cells from damage by reactive oxygen species (ROS).[2] Depletion of cysteine leads to a rapid decline in GSH levels, resulting in oxidative stress and potential cell death.[2]

  • Metabolic Support: Cysteine is involved in various metabolic pathways and can be metabolized to taurine and hypotaurine, which help detoxify the cell culture medium.[1][2]

Data Presentation: Quantitative Summary

The optimal concentration of this compound can vary significantly depending on the cell line and culture conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific application.

Cell Line Concentration Effect Reference
Chinese Hamster Ovary (CHO)> 2.5 mMReduced cell growth, increased oxidative stress, cell cycle arrest.[3][5][6]
CaCo-2200 µMIncreased cell proliferation.
Cultured cells in MEM with 10% bovine serum1 mMHighly toxic.[3][4]
Cultured cells in CMRL 1066 with 10% bovine serum1.5 mMToxic.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile PBS or cell culture grade water to the desired stock concentration (e.g., 100 mM). To minimize oxidation, it is recommended to prepare stock solutions at an acidic pH.[3]

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determination of Optimal Concentration using MTT Assay

Objective: To determine the optimal and cytotoxic concentration range of this compound for a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for your cell line and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0, 50, 100, 200, 500, 1000, 2500, 5000 µM).

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of cysteine. Include wells with medium only as a blank control and wells with cells in medium without cysteine as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells).

    • Plot a dose-response curve to determine the optimal and cytotoxic concentrations.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the effect of this compound supplementation on intracellular ROS levels using a fluorescent probe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate culture plates and treat them with the desired concentrations of this compound as determined in Protocol 2. Include a positive control (e.g., cells treated with a known ROS inducer like hydrogen peroxide) and a negative control (untreated cells).

  • Staining with Fluorescent Probe:

    • After the treatment period, remove the culture medium and wash the cells twice with warm PBS.

    • Add the fluorescent probe solution (e.g., 10 µM DCFDA in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess probe.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Capture images to qualitatively assess the fluorescence intensity, which is proportional to the intracellular ROS levels.

    • Flow Cytometry: For a quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_cysteine Prepare DL-Cysteine Hydrochloride Hydrate Stock Solution dose_response Dose-Response Experiment (MTT Assay) prep_cysteine->dose_response ros_assay Oxidative Stress Assay (e.g., DCFDA) prep_cysteine->ros_assay prep_cells Culture and Prepare Target Cell Line prep_cells->dose_response prep_cells->ros_assay analyze_viability Analyze Cell Viability Data dose_response->analyze_viability analyze_ros Analyze ROS Levels ros_assay->analyze_ros determine_optimal Determine Optimal Concentration analyze_viability->determine_optimal conclusion Application in Routine Cell Culture analyze_ros->conclusion determine_optimal->ros_assay determine_optimal->conclusion glutathione_synthesis glutamate Glutamate gamma_gc γ-Glutamylcysteine glutamate->gamma_gc cysteine Cysteine cysteine->gamma_gc glycine Glycine gsh Glutathione (GSH) glycine->gsh gamma_gc->gsh gcl Glutamate-Cysteine Ligase (GCL) gcl->gamma_gc gs Glutathione Synthetase (GS) gs->gsh

References

Application Notes and Protocols for the Incorporation of DL-Cysteine Hydrochloride Hydrate into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-cysteine, a thiol-containing amino acid, is a valuable component in the formulation of hydrogels for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2] The incorporation of DL-cysteine into a hydrogel network imparts several beneficial properties. Its reactive thiol group provides a versatile handle for crosslinking, allowing for the formation of hydrogels with tunable mechanical properties and degradation kinetics.[1] Furthermore, the controlled release of cysteine from the hydrogel scaffold can modulate cellular behavior and promote tissue regeneration.[1] These attributes make cysteine-functionalized hydrogels promising biomaterials for applications such as wound healing, cartilage and bone regeneration, and controlled drug release.[1] This document provides detailed application notes and protocols for the incorporation of DL-cysteine hydrochloride hydrate into hydrogels.

Methods of Incorporation

Several methods can be employed to incorporate DL-cysteine into hydrogel matrices. The choice of method depends on the polymer backbone, the desired hydrogel properties, and the specific application. The primary methods involve the covalent conjugation of cysteine to the polymer.

  • Amide Bond Formation via Carbodiimide Chemistry: This is a widely used method that forms an amide bond between the carboxylic acid groups on a polymer (e.g., hyaluronic acid, poly(acrylic acid)) and the amine group of DL-cysteine.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common coupling agent system.[1]

  • Michael Addition: This reaction occurs between the thiol group of DL-cysteine and an electron-poor double bond, such as an acrylate or maleimide group, on a polymer.[1] This method is highly efficient and proceeds under mild, physiological conditions.[1][3]

  • Disulfide Bond Formation: The thiol groups of cysteine can be oxidized to form disulfide bonds, which can serve as crosslinks within the hydrogel network.[2][4] This crosslinking is reversible and can be cleaved by reducing agents, making it useful for creating stimuli-responsive hydrogels.[5]

Experimental Protocols

Protocol 1: Synthesis of DL-Cysteine Modified Poly(acrylic acid) (PAA-Cys)

This protocol describes the modification of poly(acrylic acid) with this compound using EDC/NHS chemistry, adapted from a method for L-cysteine.[6]

Materials:

  • Poly(acrylic acid) (PAA, 450 kDa)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Sodium hydroxide (NaOH, 5 M)

  • Hydrochloric acid (HCl, 5 M)

  • Distilled water

  • Dialysis tubing (MWCO: 1200)

Procedure:

  • Dissolve 1 g of PAA in approximately 100 mL of distilled water.

  • Adjust the pH of the PAA solution to approximately 5 with 5 M NaOH.

  • In a separate beaker, dilute 2 mL of EDC in 10 mL of distilled water and adjust the pH to approximately 5 with 5 M HCl.

  • Add the EDC solution dropwise to the PAA solution over 20 minutes while stirring. Continue stirring for an additional 10 minutes at room temperature.

  • Dissolve 1 g of this compound in 10 mL of distilled water and adjust the pH to approximately 5.5 with 5 M NaOH.

  • Slowly add the DL-cysteine solution to the activated PAA solution.

  • Adjust the pH of the final reaction mixture to approximately 5.5.

  • Purge the reaction vessel with nitrogen for 1 minute and then allow it to stir at room temperature for 3 hours.

  • Purify the reaction mixture by dialysis against distilled water at a low pH for 5 days, changing the water frequently.

  • Lyophilize the purified solution to obtain the PAA-Cys conjugate as a solid.

Protocol 2: Hydrogel Formation by Photo-initiated Thiol-Acrylate Cross-linking

This protocol describes the formation of a hydrogel from the synthesized PAA-Cys and acrylic acid.[6]

Materials:

  • PAA-Cys (synthesized in Protocol 1)

  • Acrylic acid

  • Photoinitiator (e.g., Irgacure 2959)

  • Ethanol

  • UV light source (365 nm)

Procedure:

  • Prepare a 5% (w/v) stock solution of the photoinitiator in a 1:1 water and ethanol solution.

  • Prepare a precursor hydrogel solution consisting of a 2% solution of PAA-Cys and acrylic acid mixed at the desired ratio.

  • Add 0.3% (w/v) of the photoinitiator to the precursor solution.

  • Expose the solution to UV light at a wavelength of 365 nm for a predetermined time to initiate cross-linking and form the hydrogel.

Data Presentation

The properties of cysteine-containing hydrogels can be tuned by varying the concentration of cysteine, the cross-linking density, and the polymer backbone. The following tables summarize quantitative data from studies on similar cysteine-modified hydrogels.

Table 1: Swelling Properties of Cysteine-Containing Hydrogels

Hydrogel CompositionSwelling Ratio (%)ConditionsReference
L-cysteine loaded alginate beads31-35pH 1.2[1]
L-cysteine loaded alginate beads98-108pH 7.4[1]
Poly(acrylic acid)-Cysteine-Acrylic Acid>100-[6]
Hyaluronic acid L-cysteine conjugate-Sustained drug release[1]

Table 2: Mechanical Properties of Cysteine-Containing Hydrogels

Hydrogel CompositionYoung's ModulusKey FindingsReference
Poly(acrylic acid)-Cysteine-Acrylic Acid~2 to ~35 kPaTunable by acrylic acid concentration and UV curing time.[7]
Cysteine cross-linked biomaterials85% increaseCysteine cross-linking enhances stability and printability.[2]
Cysteine-rich protein (Lactoferrin) hydrogel>20 MPa (compressive stress)High stiffness and toughness.[8]

Visualizations

Signaling Pathways and Experimental Workflows

The incorporation of DL-cysteine can influence cellular behavior through various signaling pathways. The thiol group of cysteine plays a role in antioxidant defense and can modulate redox-sensitive signaling pathways.[1]

Signaling_Pathway cluster_0 Hydrogel Microenvironment cluster_1 Cellular Response Hydrogel Cysteine-releasing Hydrogel Cysteine Released DL-Cysteine Hydrogel->Cysteine Controlled Release Cell Target Cell Cysteine->Cell Uptake Antioxidant Antioxidant Defense (e.g., Glutathione synthesis) Cell->Antioxidant Modulates Signaling Redox-sensitive Signaling Pathways Cell->Signaling Modulates Proliferation Cell Proliferation & Differentiation Signaling->Proliferation

Figure 1: Signaling pathway influenced by cysteine released from a hydrogel.

The general workflow for preparing and characterizing cysteine-incorporated hydrogels is outlined below.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization Polymer Select Polymer (e.g., PAA, Hyaluronic Acid) Activation Polymer Activation (e.g., EDC/NHS) Polymer->Activation Cysteine DL-Cysteine HCl Hydrate Conjugation Conjugation Reaction Cysteine->Conjugation Activation->Conjugation Purification Purification (Dialysis, Lyophilization) Conjugation->Purification Precursor Prepare Precursor Solution Purification->Precursor Crosslinking Cross-linking (e.g., Photo-initiation, pH change) Precursor->Crosslinking Swelling Swelling Studies Crosslinking->Swelling Mechanical Mechanical Testing (Compression, Rheology) Crosslinking->Mechanical Morphology Morphology (SEM) Crosslinking->Morphology Biocompatibility Biocompatibility (Cell Viability, Adhesion) Crosslinking->Biocompatibility

Figure 2: General experimental workflow for cysteine-incorporated hydrogels.

Conclusion

The incorporation of this compound into hydrogels offers a versatile strategy to create advanced biomaterials with tunable properties. The protocols and data presented here provide a foundation for researchers to develop novel hydrogel systems for various biomedical applications. The ability to control mechanical strength, degradation, and biological activity through cysteine incorporation makes these hydrogels highly attractive for the fields of drug delivery and tissue engineering.

References

Application Notes and Protocols for the Experimental Use of DL-Cysteine Hydrochloride Hydrate in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine hydrochloride hydrate is a stable, water-soluble form of the semi-essential amino acid cysteine.[1] Cysteine's critical role in cellular antioxidant defense systems stems from its thiol (-SH) group, which is highly reactive and central to its antioxidant activity.[2][3] This compound serves as a crucial precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant, and can also directly scavenge reactive oxygen species (ROS).[1][2][4] Consequently, this compound is a valuable compound for in vitro and in vivo studies investigating oxidative stress and developing therapeutic strategies against diseases where oxidative damage is implicated.[5]

These application notes provide an overview of the mechanisms of action, experimental protocols, and data presentation for utilizing this compound in antioxidant research.

Mechanism of Action

The antioxidant effects of this compound are primarily mediated through two interconnected pathways:

  • Direct Radical Scavenging: The thiol group of cysteine can directly donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage.[2] In this process, cysteine is oxidized to cystine.[6]

  • Precursor to Glutathione (GSH) Synthesis: Cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is a central component of the cell's antioxidant defense system.[3][4] Glutathione directly quenches free radicals and is a critical cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[3][7] By providing cysteine, this compound boosts intracellular GSH levels, enhancing the cell's capacity to combat oxidative stress.[1][2]

A simplified diagram of the glutathione synthesis pathway is presented below.

Glutathione Synthesis Pathway DL-Cysteine HCl Hydrate DL-Cysteine HCl Hydrate Intracellular Cysteine Intracellular Cysteine DL-Cysteine HCl Hydrate->Intracellular Cysteine GCL Glutamate-Cysteine Ligase (GCL) Intracellular Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma-Glutamylcysteine gamma-Glutamylcysteine GCL->gamma-Glutamylcysteine Glutathione (GSH) Glutathione (GSH) GS->Glutathione (GSH) gamma-Glutamylcysteine->GS Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense

Caption: Glutathione synthesis pathway initiated by DL-Cysteine.

Data Presentation

The antioxidant capacity of this compound can be quantified using various in vitro assays. The results are typically compared to a standard antioxidant like Trolox or Ascorbic Acid.

AssayParameter MeasuredThis compoundStandard Antioxidant (e.g., Trolox)
DPPH Radical Scavenging Assay IC50 (µg/mL or µM)User-determined valueUser-determined value
ABTS Radical Cation Decolorization Assay IC50 (µg/mL or µM)User-determined valueUser-determined value
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/mg)User-determined valueUser-determined value
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µM TE/mg)User-determined valueUser-determined value

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a 1 M stock solution. Cysteine solutions are prone to oxidation, especially at neutral or alkaline pH, and should be prepared fresh using deoxygenated water.[8]

Materials and Equipment:

  • This compound powder

  • High-purity, deoxygenated water (prepared by autoclaving or sparging with nitrogen/argon)[8]

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm syringe filter

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves[8]

Procedure:

  • Safety Precautions: Handle the powder in a well-ventilated area or a chemical fume hood. The compound is acidic and can cause irritation.[8]

  • Weigh Compound: Accurately weigh 17.56 g of DL-Cysteine hydrochloride monohydrate for a 1 M solution in 100 mL. Adjust the mass according to the desired final concentration and volume.

  • Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final volume of deoxygenated water. Mix by vortexing or gentle inversion until the solid is completely dissolved.[8]

  • Volume Adjustment: Once fully dissolved, adjust the final volume with deoxygenated water.[8]

  • pH Check: The resulting solution will be acidic (pH 1-2). This acidic pH enhances stability. If a different pH is required for your experiment, adjust it immediately before use.[8]

  • Sterilization: For cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.[8]

  • Storage: For short-term storage, stock solutions can be stored at -20°C.[5] It is recommended to prepare fresh solutions for optimal results.[8]

Protocol 2: In Vitro Antioxidant Capacity Assessment - DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

DPPH Assay Workflow Start Start Prepare_Solutions Prepare serial dilutions of DL-Cysteine HCl Hydrate and standard antioxidant (e.g., Trolox) Start->Prepare_Solutions Add_DPPH Add DPPH solution to each dilution in a 96-well plate Prepare_Solutions->Add_DPPH Incubate Incubate in the dark at room temperature Add_DPPH->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % scavenging activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 value Calculate_Scavenging->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH radical scavenging assay.

Materials and Equipment:

  • This compound solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the this compound and the standard antioxidant.

  • Assay: In a 96-well plate, add a specific volume of each dilution of the test compound and standard. Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Protocol 3: Assessment of Intracellular ROS Production in Cell Culture

This protocol outlines a general method to assess the effect of this compound on intracellular ROS levels in cultured cells using a fluorescent probe like H2DCFDA.

Materials and Equipment:

  • Cultured cells

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.[5]

  • Pre-treatment: Treat the cells with various concentrations of this compound in phenol red-free medium for the desired time.[5]

  • H2DCFDA Loading: Remove the medium, wash the cells with warm PBS, and add H2DCFDA solution (e.g., 10 µM) in phenol red-free medium. Incubate for 30 minutes at 37°C in the dark.[5]

  • Wash: Remove the H2DCFDA solution and wash the cells with warm PBS.[5]

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells.[5]

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in cells treated with this compound to untreated controls.

Concluding Remarks

This compound is a versatile and effective compound for studying the mitigation of oxidative stress. Its dual role as a direct antioxidant and a precursor to glutathione synthesis makes it a valuable tool in cellular and biochemical research. The protocols provided here offer a framework for investigating its antioxidant properties. Researchers should optimize these protocols for their specific experimental systems and objectives.

References

Application Notes and Protocols: DL-Cysteine Hydrochloride Hydrate in the Synthesis of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of DL-cysteine hydrochloride hydrate in the synthesis of radiolabeled compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The following sections detail the methodologies for radiolabeling with Technetium-99m (99mTc), Fluorine-18 (18F), Carbon-11 (11C), and Gallium-68 (68Ga), including experimental protocols, quantitative data, and visual workflows.

Radiolabeling of DL-Cysteine with Technetium-99m (99mTc)

The labeling of DL-cysteine with 99mTc is a straightforward method for preparing renal imaging agents. The process involves the reduction of 99mTc-pertechnetate, typically with stannous chloride, followed by chelation with DL-cysteine.

Experimental Protocol: 99mTc-DL-Cysteine Synthesis

This protocol is adapted from procedures for labeling cysteine-containing molecules.

Materials:

  • This compound

  • Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Nitrogen gas (N2), high purity

  • Sterile, pyrogen-free water for injection

  • Syringes and sterile vials

Procedure:

  • Preparation of Stannous Chloride Solution: In a sterile vial, dissolve 2 mg of SnCl2·2H2O in 1 mL of 0.1 M HCl under a nitrogen atmosphere to prevent oxidation.

  • Preparation of DL-Cysteine Solution: In a separate sterile vial, dissolve 10 mg of this compound in 2 mL of sterile, pyrogen-free water. Purge the solution with nitrogen gas for 5-10 minutes.

  • pH Adjustment: Adjust the pH of the DL-cysteine solution to a range of 5.5-6.0 using 0.1 M NaOH. The optimal pH is crucial for high radiochemical yield.

  • Radiolabeling Reaction:

    • To the pH-adjusted DL-cysteine solution, add 50-100 µL of the stannous chloride solution.

    • Add 1-2 mL of Na99mTcO4 eluate (activity as required).

    • Gently swirl the mixture and incubate at room temperature for 15-20 minutes.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP by instant thin-layer chromatography (ITLC-SG) using two mobile phases:

      • Acetone: To determine free pertechnetate (99mTcO4-), which moves with the solvent front (Rf = 0.9-1.0).

      • Saline: To determine reduced/hydrolyzed technetium (99mTcO2), which remains at the origin (Rf = 0.0). The 99mTc-DL-cysteine complex also remains at the origin in saline.

    • Calculation: RCP (%) = 100 - (% free 99mTcO4-) - (% 99mTcO2).

    • Purification (if necessary): If the RCP is below 95%, the product can be purified using a suitable solid-phase extraction (SPE) cartridge.

Quantitative Data for 99mTc-Cysteine Labeling
ParameterValueReference
Radiochemical Yield > 95%[1][2]
Radiochemical Purity > 95%[1][2]
pH of Reaction 5.5 - 6.0[2]
Incubation Time 15-20 minutesAnalogous procedures
Incubation Temperature Room TemperatureAnalogous procedures
Purification Method ITLC for QC, SPE if needed[1][2]

Experimental Workflow: 99mTc-DL-Cysteine Synthesis

G Workflow for 99mTc-DL-Cysteine Synthesis cluster_prep Reagent Preparation cluster_labeling Radiolabeling cluster_qc Quality Control & Purification prep_sncl2 Prepare Stannous Chloride Solution add_sncl2 Add Stannous Chloride to Cysteine prep_sncl2->add_sncl2 prep_cys Prepare DL-Cysteine Solution ph_adjust Adjust pH of Cysteine Solution to 5.5-6.0 prep_cys->ph_adjust ph_adjust->add_sncl2 add_tc Add Na99mTcO4 Eluate add_sncl2->add_tc incubate Incubate at Room Temperature add_tc->incubate qc Determine Radiochemical Purity (ITLC) incubate->qc purify Purify via SPE (if RCP < 95%) qc->purify [RCP < 95%] final_product Final 99mTc-DL-Cysteine Product qc->final_product [RCP ≥ 95%] purify->final_product

Caption: Workflow for the synthesis of 99mTc-DL-Cysteine.

Radiolabeling of DL-Cysteine with Fluorine-18 (18F)

Direct radiofluorination of non-activated molecules is challenging. Therefore, 18F is typically incorporated via a prosthetic group that reacts with the thiol group of cysteine. A common strategy involves the reaction of a cysteine-containing molecule with an 18F-labeled reagent.

Experimental Protocol: 18F-Labeling via Thiol-Reactive Prosthetic Groups

This protocol describes a general method using an 18F-labeled maleimide derivative.

Materials:

  • This compound

  • 18F-Fluoride produced from a cyclotron

  • Maleimide-containing precursor for fluorination

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Phosphate buffered saline (PBS), pH 7.0-7.4

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Procedure:

  • Azeotropic Drying of 18F-Fluoride:

    • Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel containing a solution of K222 and K2CO3 in acetonitrile/water.

    • Evaporate the solvent under a stream of nitrogen at 100-110 °C to form the reactive [18F]F-/K222/K2CO3 complex. Repeat with anhydrous acetonitrile to ensure dryness.

  • Synthesis of 18F-labeled Maleimide:

    • Dissolve the maleimide precursor in anhydrous acetonitrile and add it to the dried [18F]F- complex.

    • Heat the reaction mixture at 80-120 °C for 10-15 minutes.

    • Purify the 18F-labeled maleimide using an SPE cartridge or semi-preparative HPLC.

  • Conjugation to DL-Cysteine:

    • Dissolve this compound in PBS (pH 7.0-7.4). The slightly basic pH deprotonates the thiol group, making it more nucleophilic.

    • Add the purified 18F-labeled maleimide to the cysteine solution.

    • Incubate at room temperature for 15-30 minutes.

  • Purification and Quality Control:

    • Purify the final 18F-labeled cysteine derivative by radio-HPLC.

    • Confirm the identity and radiochemical purity of the product by analytical radio-HPLC.

Quantitative Data for 18F-Cysteine Labeling
ParameterValueReference
Radiochemical Yield (Conjugation) 75% - 95%[3]
Radiochemical Purity > 95%[3]
Specific Activity 3-6 Ci/µmol (111-222 GBq/µmol)[3]
Total Synthesis Time ~90 minutes[3]
pH for Conjugation 7.0 - 7.4General knowledge
Purification Method HPLC[3]

Experimental Workflow: 18F-Labeling of DL-Cysteine

G Workflow for 18F-Labeling of DL-Cysteine cluster_fluoride_prep 18F-Fluoride Preparation cluster_prosthetic_synthesis Prosthetic Group Synthesis cluster_conjugation Conjugation to Cysteine cluster_final_purification Final Purification & QC elute_f18 Elute [18F]Fluoride dry_f18 Azeotropic Drying with K222/K2CO3 elute_f18->dry_f18 add_precursor Add Maleimide Precursor dry_f18->add_precursor heat_reaction Heat at 80-120 °C add_precursor->heat_reaction purify_prosthetic Purify 18F-Maleimide (SPE/HPLC) heat_reaction->purify_prosthetic add_prosthetic Add 18F-Maleimide purify_prosthetic->add_prosthetic prep_cys Prepare DL-Cysteine in PBS (pH 7.0-7.4) prep_cys->add_prosthetic incubate Incubate at Room Temperature add_prosthetic->incubate purify_final Purify by Radio-HPLC incubate->purify_final qc Analytical Radio-HPLC for QC purify_final->qc final_product Final 18F-DL-Cysteine Product qc->final_product

Caption: Workflow for 18F-labeling of DL-Cysteine via a prosthetic group.

Radiolabeling of DL-Cysteine with Carbon-11 (11C)

The short half-life of 11C (20.4 minutes) necessitates rapid and efficient synthesis methods. The most common approach for labeling cysteine is through S-methylation using [11C]methyl iodide or [11C]methyl triflate.

Experimental Protocol: S-[11C]Methyl-DL-Cysteine Synthesis

Materials:

  • This compound

  • [11C]CO2 produced from a cyclotron

  • Lithium aluminum hydride (LiAlH4) or H2/Ni for reduction

  • Hydriodic acid (HI) or triflic acid anhydride

  • Sodium hydroxide (NaOH) solution

  • HPLC system for purification and analysis

Procedure:

  • Production of [11C]Methylating Agent:

    • [11C]CH3I: [11C]CO2 is reduced to [11C]CH4, which is then reacted with iodine to form [11C]CH3I. Alternatively, [11C]CO2 is reduced to [11C]methanol, which is then converted to [11C]CH3I using HI.

    • [11C]CH3OTf: [11C]CH3I is passed through a silver triflate column.

  • 11C-Methylation Reaction:

    • Dissolve this compound in a basic aqueous solution (e.g., NaOH) to deprotonate the thiol group.

    • Bubble the gaseous [11C]CH3I through the cysteine solution or add the [11C]CH3OTf solution.

    • The reaction is typically rapid and occurs at room temperature or with gentle heating.

  • Purification and Formulation:

    • The reaction mixture is quickly purified by radio-HPLC to separate the product from unreacted precursors and byproducts.

    • The collected fraction is formulated in a physiologically compatible solution for injection.

Quantitative Data for 11C-Cysteine Labeling
ParameterValueReference
Radiochemical Yield > 50% (from [11C]CH3I)[4]
Radiochemical Purity > 99%[4]
Synthesis Time ~12 minutes from [11C]CO2[4]
Purification Method HPLC[4]

Experimental Workflow: S-[11C]Methyl-DL-Cysteine Synthesis

G Workflow for S-[11C]Methyl-DL-Cysteine Synthesis cluster_methylating_agent [11C]Methylating Agent Synthesis cluster_methylation 11C-Methylation cluster_purification Purification & Formulation co2_prod Produce [11C]CO2 ch3i_synth Synthesize [11C]CH3I or [11C]CH3OTf co2_prod->ch3i_synth react React with [11C]Methylating Agent ch3i_synth->react prep_cys Prepare DL-Cysteine in Basic Solution prep_cys->react hplc_purify Purify by Radio-HPLC react->hplc_purify formulate Formulate for Injection hplc_purify->formulate final_product Final S-[11C]Methyl-DL-Cysteine formulate->final_product

Caption: Workflow for the synthesis of S-[11C]Methyl-DL-Cysteine.

Radiolabeling of DL-Cysteine with Gallium-68 (68Ga)

68Ga is a generator-produced PET radionuclide. Labeling with 68Ga typically involves a chelator that is conjugated to the molecule of interest. For cysteine, a bifunctional chelator with a thiol-reactive group would be employed.

Experimental Protocol: 68Ga-Labeling via a Bifunctional Chelator

Materials:

  • This compound

  • Bifunctional chelator (e.g., DOTA-maleimide)

  • 68Ge/68Ga generator

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium acetate buffer

  • SPE cartridge for 68Ga concentration (e.g., cation exchange)

  • Heating block

Procedure:

  • Conjugation of Chelator to Cysteine:

    • Dissolve the bifunctional chelator (e.g., DOTA-maleimide) and this compound in a suitable buffer (e.g., phosphate or borate buffer, pH 7-8).

    • Allow the reaction to proceed at room temperature to form the cysteine-chelator conjugate.

    • Purify the conjugate by HPLC.

  • Elution and Concentration of 68Ga:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl.

    • Trap the [68Ga]Ga3+ on a cation exchange cartridge.

    • Elute the concentrated 68Ga with a small volume of acidified NaCl solution.

  • 68Ga-Labeling:

    • Add the purified cysteine-chelator conjugate to a reaction vial containing sodium acetate buffer to maintain the optimal pH (typically 3.5-4.5 for DOTA).

    • Add the eluted 68Ga to the reaction vial.

    • Heat the reaction mixture at 90-95 °C for 5-15 minutes.

  • Purification and Quality Control:

    • Purify the final product using an SPE cartridge to remove unchelated 68Ga.

    • Determine the radiochemical purity by radio-TLC or radio-HPLC.

Quantitative Data for 68Ga-Cysteine Labeling
ParameterValueReference
Radiochemical Yield > 95%Analogous procedures
Radiochemical Purity > 98%Analogous procedures
pH of Labeling 3.5 - 4.5 (for DOTA)[5]
Reaction Temperature 90 - 95 °C[5]
Reaction Time 5 - 15 minutes[5]
Purification Method SPE[5]

Logical Relationship: 68Ga Chelation with Cysteine Conjugate

G Logical Relationship for 68Ga Chelation cluster_conjugate_prep Conjugate Preparation cluster_ga_prep 68Ga Preparation cluster_labeling_reaction Labeling Reaction cysteine DL-Cysteine conjugate Cysteine-Chelator Conjugate cysteine->conjugate chelator Bifunctional Chelator (e.g., DOTA-maleimide) chelator->conjugate reaction_vial Reaction Vial (Buffered, Heated) conjugate->reaction_vial generator 68Ge/68Ga Generator ga_eluate [68Ga]Ga3+ Eluate generator->ga_eluate ga_eluate->reaction_vial labeled_product 68Ga-Cysteine-Chelator Complex reaction_vial->labeled_product

Caption: Logical relationship for 68Ga chelation with a cysteine-chelator conjugate.

References

Troubleshooting & Optimization

how to prevent oxidation of DL-cysteine hydrochloride hydrate solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of DL-cysteine hydrochloride hydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation in this compound solutions?

A1: The primary degradation pathway for this compound in an aqueous solution is oxidation. The thiol group (-SH) in the cysteine molecule is susceptible to oxidation, which results in the formation of cystine, a disulfide. This oxidation can be accelerated by several factors, including the presence of oxygen, neutral or alkaline pH, heavy metal ions, elevated temperatures, and exposure to light.[1][2][3]

Q2: Why does a white precipitate form in my cysteine solution?

A2: The formation of a white precipitate is a common indicator of oxidation.[1] The oxidation product, cystine, is significantly less soluble in water compared to cysteine, leading to its precipitation out of the solution.[1] This process is expedited by the presence of oxygen and metal ions.[3]

Q3: How does pH affect the stability of the solution?

A3: pH is a critical factor in the stability of cysteine solutions. The rate of oxidation significantly increases at neutral or alkaline pH.[1][2] Maintaining an acidic pH, ideally between 1.0 and 3.0, is highly effective in slowing down the oxidation rate.[1][3][4]

Q4: What is the role of dissolved oxygen and how can it be removed?

A4: Exposure to atmospheric oxygen is a major driver of cysteine oxidation.[1] To enhance stability, dissolved oxygen should be removed from the solvent (e.g., high-purity water) before preparing the solution. Effective deoxygenation methods include:

  • Boiling: Boiling the water for at least 15 minutes and allowing it to cool under an inert gas stream (like nitrogen or argon).[1]

  • Sparging: Bubbling an inert gas, such as nitrogen or argon, through the water for 30 minutes or more.[1][5]

  • Sonication: Using an ultrasonic bath to degas the solvent.[1]

Q5: Are there any additives that can help stabilize the solution?

A5: Yes, the addition of antioxidants and chelating agents can significantly improve stability.

  • Antioxidants: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant. It acts as a sacrificial agent, being preferentially oxidized over cysteine. A typical concentration is 0.1% (w/v).[1]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze the oxidation process.[1] A common concentration is 1 mM.[1]

Troubleshooting Guide

Problem Probable Cause Recommended Solution(s)
White precipitate forms in the solution. Oxidation of DL-cysteine to the less soluble L-cystine.[1]1. Confirm the precipitate is cystine by attempting to redissolve it with a reducing agent like dithiothreitol (DTT). 2. For future preparations, implement preventative measures such as using deoxygenated water, adjusting the pH to be more acidic (pH 1-3), adding antioxidants like ascorbic acid, and storing under an inert atmosphere.[1]
Solution turns yellow over time. This may indicate degradation and the formation of colored byproducts.1. Discard the solution. 2. Prepare a fresh solution using high-purity reagents and implement all recommended stabilization procedures.[1]
Inconsistent experimental results. The concentration of active DL-cysteine is decreasing over time due to oxidation.1. Prepare fresh DL-cysteine solutions for each experiment. 2. If a stock solution must be used, quantify the cysteine concentration before each use with a validated analytical method (e.g., HPLC).[1] 3. Ensure proper storage of the stock solution (low temperature, protected from light, under an inert atmosphere).

Data on Solution Stability

The stability of a this compound solution is highly dependent on the preparation and storage conditions. The following table summarizes the expected stability under various illustrative conditions.

pH Temperature Atmosphere Additives Expected Stability
1.0 - 3.02-8°CInert Gas (Nitrogen/Argon)0.1% Ascorbic Acid, 1 mM EDTASeveral days to weeks
1.0 - 3.02-8°CInert Gas (Nitrogen/Argon)NoneUp to 3 days[3]
1.0 - 3.0Room TempAirNoneLess than 24 hours[3]
7.0Room TempAirNoneVery unstable, significant oxidation within hours[6]

Experimental Protocol: Preparation of a Stabilized 100 mM this compound Solution

This protocol outlines the steps to prepare a stabilized stock solution of this compound.

Materials and Equipment:

  • DL-cysteine hydrochloride monohydrate (MW: 175.63 g/mol )

  • High-purity, deoxygenated water

  • Ascorbic acid (optional)

  • EDTA (optional)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Sterile, amber glass vials with airtight seals

  • Calibrated analytical balance and pH meter

  • Sterile filtration apparatus (0.22 µm filter)

  • Inert gas source (Nitrogen or Argon) with tubing

Procedure:

  • Deoxygenate the Water:

    • Take a suitable volume of high-purity water in a flask.

    • Deoxygenate by either boiling for at least 15 minutes and cooling to room temperature under a stream of inert gas, or by sparging with nitrogen or argon for at least 30 minutes.[1][5]

  • Weighing:

    • In a clean, dry weighing boat, accurately weigh the required amount of DL-cysteine hydrochloride monohydrate to prepare a 100 mM solution (17.56 mg/mL).[1]

  • Dissolution:

    • Transfer the weighed powder to a sterile container.

    • Add approximately 80% of the final desired volume of deoxygenated water.

    • Gently swirl to dissolve the powder. The solution should be acidic.[1][5]

  • Addition of Stabilizers (Recommended):

    • For enhanced stability, add ascorbic acid to a final concentration of 0.1% (w/v).[1]

    • Add EDTA to a final concentration of 1 mM.[1]

  • pH Adjustment:

    • Measure the pH of the solution. If necessary, adjust to the desired acidic pH range (e.g., 1.0-3.0) using dilute HCl or NaOH.

  • Final Volume Adjustment:

    • Add deoxygenated water to reach the final desired volume.

  • Sterile Filtration:

    • If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile, amber glass container.[3][5]

  • Inert Gas Purging:

    • Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]

  • Storage:

    • Immediately seal the vial tightly.

    • Store at low temperatures (2-8°C or frozen) and protect from light by using amber vials or wrapping the container in foil.[1]

Visualizations

OxidationPathway DL-Cysteine Oxidation Pathway Cysteine 2x DL-Cysteine (-SH) Cystine Cystine (-S-S-) Cysteine->Cystine Oxidation Factors Accelerating Factors Factors->Cysteine Oxygen O₂ (Oxygen) Oxygen->Factors pH Neutral/Alkaline pH pH->Factors Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Factors Temp High Temperature Temp->Factors Light Light Exposure Light->Factors

Caption: Oxidation pathway of DL-Cysteine to Cystine.

PreventionWorkflow Workflow for Preparing Stabilized Cysteine Solution start Start deoxygenate 1. Deoxygenate Water (Boil or Sparge with N₂/Ar) start->deoxygenate weigh 2. Weigh DL-Cysteine HCl H₂O deoxygenate->weigh dissolve 3. Dissolve in Deoxygenated Water weigh->dissolve stabilize 4. Add Stabilizers (e.g., Ascorbic Acid, EDTA) dissolve->stabilize adjust_ph 5. Adjust pH to Acidic Range (pH 1-3) stabilize->adjust_ph final_vol 6. Adjust to Final Volume adjust_ph->final_vol filter 7. Sterile Filter (0.22 µm) final_vol->filter purge 8. Purge Headspace with N₂/Ar filter->purge store 9. Store at Low Temp, Protected from Light purge->store end Stable Solution store->end

Caption: Experimental workflow for oxidation prevention.

References

troubleshooting precipitation of DL-cysteine in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the precipitation of DL-cysteine in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my DL-cysteine precipitating out of my buffer solution?

A1: The most common reason for DL-cysteine precipitation is its oxidation to DL-cystine. Cysteine is a thiol-containing amino acid that is susceptible to oxidation, especially in the presence of oxygen. This reaction converts two cysteine molecules into one cystine molecule, which is significantly less soluble in water, particularly at a neutral pH.[1][2][3] Factors that accelerate this oxidation include neutral or alkaline pH, the presence of metal ions, and exposure to atmospheric oxygen.[1][4]

Q2: At what pH is DL-cysteine most and least soluble?

A2: DL-cysteine, like other zwitterionic amino acids, is least soluble at its isoelectric point (pI), which is approximately 5.1.[4] Its solubility increases significantly at pH values far above or below the pI. Therefore, dissolving DL-cysteine in acidic (pH < 2) or alkaline (pH > 8) conditions will improve its solubility.[4][5]

Q3: How can I prevent the oxidation of DL-cysteine in my solution?

A3: To prevent oxidation, it is crucial to minimize the exposure of the solution to oxygen. This can be achieved by using degassed solvents (e.g., by sonication or sparging with nitrogen) and storing the solution under an inert atmosphere like nitrogen or argon.[1][4][6] Additionally, working at a low pH (1-2) can significantly slow down the rate of oxidation.[4][7] The inclusion of a metal chelator such as EDTA can also help by inhibiting trace metal-catalyzed oxidation.[6]

Q4: Can I heat the solution to dissolve the precipitated DL-cysteine?

A4: Mild heating can be used to help dissolve DL-cysteine.[5] However, prolonged or excessive heating can also accelerate oxidation. If you use heat, it is best to do so cautiously and in combination with other methods to prevent oxidation, such as working under an inert atmosphere.

Q5: Is there a difference in solubility between L-cysteine and DL-cysteine?

A5: The search results do not indicate a significant difference in the fundamental solubility properties of L-cysteine and DL-cysteine in the context of precipitation due to oxidation. The primary issue for both is the conversion to their corresponding, poorly soluble cystine forms.

Troubleshooting Guide

This guide addresses specific issues you may encounter with DL-cysteine solutions.

Issue 1: Precipitate forms immediately upon dissolving DL-cysteine in a neutral buffer (e.g., PBS pH 7.2).

  • Cause: At neutral pH, the oxidation of cysteine to cystine is significantly accelerated.[1] The low solubility of cystine at this pH leads to immediate precipitation.

  • Solution:

    • Prepare a concentrated stock solution of DL-cysteine in a low pH solvent, such as 1 M HCl.[4][5]

    • Once fully dissolved, you can then dilute this acidic stock solution into your final neutral buffer. The initial low pH ensures complete dissolution before the pH is raised.

Issue 2: A clear DL-cysteine solution becomes cloudy or forms a precipitate over time.

  • Cause: This is a classic sign of gradual oxidation to DL-cystine upon exposure to air.

  • Solution:

    • Prepare fresh solutions of DL-cysteine for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]

    • If storage is necessary, store the solution at a low temperature (-80°C) and under an inert atmosphere (nitrogen or argon).[6]

    • Consider adding a stabilizing agent.

Issue 3: The required concentration of DL-cysteine is too high to dissolve completely, even with pH adjustment.

  • Cause: There is a limit to the solubility of DL-cysteine. For instance, the solubility in PBS (pH 7.2) and water is approximately 20 mg/mL.[8]

  • Solution:

    • Re-evaluate the required concentration for your experiment.

    • If a high concentration is essential, you may need to use a different solvent system, although this will depend on the constraints of your experiment. The solubility of cysteine is highest in water compared to many common organic solvents.[9]

Data Presentation

Table 1: Solubility of Cysteine and Cystine

CompoundSolventTemperature (°C)SolubilityReference
L-CysteineWater25277 g/L[10]
L-CysteinePBS (pH 7.2)Not Specified~20 mg/mL[8]
L-CystineWater250.112 mg/mL[5]
L-Cystine1 M HClNot Specified50 mg/mL (with heat)[5]

Table 2: Factors Affecting DL-Cysteine Stability in Aqueous Solutions

FactorEffect on StabilityRecommendationReference
pH Stability increases with increasing acidity. Oxidation is accelerated at neutral and alkaline pH.Prepare stock solutions at low pH (1-2).[1][4][7]
Oxygen The primary cause of oxidation to insoluble cystine.Use degassed solvents and store under an inert atmosphere (N₂ or Ar).[1][4][6]
Temperature Higher temperatures can increase the rate of oxidation.Prepare solutions at room temperature or on ice. Store at low temperatures.[1]
Metal Ions Catalyze the oxidation of cysteine.Add a metal chelator like EDTA to the buffer.[6]
Storage Time Degradation occurs over time, even under ideal conditions.Prepare solutions fresh daily.[8]

Experimental Protocols

Protocol for Preparing a Stable DL-Cysteine Solution

This protocol outlines a method to prepare a DL-cysteine solution with minimized risk of precipitation.

Materials:

  • DL-cysteine powder

  • Hydrochloric acid (HCl), 1 M

  • High-purity, deoxygenated water (prepared by boiling and cooling under an inert gas, or by sparging with nitrogen or argon for at least 30 minutes)

  • Final buffer of choice (also deoxygenated)

  • pH meter

  • Sterile, sealed storage vials

Methodology:

  • Prepare a Concentrated Acidic Stock Solution:

    • In a sterile container, add the desired amount of DL-cysteine powder.

    • Add a small volume of 1 M HCl and vortex to dissolve the powder. You can gently warm the solution if necessary to aid dissolution.[5]

  • Dilution into Final Buffer:

    • Slowly add the concentrated DL-cysteine stock solution to your deoxygenated final buffer with continuous stirring.

    • Monitor the pH of the final solution and adjust as necessary using your buffer components.

  • Storage:

    • If the solution is not for immediate use, dispense it into airtight vials, flush the headspace with nitrogen or argon, and seal tightly.

    • Store at -80°C for long-term storage or on ice for short-term use.[6] It is still recommended to use the solution within a day.[8]

Visualizations

Cysteine_Oxidation_Pathway Cysteine 2x Cysteine (Soluble) Cystine Cystine (Poorly Soluble) Cysteine->Cystine Oxidation (+O2, Metal Ions, Neutral/Alkaline pH) FurtherOxidation Further Oxidation Products (Sulfenic, Sulfinic, Sulfonic Acids) Cystine->FurtherOxidation Further Oxidation

Caption: Oxidation pathway of cysteine leading to precipitation.

Troubleshooting_Workflow Start Precipitation Observed in DL-Cysteine Solution CheckpH Is the buffer pH neutral or alkaline? Start->CheckpH CheckAge Was the solution freshly prepared? CheckpH->CheckAge No LowpH Prepare concentrated stock in acidic solution (e.g., 1M HCl) and then dilute. CheckpH->LowpH Yes CheckOxygen Was the solution prepared with degassed solvents and stored under inert gas? CheckAge->CheckOxygen Yes FreshPrep Prepare fresh solution for each experiment. CheckAge->FreshPrep No InertAtmosphere Use degassed solvents and store under N2 or Ar. CheckOxygen->InertAtmosphere No Final Stable Solution CheckOxygen->Final Yes LowpH->Final FreshPrep->Final InertAtmosphere->Final

Caption: Workflow for troubleshooting DL-cysteine precipitation.

Precipitation_Factors Precipitation DL-Cysteine Precipitation Oxidation Oxidation to DL-Cystine Oxidation->Precipitation pH Neutral or Alkaline pH pH->Oxidation Oxygen Presence of Oxygen Oxygen->Oxidation MetalIons Metal Ions MetalIons->Oxidation Time Storage Time Time->Oxidation

Caption: Factors contributing to DL-cysteine precipitation.

References

Technical Support Center: Optimizing pH for DL-Cysteine Hydrochloride Hydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-cysteine hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a focus on the critical role of pH in modulating the stability and activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing a stable stock solution of this compound?

A1: For maximum stability and to prevent oxidation, stock solutions of this compound should be prepared in an acidic environment, ideally within a pH range of 1.0 to 2.5.[1] The acidic conditions keep the thiol (-SH) group protonated, which is less susceptible to oxidation to the disulfide form, cystine.[1] Solutions at neutral or alkaline pH are prone to rapid oxidation, leading to loss of activity.[1][2]

Q2: How does pH affect the antioxidant activity of cysteine?

A2: The antioxidant activity of cysteine is significantly influenced by pH. The reactivity of the thiol group, which is responsible for its antioxidant properties, is enhanced when it is in the deprotonated thiolate form (S⁻). The pKa of the thiol group is approximately 8.3-8.5, meaning that at higher pH values, the concentration of the more reactive thiolate anion increases.[3][4][5][6][7] Therefore, while acidic pH is optimal for stability, a more neutral or slightly alkaline pH may be required for maximal antioxidant activity in a specific assay, representing a trade-off between stability and immediate reactivity.

Q3: My DL-cysteine solution has turned yellow and/or a white precipitate has formed. What is the cause and how can I prevent this?

A3: A yellow discoloration can indicate degradation of cysteine.[1] The formation of a white precipitate is most commonly due to the oxidation of cysteine to cystine, which is significantly less soluble in aqueous solutions, especially at neutral pH.[6] This oxidation is accelerated by factors such as elevated pH, presence of oxygen, and trace metal ions.

To prevent this:

  • Maintain an acidic pH (1.0-2.5) for stock solutions.[1]

  • Use deoxygenated solvents (e.g., by boiling and cooling under an inert gas like nitrogen or argon).[1]

  • Prepare solutions fresh whenever possible.[1]

  • Store solutions properly: for short-term storage, refrigerate at 2-8°C, and for long-term storage, store as aliquots at -20°C or -80°C under an inert atmosphere.[1]

  • Consider adding a chelating agent , such as EDTA, to sequester metal ions that can catalyze oxidation.[1]

Q4: What is the optimal pH for using DL-cysteine in cell culture media?

A4: The optimal pH for cysteine in cell culture is a balance between maintaining its stability and ensuring its bioavailability and function for the cells. Most cell culture media are buffered around a physiological pH of 7.2-7.4. While cysteine is less stable at this pH compared to acidic conditions, this is the required pH for cell viability. In this context, cysteine is often added to the media immediately before use from a freshly prepared acidic stock solution. The instability at neutral pH is a known issue, and some strategies to mitigate this include using more stable derivatives of cysteine or frequent media changes.[8]

Q5: How does the activity of cysteine-dependent enzymes, like cysteine proteases, vary with pH?

A5: The optimal pH for the activity of cysteine-dependent enzymes is specific to each enzyme and its biological location. For example, many lysosomal cysteine proteases, such as cathepsins, exhibit optimal activity in the acidic to neutral range (pH 4.0-7.0), which reflects their environment within the lysosome.[4][5][9][10][11] It is crucial to determine the optimal pH for your specific enzyme experimentally, as activity can drop sharply outside of this range.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in an enzyme assay.
Possible Cause Troubleshooting Steps
Suboptimal pH for the enzyme The optimal pH for DL-cysteine stability (acidic) may not be the optimal pH for the enzyme's activity. Determine the enzyme's optimal pH by performing the assay across a range of pH values.[4][10][12][13]
Oxidation of Cysteine If the assay is performed at a neutral or alkaline pH, the cysteine may be rapidly oxidizing, reducing its effective concentration. Prepare the cysteine solution fresh immediately before use. Consider performing the assay under an inert atmosphere if feasible.
Incorrect Buffer Composition The chosen buffer may be inhibiting the enzyme or reacting with cysteine. Ensure the buffer components are compatible with all assay components.
Issue 2: Poor reproducibility in antioxidant capacity assays (e.g., DPPH, ABTS).
Possible Cause Troubleshooting Steps
pH of the reaction mixture The antioxidant activity of cysteine is pH-dependent. Ensure the final pH of the reaction mixture is consistent across all experiments. The DPPH assay, for instance, is recommended to be performed in a pH range of 5.0 to 6.5.[14]
Degradation of Cysteine Stock If the stock solution is not stored properly or is used over an extended period, its concentration of active cysteine will decrease. Prepare fresh stock solutions for each set of experiments and store them under appropriate conditions (acidic pH, low temperature, inert atmosphere).
Interference from other components Other components in the sample or buffer may be interfering with the assay. Run appropriate controls to identify any interfering substances.

Data Presentation

Table 1: pKa Values of DL-Cysteine Functional Groups

This table provides the acid dissociation constants (pKa) for the ionizable groups of cysteine. These values are crucial for understanding how pH affects the charge state and reactivity of the molecule.

Functional GroupApproximate pKa Value
α-Carboxyl (-COOH)1.71 - 2.35[4][5][6]
α-Amino (-NH₃⁺)8.72 - 10.78[4][5][6]
Thiol (-SH)8.18 - 8.37[3][4][5][6]

Table 2: pH-Dependent Stability and Activity of Cysteine

This table summarizes the general relationship between pH and the stability and activity of cysteine in different experimental contexts.

pH RangeStability of Cysteine SolutionGeneral Activity Profile
1.0 - 2.5 High: Minimal oxidation of the thiol group.[1]Low Reactivity: The protonated thiol group is less nucleophilic.
3.0 - 6.0 Moderate: Oxidation rate increases as pH rises.Variable: Optimal range for many cysteine proteases.[4][9][10]
6.5 - 7.5 Low: Prone to oxidation, especially in the presence of oxygen and metal ions.Biologically Relevant: Required for cell culture and physiological assays. Cysteine's antioxidant activity increases as the thiol group starts to deprotonate.
> 8.0 Very Low: Rapid oxidation occurs.High Reactivity: The thiolate anion (S⁻) is a strong nucleophile, leading to high reactivity in many chemical assays.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution

Materials:

  • This compound

  • High-purity, deoxygenated water (autoclaved or sparged with nitrogen/argon)

  • 1 M HCl

  • pH meter

  • Sterile, amber-colored storage vials

Procedure:

  • Deoxygenate Water: Prepare deoxygenated water by autoclaving and allowing it to cool in a sealed container or by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Weighing: In a sterile container, accurately weigh the required amount of this compound to prepare a 100 mM solution (e.g., 1.756 g for 100 mL).

  • Dissolution: Add approximately 80% of the final volume of deoxygenated water to the powder and gently swirl to dissolve.

  • pH Adjustment: Measure the pH of the solution. If it is above 2.5, carefully add 1 M HCl dropwise while monitoring the pH until it is within the range of 1.5-2.0.[1]

  • Final Volume: Adjust the final volume to the desired amount with deoxygenated water.

  • Sterilization (Optional): If required, sterile-filter the solution through a 0.22 µm filter into sterile amber vials.

  • Storage: Purge the headspace of the vials with an inert gas, seal tightly, and store at -20°C or -80°C for long-term use.[1]

Protocol 2: Determination of Optimal pH for a Cysteine-Dependent Enzyme

Materials:

  • Purified enzyme of interest

  • This compound

  • Substrate for the enzyme

  • A set of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from pH 4.0 to 9.0).

  • Reaction Mixture Preparation: For each pH value, prepare a reaction mixture containing the buffer, the enzyme substrate at a fixed concentration, and any other necessary co-factors.

  • Cysteine Addition: Prepare a fresh, concentrated stock solution of this compound. Immediately before starting the reaction, add a consistent final concentration of cysteine to each reaction mixture.

  • Enzyme Addition and Measurement: Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture. Immediately begin monitoring the reaction rate using a suitable detection method (e.g., monitoring absorbance change over time).

  • Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.[10][12][13]

Mandatory Visualizations

Cysteine_Structure cluster_cysteine DL-Cysteine Structure C_alpha C_carboxyl C C_alpha->C_carboxyl N_amino H₂N C_alpha->N_amino C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl S_thiol SH C_beta->S_thiol

Caption: Chemical structure of DL-cysteine.

Troubleshooting_Workflow start Inconsistent/Low Activity in Cysteine Experiment check_pH Is the pH optimal for the SPECIFIC application? start->check_pH check_solution Is the Cysteine solution fresh and properly prepared? start->check_solution pH_stability Is the pH for STABILITY (1.0-2.5) conflicting with the pH for ACTIVITY? check_pH->pH_stability For stock solutions pH_enzyme Is the pH optimal for the ENZYME's function? check_pH->pH_enzyme For assays resolve_pH Adjust pH for optimal activity, preparing Cysteine solution fresh before use. pH_stability->resolve_pH pH_enzyme->resolve_pH deoxygenated Was deoxygenated solvent used? check_solution->deoxygenated storage Was the solution stored correctly (low temp, inert gas)? check_solution->storage prepare_fresh Prepare a fresh Cysteine solution using best practices. deoxygenated->prepare_fresh storage->prepare_fresh

Caption: Troubleshooting workflow for cysteine-related experiments.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cysteine Cysteine Keap1 Keap1 (Cysteine-rich) Cysteine->Keap1 modifies Cys residues ROS Oxidative Stress (e.g., ROS) ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 presented by Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitinates Ub Ubiquitin ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., for Glutathione Synthesis) ARE->Genes activates transcription Nrf2_nuc->ARE binds

Caption: Role of cysteine in the Keap1-Nrf2 signaling pathway.

References

degradation products of DL-cysteine hydrochloride hydrate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DL-cysteine hydrochloride hydrate in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, their potential causes, and recommended solutions.

Issue 1: A white precipitate forms in my aqueous solution of this compound.

  • Question: I dissolved this compound in a neutral buffer, and a white precipitate formed over time. What is causing this and how can I prevent it?

  • Answer: The most common cause of a white precipitate in DL-cysteine solutions is the oxidation of cysteine to L-cystine. L-cystine, a dimer of cysteine, is significantly less soluble in neutral and slightly alkaline solutions and will precipitate out.[1] This oxidation process is accelerated by the presence of dissolved oxygen and trace metal ions.

    Solutions:

    • Prepare Solutions Fresh: Whenever possible, prepare DL-cysteine solutions immediately before use to minimize oxidation.

    • Use Deoxygenated Solvents: Purge your water or buffer with an inert gas, such as nitrogen or argon, before and during the dissolution process to remove dissolved oxygen.

    • Work at an Acidic pH: DL-cysteine is more stable in acidic conditions (pH 1-2.5). If your experimental conditions allow, preparing and storing stock solutions in a slightly acidic buffer can significantly slow down oxidation.

    • Add a Chelating Agent: Including a chelating agent like EDTA (ethylenediaminetetraacetic acid) in your buffer can sequester metal ions that catalyze the oxidation reaction.

Issue 2: I am observing inconsistent results in my cell culture experiments when using DL-cysteine.

  • Question: My cell viability and growth assays show high variability when I supplement the media with DL-cysteine. Could this be related to degradation?

  • Answer: Yes, inconsistent results in cell culture can be a direct consequence of DL-cysteine degradation. The primary issues are the formation of L-cystine and the generation of reactive oxygen species (ROS).

    Causes and Solutions:

    • Variable L-Cystine Concentration: As DL-cysteine oxidizes to L-cystine, the effective concentration of the active reduced form of cysteine decreases, leading to variability in its biological effects. L-cystine itself may have different effects on your cells.

      • Solution: Prepare fresh cysteine-supplemented media for each experiment. Consider performing a stability study of cysteine in your specific cell culture medium to understand its degradation rate.

    • Cytotoxicity from High Concentrations and ROS: High concentrations of cysteine (>2.5 mM) can be cytotoxic to some cell lines, partly due to the production of ROS during its oxidation.[2]

      • Solutions:

        • Optimize the cysteine concentration for your specific cell line with a dose-response experiment.

        • Pre-incubating the medium containing cysteine at 37°C for 24 hours before use can help mitigate toxicity.

        • Adding pyruvate (e.g., 5 mM) to the culture medium can form a more stable, less toxic complex with cysteine.

Issue 3: My protein's disulfide bonds are not being efficiently reduced, or are re-forming quickly.

  • Question: I'm using DL-cysteine to reduce disulfide bonds in my protein, but the reduction is incomplete or inconsistent. What could be the problem?

  • Answer: Inefficient or inconsistent disulfide bond reduction can be due to the degradation of cysteine and suboptimal reaction conditions.

    Factors and Solutions:

    • Cysteine Oxidation: If your cysteine solution has significantly oxidized to cystine, there will be less active reducing agent available to break the disulfide bonds.

      • Solution: Always use a freshly prepared solution of DL-cysteine for reduction reactions. Prepare it in a degassed buffer.

    • Suboptimal pH: The reduction of disulfide bonds by cysteine is pH-dependent. The reactive species is the thiolate anion (-S⁻), which is more prevalent at a pH around or slightly above the pKa of cysteine's thiol group (~8.3). However, cysteine is also less stable at this pH.

      • Solution: A compromise is often necessary. Reductions are frequently carried out at a pH between 7.0 and 8.5. You may need to optimize the pH for your specific protein while considering its stability.

    • Insufficient Concentration: The molar ratio of cysteine to disulfide bonds may be too low.

      • Solution: A 10- to 100-fold molar excess of the reducing agent over the disulfide bonds is a common starting point. You may need to perform a titration to find the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound?

A1: The primary and most common degradation product is L-cystine , which is formed through the oxidation of two cysteine molecules. Further oxidation can lead to the formation of cysteine sulfenic acid (Cys-SOH) , cysteine sulfinic acid (Cys-SO₂H) , and cysteine sulfonic acid (Cys-SO₃H) . In biological systems, cysteine can also be metabolized to pyruvate , ammonia , and hydrogen sulfide (H₂S) .[1][3]

Q2: How do the degradation products of DL-cysteine affect experimental results?

A2: The effects can be significant and varied:

  • L-Cystine: Its low solubility can lead to precipitation, which can clog filters and interfere with optical measurements. In biological assays, it can alter the redox environment and may not have the same biological activity as cysteine.

  • Cysteine Sulfenic, Sulfinic, and Sulfonic Acids: These oxidized forms lack the free thiol group responsible for cysteine's reducing and antioxidant properties. Their formation leads to a loss of the desired chemical activity. Cysteine sulfenic acid is a key intermediate in redox signaling and can be a desired product in some biological contexts, but its uncontrolled formation can lead to inconsistent results.[4][5]

  • Hydrogen Sulfide (H₂S): In cell culture, H₂S can be toxic by interfering with aerobic respiration.[3][6]

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: To ensure the stability of your stock solution, follow these steps:

  • Use a deoxygenated, sterile solvent (e.g., water or a buffer) by bubbling with an inert gas like nitrogen or argon.

  • For enhanced stability, dissolve the this compound in a slightly acidic solution (pH 1-2.5).

  • If sterility is required, filter the solution through a 0.22 µm syringe filter.

  • For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I quantify the amount of DL-cysteine and its main degradation product, L-cystine, in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying both cysteine and cystine. Typically, this involves a pre-column derivatization step to make the amino acids detectable by UV or fluorescence detectors. Several established protocols are available. Other methods include amperometric titration and quantitative NMR (qNMR).

Data Presentation

Table 1: Factors Influencing the Rate of Cysteine Oxidation to Cystine

FactorConditionEffect on Oxidation RateReference
pH Acidic (pH < 7)Significantly slower[1][7]
Neutral (pH ≈ 7)Faster[1][7]
Alkaline (pH > 7)Significantly faster[1][7]
Temperature Lower TemperatureSlower[8]
Higher TemperatureFaster[8]
Oxygen Presence of O₂Promotes oxidation[1]
Absence of O₂ (e.g., under Nitrogen)Significantly inhibits oxidation (<1% oxidized in 7 days in aqueous solution)[1][9]
Metal Ions Presence of Cu²⁺ or Fe³⁺Catalyzes oxidation (reaction kinetics can become second-order with respect to the metal ion concentration)[7][10]
Presence of Chelating Agents (e.g., EDTA)Inhibits metal-catalyzed oxidation

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a stock solution of DL-cysteine with minimized oxidation for use in various experiments.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Hydrochloric acid (HCl), 1N solution

  • Inert gas (Nitrogen or Argon) with tubing

  • Sterile, amber glass storage vials

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Deoxygenate the Solvent: In a suitable container, purge high-purity water with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a sterile container, weigh the desired amount of this compound.

  • Dissolution: Under a gentle stream of the inert gas, add the deoxygenated water to the powder. Mix gently until fully dissolved.

  • pH Adjustment for Stability: To enhance stability, adjust the pH of the solution to between 1.0 and 2.5 using a dilute solution of HCl.

  • Sterile Filtration (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile, amber glass container.

  • Inert Overlay and Storage: Before sealing the container, flush the headspace with the inert gas. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Quantification of Cysteine and Cystine by HPLC

Objective: To determine the concentration of cysteine and its oxidized dimer, cystine, in a solution. This protocol is a general guideline; specific parameters may need to be optimized for your instrument and sample matrix.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Sulfuric Acid

  • Cysteine and Cystine standards

  • Sample for analysis

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of both cysteine and cystine in the same solvent as your sample.

  • Sample Preparation: If your sample contains proteins, deproteinize it by adding a precipitating agent (e.g., sulfosalicylic acid), followed by centrifugation. Collect the supernatant. Dilute the sample as necessary to fall within the linear range of the assay.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Use a mobile phase composition of 20% Acetonitrile and 80% Water with 0.1% Sulfuric Acid.[11]

    • Set the flow rate to 1.0 ml/min.[11]

    • Set the UV detector to 200 nm.[11]

    • Inject a known volume of your standards and samples.

  • Data Analysis:

    • Generate a standard curve for both cysteine and cystine by plotting the peak area against the concentration of the standards.

    • Determine the concentration of cysteine and cystine in your sample by comparing their peak areas to the respective standard curves.

Visualizations

cluster_cysteine This compound cluster_oxidation Oxidation Pathway Cysteine DL-Cysteine (R-SH) Cystine L-Cystine (R-S-S-R) Cysteine->Cystine Oxidation (O₂, Metal Ions, Alkaline pH) Pyruvate Pyruvate Cysteine->Pyruvate Metabolism Ammonia Ammonia H2S Hydrogen Sulfide Sulfenic Cysteine Sulfenic Acid (R-SOH) Cystine->Sulfenic Further Oxidation Sulfinic Cysteine Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Cysteine Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Oxidation

Caption: Major degradation pathways of DL-Cysteine.

Start Start: Need to prepare a stable Cysteine solution Step1 1. Deoxygenate Solvent (Purge with N₂ or Ar) Start->Step1 Step2 2. Dissolve Cysteine Hydrochloride Hydrate Step1->Step2 Step3 3. Adjust pH to 1.0-2.5 with dilute HCl Step2->Step3 Step4 4. Sterile Filter (0.22 µm) if required Step3->Step4 Step5 5. Aliquot and Store (-20°C or -80°C) Step4->Step5 End End: Stable Cysteine Stock Solution Step5->End

Caption: Workflow for preparing a stable Cysteine solution.

Issue Issue Encountered: Precipitate, Inconsistent Results, or Inefficient Reduction Cause1 Cause: Oxidation to Cystine Issue->Cause1 Cause2 Cause: Suboptimal pH Issue->Cause2 Cause3 Cause: High Concentration/ROS Issue->Cause3 Solution1 Solution: Prepare Fresh, Use Deoxygenated Solvents, Add Chelating Agent (EDTA) Cause1->Solution1 Solution2 Solution: Adjust pH (Acidic for stability, ~7.0-8.5 for reduction) Cause2->Solution2 Solution3 Solution: Optimize Concentration, Add Pyruvate to Media Cause3->Solution3

Caption: Troubleshooting logic for Cysteine-related issues.

References

Technical Support Center: DL-Cysteine Hydrochloride Hydrate in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DL-cysteine hydrochloride hydrate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in primary cell cultures?

This compound serves as a source of the amino acid cysteine, which is crucial for several cellular functions:

  • Protein Synthesis: Cysteine is an essential building block for proteins and is critical for the formation of disulfide bonds that stabilize protein structure.

  • Antioxidant Defense: It is a precursor to glutathione, a major intracellular antioxidant that protects cells from oxidative stress by neutralizing reactive oxygen species (ROS).[1]

  • Cell Viability and Growth: Cysteine supports overall cellular health, promoting viability and proliferation.[1]

Q2: Is this compound stable in cell culture medium?

Cysteine is unstable in solution and can be readily oxidized to L-cystine, particularly at neutral or basic pH and in the presence of metal ions. L-cystine is less soluble than cysteine and can precipitate, reducing its bioavailability.[1] It is recommended to prepare fresh solutions before each use and consider storing stock solutions at an acidic pH.

Q3: Can this compound be toxic to primary cells?

Yes, high concentrations of cysteine can be cytotoxic to primary cells, especially neurons.[2] The neurotoxicity of L-cysteine is often linked to its interaction with glutamate and the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.[2][3] In general cell cultures, concentrations as low as 1mM have been reported to be highly toxic.[4]

Q4: How can the cytotoxicity of this compound be minimized in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of cysteine:

  • Co-administration with Pyruvate: The presence of pyruvate (e.g., 5mM) in the culture medium can reduce the cytotoxicity of cysteine, likely by forming a non-toxic, oxidation-resistant complex.[4]

  • Pre-incubation of Medium: Pre-incubating the medium containing cysteine at 37°C for 24 hours before use has been shown to eliminate its toxicity.[4]

  • Dose-Response Optimization: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate in cell culture medium after adding this compound. 1. Oxidation of cysteine to the less soluble cystine. 2. High concentration of the compound. 3. Changes in medium temperature or pH.1. Prepare fresh cysteine solutions for each experiment. 2. Store stock solutions at an acidic pH. 3. Ensure the final concentration is within the soluble range for your medium.
Reduced cell viability or growth after treatment. 1. Cytotoxicity due to high concentrations of cysteine. 2. Generation of reactive oxygen species (ROS). 3. Excitotoxicity in neuronal cultures.1. Perform a dose-response experiment to find the optimal concentration. 2. Consider adding pyruvate (5mM) to the culture medium.[4] 3. For neuronal cultures, be mindful of potential synergistic toxicity with glutamate.[2]
High variability in absorbance/fluorescence readings in cytotoxicity assays. 1. Uneven cell seeding. 2. Presence of air bubbles in wells. 3. Incomplete solubilization of formazan crystals (MTT assay).1. Ensure a single-cell suspension before seeding and mix gently. 2. Carefully inspect plates for bubbles and remove them with a sterile pipette tip. 3. Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time.
Unexpected changes in apoptosis. Cysteine can modulate apoptotic pathways, and high concentrations can induce apoptosis.1. Lower the concentration of this compound. 2. Use apoptosis-specific assays (e.g., Annexin V staining, caspase activity assays) to confirm and quantify apoptosis.

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations of cysteine in various cell culture systems. Note that most studies have focused on the L-cysteine isomer. It is highly recommended to perform a dose-response curve for your specific primary cell type and experimental conditions.

Cell TypeCompoundConcentrationEffectReference
Cultured Cells in MEML-cysteine1 mMHighly toxic[4]
Chinese Hamster Ovary (CHO)L-cysteine> 2.5 mMReduced cell growth[1]
Primary Cortical NeuronsL-cysteineNot specified, but higher concentrations than glutamate were required for toxicity.Cell death[2]
Primary Cortical NeuronsN-acetylcysteine1 mMMild toxicity[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.

Materials:

  • Primary cells in culture

  • This compound

  • 96-well cell culture plates

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and stabilize for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • Primary cells in culture

  • This compound

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis solution 30 minutes before the end of the experiment.

    • Medium background: Culture medium without cells.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Primary Cells in 96-well Plate attach Allow Cells to Attach (24h) seed_cells->attach treat Treat with this compound (Various Concentrations) attach->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay_choice Perform Cytotoxicity Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh read Measure Absorbance mtt->read ldh->read calculate Calculate % Viability / % Cytotoxicity read->calculate

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway Simplified Pathway of Cysteine-Induced Excitotoxicity in Neurons cysteine High Concentration L-Cysteine nmda NMDA Receptor cysteine->nmda Potentiates glutamate Glutamate glutamate->nmda Activates ca_influx ↑ Ca²⁺ Influx nmda->ca_influx ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros mito_dys Mitochondrial Dysfunction ca_influx->mito_dys apoptosis Apoptosis / Necrosis ros->apoptosis mito_dys->apoptosis

Caption: Cysteine-induced excitotoxicity signaling pathway in primary neurons.

References

how to remove residual DL-cysteine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual DL-cysteine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual DL-cysteine from a reaction mixture?

A1: The most common and effective methods for the purification of a desired compound from residual DL-cysteine are recrystallization, ion-exchange chromatography, and the use of scavenger resins.[1][2] The choice of method depends on the scale of your reaction, the nature of your desired compound and impurities, and the required final purity.[2]

Q2: How do I choose the best purification method for my specific experiment?

A2: The selection of an appropriate purification strategy is critical for success.

  • Recrystallization is often preferred for larger scale purifications where the solubility of your compound of interest differs significantly from that of DL-cysteine. It is generally a more straightforward and cost-effective method.[2]

  • Ion-exchange chromatography offers high resolution and is excellent for removing impurities with similar solubilities to your product or for purifying smaller quantities to a very high degree of purity.[1][3]

  • Scavenger resins are useful for selectively removing the thiol-containing cysteine from the reaction mixture, especially when your compound of interest is not reactive towards the resin.

Q3: What level of purity can I expect from these methods?

A3: With an optimized protocol, both recrystallization and chromatography can yield high-purity compounds. Column chromatography can often achieve purities greater than 98%.[2] Recrystallization can also yield purities of over 98%, particularly if performed multiple times.[2][3] The final purity should always be confirmed by analytical methods such as HPLC or NMR.[2]

Q4: Are there any specific challenges associated with removing DL-cysteine?

A4: Yes, DL-cysteine can be challenging to remove due to its properties. It is soluble in water, methanol, and ethanol, which can complicate extractions and recrystallizations.[4] Furthermore, it is prone to oxidation to form cystine, especially in solution when exposed to oxygen, which can introduce additional impurities.[4] Cysteine can also be unstable in acidic or basic conditions.[4]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Too much solvent was used for dissolution.- The compound has significant solubility in the cold anti-solvent.- Crystals were lost during transfer or filtration.- Use the minimum amount of hot solvent required for complete dissolution.- Cool the solution for a longer period or at a lower temperature.- Ensure careful transfer and rinse glassware with the cold mother liquor.[2]
Oily Product Instead of Crystals - The compound may be impure.- The cooling process was too rapid.- Attempt to purify the oil by another method (e.g., chromatography) before recrystallization.- Allow the solution to cool more slowly to room temperature before further cooling.[2]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2][3]
Ion-Exchange Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Incorrect pH of the buffer.- Inappropriate ion-exchange resin was used.- Column was overloaded.- Adjust the pH of the mobile phase to ensure a charge difference between your compound and cysteine.- Select a resin (cation or anion exchange) based on the pI of your compound and cysteine.- Reduce the amount of crude material loaded onto the column.
Low Recovery of Desired Compound - Compound is too strongly bound to the resin.- Compound precipitated on the column.- Increase the ionic strength of the elution buffer or use a pH gradient for elution.- Ensure your compound is soluble in the loading and elution buffers.

Quantitative Data Summary

The following table summarizes the reported efficiency of different purification methods for cysteine and its derivatives.

Purification MethodAnalyteTypical YieldTypical PurityReference(s)
RecrystallizationN-Cbz-L-cysteine->98%[2]
CrystallizationL-cysteine hydrochloride monohydrate>80%>90% (can reach >98%)[3]
Column ChromatographyN-Cbz-L-cysteine->98%[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for the recrystallization of a compound to remove DL-cysteine, based on a common method for N-Cbz-L-cysteine.[2]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable hot solvent in which your compound is soluble but DL-cysteine has lower solubility (e.g., ethyl acetate, toluene).

  • Induce Crystallization: Slowly add an anti-solvent in which your compound is poorly soluble (e.g., hexanes) to the stirred solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography

This protocol provides a general procedure for separating a compound from DL-cysteine using ion-exchange chromatography.[1][3]

  • Resin Selection and Equilibration: Choose an appropriate ion-exchange resin (cationic or anionic) based on the charge of your target compound and DL-cysteine at a specific pH. Equilibrate the column with a starting buffer.

  • Sample Loading: Dissolve the crude reaction mixture in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound components using a gradient of increasing salt concentration or a pH gradient. DL-cysteine, being amphoteric, will bind to both acidic and basic ion exchangers, and its elution can be controlled by pH and ionic strength.[3][5]

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified product.

  • Desalting: Combine the pure fractions and remove the salt if necessary (e.g., by dialysis or size-exclusion chromatography).

Visualizations

PurificationMethodSelection start Start: Crude Reaction Mixture with DL-Cysteine solubility_check Significant Difference in Solubility? start->solubility_check scale_check Large Scale (> 1g)? solubility_check->scale_check Yes chromatography_decision Consider Chromatography solubility_check->chromatography_decision No recrystallization Recrystallization scale_check->recrystallization Yes scale_check->chromatography_decision No end Purified Product recrystallization->end charge_difference Charge Difference at Workable pH? chromatography_decision->charge_difference ion_exchange Ion-Exchange Chromatography charge_difference->ion_exchange Yes other_chromatography Other Chromatography (e.g., Reversed-Phase) charge_difference->other_chromatography No ion_exchange->end other_chromatography->end

Caption: Decision workflow for selecting a purification method.

RecrystallizationWorkflow start Start: Crude Mixture dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve add_antisolvent 2. Add Anti-solvent until Turbid dissolve->add_antisolvent cool 3. Slow Cooling (Room Temp -> Ice Bath) add_antisolvent->cool filter 4. Filter to Collect Crystals cool->filter wash 5. Wash with Cold Anti-solvent filter->wash dry 6. Dry Under Vacuum wash->dry end Purified Crystals dry->end IonExchangeWorkflow start Start: Crude Mixture prepare_column 1. Equilibrate Ion- Exchange Column start->prepare_column load_sample 2. Dissolve and Load Sample prepare_column->load_sample wash_column 3. Wash with Starting Buffer load_sample->wash_column elute 4. Elute with Gradient (Salt or pH) wash_column->elute collect_fractions 5. Collect and Analyze Fractions elute->collect_fractions pool_and_desalt 6. Pool Pure Fractions and Desalt collect_fractions->pool_and_desalt end Purified Product pool_and_desalt->end

References

Technical Support Center: DL-Cysteine Hydrochloride Hydrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DL-cysteine hydrochloride hydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
White powder appears clumpy or changes in appearance. - Exposure to humidity due to improper storage.- Absorption of moisture from the atmosphere.- Store in a tightly sealed container with a desiccant.- Handle in a low-humidity environment (e.g., a glove box).- Visually inspect for any discoloration which may indicate degradation.
Discoloration of the solid (yellowing or browning). - Oxidation of the thiol group.- Exposure to light or high temperatures over time.- Store in a dark place, protected from light.[1]- Ensure storage temperature does not exceed recommended conditions (room temperature).[1]- If discoloration is significant, the purity should be checked via HPLC before use.
Inconsistent results in experiments using the compound. - Degradation of the material leading to lower purity.- Presence of degradation products interfering with the assay.- Perform a purity check using a validated analytical method like HPLC.- Use a fresh batch of this compound.- Review storage conditions to ensure they are optimal.
Poor solubility of the compound in aqueous solutions. - Formation of the less soluble oxidation product, cystine.- Prepare solutions fresh before use.- Use deoxygenated water and maintain an acidic pH (1-2.5) to improve stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] Storing it in a dark place and in an inert atmosphere can further enhance its stability.[1]

Q2: How does temperature affect the stability of solid this compound?

A2: Elevated temperatures can accelerate the degradation of this compound. Thermal analysis has shown that significant decomposition of cysteine occurs at temperatures between 190-240°C.[2] The monohydrate form may lose its water of hydration at around 143°C. For optimal stability, it is crucial to avoid storing the compound at elevated temperatures.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway, especially in the presence of oxygen, is the oxidation of the thiol (-SH) group to form a disulfide bond, resulting in the formation of cystine. At elevated temperatures, the decomposition can lead to the release of gases such as carbon dioxide (CO₂), hydrogen sulfide (H₂S), and ammonia (NH₃).[3][4] In the solid state, in the presence of oxidizing agents, cysteine sulfinic acid and cysteine sulfonic acid can also be formed.

Q4: Is this compound sensitive to humidity?

A4: Yes, this compound is hygroscopic and can absorb moisture from the air. This can lead to physical changes in the powder, such as clumping, and may accelerate chemical degradation. It is recommended to store the compound in a dry environment, and for sensitive applications, handling in a controlled humidity environment is advised.

Q5: How can I assess the purity and degradation of my this compound sample?

A5: The most common and reliable method for assessing the purity and quantifying degradation products is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be used to separate DL-cysteine from its primary degradation product, cystine.

Quantitative Data Summary

The following tables summarize the thermal properties of cysteine, which are indicative of the stability of this compound at elevated temperatures.

Table 1: Thermal Decomposition Data for Cysteine

Parameter Temperature Range/Value Method Reference
Decomposition Temperature Range190 - 240°CNot Specified[2]
Peak Decomposition Temperature (Tpeak)221°CDSC/TGA/QMS[3][4]
Onset of Massive Decomposition~211°C (484 K)TGA/DSC[5]

Note: The data above is for L-cysteine, but provides a reasonable estimate for the thermal stability of the DL-form.

Experimental Protocols

Protocol: Stability Testing by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for assessing the stability of this compound by quantifying the parent compound and its primary degradation product, cystine.

1. Materials and Reagents:

  • This compound sample

  • Cystine reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 5:95 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and cystine in the mobile phase or a suitable diluent (e.g., 0.1 M HCl).

  • Working Standards: Prepare a series of working standards by diluting the stock solutions to known concentrations covering the expected range of the samples.

  • Sample Preparation: Accurately weigh a known amount of the this compound stability sample and dissolve it in a known volume of the diluent.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standards to generate a calibration curve.

  • Inject the stability samples.

5. Data Interpretation:

  • Identify the peaks for cysteine and cystine based on the retention times of the standards.

  • Quantify the concentration of cysteine and cystine in the samples using the calibration curves.

  • Calculate the percentage of remaining cysteine and the percentage of cystine formed over time to determine the stability profile.

Visualizations

degradation_pathway cysteine This compound cystine Cystine (Disulfide Dimer) cysteine->cystine Oxidation (O₂) [Primary Pathway] gaseous_products Gaseous Products (CO₂, H₂S, NH₃) cysteine->gaseous_products High Temperature Decomposition sulfinic_acid Cysteine Sulfinic Acid cystine->sulfinic_acid Further Oxidation sulfonic_acid Cysteine Sulfonic Acid sulfinic_acid->sulfonic_acid Further Oxidation

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start DL-Cysteine HCl Hydrate Sample storage Store under defined Temperature & Humidity Conditions start->storage sampling Sample at specific time points (T=0, 1, 3, 6 months) storage->sampling dissolution Dissolve in Diluent sampling->dissolution hplc Inject into HPLC System dissolution->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 210 nm separation->detection quantification Quantify Cysteine & Cystine using Calibration Curve detection->quantification stability Determine % Degradation and Stability Profile quantification->stability end Stability Report stability->end

Caption: Workflow for assessing the stability of this compound via HPLC.

troubleshooting_logic cluster_actions Corrective Actions start Experiment Issue Encountered (e.g., inconsistent results, discoloration) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_purity Assess Purity via HPLC start->check_purity remediate_storage Store in tightly sealed, dark container with desiccant at room temperature check_storage->remediate_storage Improper Storage use_fresh Use a fresh, unopened batch of the compound check_purity->use_fresh Low Purity Detected prepare_fresh_sol Prepare solutions fresh using deoxygenated solvents and acidic pH check_purity->prepare_fresh_sol Solution Instability Suspected remediate_storage->start Re-evaluate use_fresh->start Re-run Experiment prepare_fresh_sol->start Re-run Experiment

Caption: Logical workflow for troubleshooting issues with this compound.

References

addressing variability in experiments using DL-cysteine hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of DL-cysteine hydrochloride hydrate in experimental settings. It is intended for researchers, scientists, and drug development professionals to help address and mitigate variability in their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability and instability when working with this compound solutions?

A1: The primary cause of instability is the oxidation of the thiol group (-SH) on the cysteine molecule.[1] Two cysteine molecules oxidize to form a disulfide bond, creating a molecule of L-cystine.[1] This oxidation is the main reason for experimental variability and is accelerated by factors such as neutral or alkaline pH, the presence of dissolved oxygen, and trace metal ions.[2][3][4] L-cystine is significantly less soluble at neutral pH and can precipitate out of solution, reducing the concentration of active cysteine.[2][4]

Q2: How does pH impact the stability and solubility of my cysteine solution?

A2: pH is a critical factor. This compound solutions are significantly more stable and soluble at an acidic pH, typically between 1.5 and 2.5.[1][3][5] As the pH approaches neutral or becomes alkaline, the thiol group is more easily deprotonated, making it more susceptible to oxidation.[1] The lowest solubility occurs near its isoelectric point (pI), which is approximately 5.1.[2]

Q3: My cysteine solution is turning yellow or brown. What does this indicate and is it still usable?

A3: A yellow or brownish discoloration suggests degradation of the cysteine beyond the initial oxidation to cystine.[1] This can be caused by prolonged exposure to light, elevated temperatures, or contaminants in the solution.[1] It is strongly recommended to discard discolored solutions and prepare a fresh one, as the presence of these degradation byproducts can introduce significant variability and unpredictable effects in experiments.

Q4: I'm observing inconsistent results in my cell culture experiments. Could impurities in the this compound be the cause?

A4: Yes, impurities can lead to inconsistent results. The most common issue is the variable concentration of L-cystine due to oxidation, which may have different biological activity and bioavailability than L-cysteine.[4] Additionally, trace heavy metal impurities (like iron and copper) can catalyze the oxidation process and may also exert direct cytotoxic effects on cells.[3][4] Using high-purity this compound and minimizing oxidation during solution preparation and storage is crucial for consistency.[4]

Q5: Can this compound be toxic to cells in culture?

A5: Yes, at high concentrations, DL-cysteine can be cytotoxic. For example, concentrations above 2.5 mM have been shown to reduce cell growth in Chinese Hamster Ovary (CHO) cells by inducing oxidative stress.[6] The toxicity can be minimized by optimizing the concentration for your specific cell line through a dose-response experiment or by adding pyruvate to the culture medium, which can form a non-toxic complex with cysteine.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
White precipitate forms in the solution. Oxidation of L-cysteine to the less soluble L-cystine, especially at neutral or alkaline pH.[1][2]Prepare solutions fresh immediately before use.[2]• Work at an acidic pH (1.5-2.5) where cysteine is more stable.[1]• Use deoxygenated solvents (e.g., boiled or nitrogen-sparged water) to minimize dissolved oxygen.[2][7]• Consider adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[1]
Inconsistent biological or chemical activity. Loss of the active thiol (-SH) group due to oxidation to the disulfide (-S-S-) in cystine.[1] The concentration of active cysteine is decreasing over time.[7]Prepare fresh solutions for each experiment to ensure consistent concentration.[7]• Quantify the L-cysteine concentration before each use with a validated analytical method like HPLC if a stock solution must be used.[1][7]• Store stock solutions properly : For short-term, refrigerate (2-8°C); for long-term, store as aliquots at -20°C or -80°C under an inert gas atmosphere.[1][2]
Reduced cell viability or growth in culture. Cytotoxicity from high concentrations of L-cysteine leading to the generation of Reactive Oxygen Species (ROS).[6]Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[6]• Add pyruvate (e.g., 5mM) to the culture medium to counteract cytotoxicity.[6]• Pre-incubate the medium containing L-cysteine at 37°C for 24 hours before adding it to cells, which can help eliminate toxicity.[6]
Difficulty dissolving the powder in neutral buffer (e.g., PBS). The buffer's pH is too close to cysteine's isoelectric point (pI ≈ 5.1), reducing solubility.[2]Prepare a concentrated acidic stock solution first by dissolving the powder in a small volume of dilute HCl (e.g., 1N HCl).[2]• Slowly add the acidic stock to your neutral buffer with constant stirring to reach the final concentration. Re-adjust the final pH if necessary.[2]

Quantitative Data Tables

Table 1: Solubility of this compound

SolventpHReported SolubilityReference(s)
WaterNot specifiedHighly soluble, up to 650 mg/mL at 20°C[2]
PBS7.2~20 mg/mL[2]
1 M HCl< 250 mg/mL (heating may be needed)[8]
Dilute Acidic Solutions< 2High[2]
Neutral/Alkaline Solutions> 8High[2]

Table 2: Recommended Storage Conditions for Aqueous Solutions

Storage DurationTemperatureConditionsExpected StabilityReference(s)
Short-termRoom TemperatureProtected from lightUp to 24 hours[1]
Short-term2-8°C (Refrigerated)Protected from light, inert atmosphereUp to 3 days[1]
Long-term-20°C or -80°CSingle-use aliquots, inert atmosphereCan be stable for longer periods[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)

This protocol outlines the steps to prepare a cysteine solution while minimizing oxidation.

  • Deoxygenate Water: Take a suitable volume of high-purity water (e.g., Milli-Q). Deoxygenate it by either boiling for 15 minutes and cooling under a stream of nitrogen gas or by sparging with nitrogen/argon gas for at least 30 minutes.[7][8]

  • Weighing: Accurately weigh 1.756 g of this compound for every 100 mL of final solution volume.

  • Dissolution: Transfer the powder to a sterile container. Add the deoxygenated water and dissolve completely. Gentle agitation can be used.

  • pH Adjustment (Optional but Recommended): For maximum stability, adjust the pH to be acidic (e.g., pH 1.5-2.5) using dilute HCl.[1]

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter.[2]

  • Storage: Aliquot the stock solution into single-use, sterile tubes. Purge the headspace of each tube with nitrogen or argon gas before sealing. Store immediately at -20°C or -80°C.[2]

Protocol 2: Quantification of Cysteine and Cystine by RP-HPLC

This protocol provides an example method to assess the stability and concentration of cysteine in a solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A suitable gradient to separate cysteine and cystine (e.g., starting with a high percentage of A and gradually increasing B).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at 210 nm.[1]

    • Column Temperature: 25°C.[1]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both L-cysteine and L-cystine in Mobile Phase A.[7]

  • Sample Preparation: Dilute the experimental sample to a concentration that falls within the range of the standard curve using Mobile Phase A.[7]

  • Analysis: Inject the standards and the prepared sample into the HPLC system.

  • Quantification: Identify the peaks for cysteine and cystine based on their retention times compared to the standards. Calculate the concentration of each by integrating the peak areas and comparing them to the standard curve.[7]

Protocol 3: Assessing Cytotoxicity using an MTT Assay

This protocol is used to determine the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the treatment media. Include untreated cells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

cluster_start Start: Experimental Issue cluster_prep Solution Preparation cluster_cond Chemical Environment cluster_end Outcome start Inconsistent Results or Precipitate prep Prepare Fresh Solution? start->prep fresh Use Immediately prep->fresh Yes old Check Storage prep->old No success Variability Minimized fresh->success check_env Review Conditions old->check_env ph Is pH acidic (1.5-2.5)? check_env->ph oxygen Used Deoxygenated Solvent? ph->oxygen Yes quantify Quantify with HPLC ph->quantify No, pH is neutral/high metals Add EDTA? oxygen->metals Yes oxygen->quantify No, O2 present metals->success Yes metals->quantify No

Caption: Troubleshooting workflow for DL-cysteine stability issues.

cluster_conditions Accelerating Factors cys1 Cysteine (Active Thiol: -SH) plus + cys1->plus cys2 Cysteine (Active Thiol: -SH) cys2->plus cystine Cystine (Inactive Disulfide: -S-S-) plus->cystine Oxidation O2 Oxygen (Air) metal Metal Ions (Fe, Cu) ph Neutral / Alkaline pH

Caption: Primary oxidation pathway of L-cysteine to L-cystine.

cys High Concentration DL-Cysteine ros Increased ROS (Reactive Oxygen Species) cys->ros stress Oxidative Stress ros->stress apoptosis Apoptosis Pathway Modulation (e.g., Bax/Bcl-2 ratio) stress->apoptosis caspase Caspase Activation apoptosis->caspase death Cell Death caspase->death pyruvate Add Pyruvate pyruvate->cys Inhibits Toxicity

Caption: Pathway of high-concentration cysteine-induced cytotoxicity.

References

Technical Support Center: Chelating Metal Ions in DL-Cysteine Hydrochloride Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-cysteine hydrochloride hydrate for metal ion chelation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound chelates metal ions?

A1: this compound chelates metal ions primarily through its sulfhydryl (-SH) group, which has a strong affinity for many heavy metals. The amino (-NH2) and carboxyl (-COOH) groups can also participate in forming a stable chelate ring structure with the metal ion.

Q2: Which metal ions can be chelated by this compound?

A2: DL-cysteine is known to chelate a wide range of metal ions, including but not limited to Copper (Cu²⁺), Iron (Fe²⁺, Fe³⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), Lead (Pb²⁺), Mercury (Hg²⁺), Nickel (Ni²⁺), and Manganese (Mn²⁺).[1] The stability of these complexes varies depending on the metal ion.

Q3: Why is the pH of the this compound solution important for metal chelation?

A3: The pH of the solution is critical as it affects the protonation state of the functional groups (sulfhydryl, amino, and carboxyl) involved in chelation. The optimal pH for chelation depends on the specific metal ion being targeted. For instance, some metal ions show higher chelation rates at acidic pH, while others are more efficiently chelated at neutral or slightly alkaline pH.[2] However, it is important to note that aqueous solutions of cysteine are prone to oxidation to form cystine at neutral or basic pH.[3]

Q4: My this compound solution has turned cloudy. What is the cause and how can I resolve it?

A4: A cloudy solution or the formation of a white precipitate is often due to the oxidation of cysteine to cystine, which is less soluble in water. This can be confirmed by attempting to redissolve the precipitate with a reducing agent like Dithiothreitol (DTT).[3] To prevent this, it is crucial to prepare the solution using deoxygenated water and maintain an acidic pH.[3]

Q5: Can I sterilize my this compound solution by autoclaving?

A5: While autoclaving can be used for sterilization, the high temperatures can accelerate the oxidation of cysteine. If autoclaving is necessary, the solution should be prepared with deoxygenated water, sparged with an inert gas like nitrogen, and sealed in a container with a nitrogen headspace to minimize oxygen exposure.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Chelation Observed
Possible Cause Troubleshooting Steps
Oxidation of Cysteine 1. Prepare fresh this compound solution for each experiment using deoxygenated water.[3]2. Maintain an acidic pH (typically 1-2.5) to enhance stability.[3]3. Consider adding an antioxidant like ascorbic acid to the solution.[3]4. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C or frozen).[3]
Incorrect pH 1. Determine the optimal pH for the chelation of your specific target metal ion from literature sources.[2]2. Carefully adjust the pH of your experimental solution using appropriate buffers or acids/bases.
Interfering Ions 1. Be aware of other ions in your sample that might compete with your target metal for chelation by cysteine.2. If known interfering ions are present, consider a pre-treatment step to remove them (e.g., precipitation or ion exchange chromatography).
Incorrect Molar Ratio 1. Optimize the molar ratio of DL-cysteine to the metal ion. An excess of the chelating agent is often required to ensure complete chelation.
Issue 2: Precipitate Formation During Experiment
Possible Cause Troubleshooting Steps
Oxidation to Cystine 1. Confirm if the precipitate is cystine by adding a reducing agent like DTT.[3]2. If confirmed, discard the solution and prepare a fresh batch following best practices to prevent oxidation (see above).
Metal Hydroxide Precipitation 1. This can occur if the pH of the solution is too high, causing the metal ion to precipitate as a hydroxide.2. Lower the pH of the solution to a range where the metal ion remains soluble.
Insoluble Metal-Cysteine Complex 1. The formed metal-cysteine complex may have low solubility under the experimental conditions.2. Try adjusting the pH or the solvent composition to increase the solubility of the complex.

Data Presentation

Table 1: Stability Constants of Metal-Cysteine Complexes

Metal IonLog KExperimental Conditions
Mn(II)7.501:1 M:L, aqueous medium, 27 ± 2 ℃
Cu(II)33.21:1 M:L, aqueous medium, 27 ± 2 ℃
Fe(III) (ferric chloride)2.83 - 3.44pH 2.3 - 2.5
Fe(II) (ferrous sulfate)5.12 - 5.13pH 7.0 - 8.0
Zn(II)--
Cd(II)--
Pb(II)--
Ni(II)--

Note: The table will be expanded as more quantitative data is found.

Experimental Protocols

Protocol 1: Preparation of a 1 M DL-Cysteine Hydrochloride Monohydrate Stock Solution

Materials:

  • DL-Cysteine hydrochloride monohydrate

  • High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon for 20-30 minutes)

  • Sterile conical tubes

  • Calibrated analytical balance

  • Sterile pipettes

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Deoxygenate Water: Prepare deoxygenated water by boiling and then cooling it under an inert gas stream or by sparging with nitrogen or argon for 20-30 minutes.

  • Weigh Compound: Accurately weigh 1.756 g of DL-Cysteine hydrochloride monohydrate.

  • Dissolution: Add the powder to a sterile conical tube and add approximately 8 mL of deoxygenated water. Vortex or invert gently until the solid is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with deoxygenated water.

  • pH Check: The pH of the resulting solution will be highly acidic (around 1-2). This acidic pH enhances the stability of the solution.

  • Sterile Filtration: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter.

  • Storage: Aliquot the solution into sterile tubes, purge the headspace with nitrogen or argon, and store at -20°C for long-term use. For short-term use, store at 2-8°C.

Protocol 2: Spectrophotometric Determination of Metal Chelation

This protocol provides a general framework. Wavelengths and concentrations will need to be optimized for the specific metal-cysteine complex.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Stock solution of the metal ion of interest

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Buffer solutions for pH control

Procedure:

  • Determine Optimal Wavelength:

    • Prepare a solution of the metal ion and a solution of the metal-cysteine complex.

    • Scan the absorbance of both solutions across a relevant wavelength range (e.g., 200-800 nm) to find the wavelength of maximum absorbance (λmax) for the complex.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions with known concentrations of the metal-cysteine complex.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare your experimental sample by mixing the DL-cysteine solution with the metal ion solution under the desired conditions (pH, temperature, reaction time).

    • Measure the absorbance of your sample at the λmax.

    • Use the calibration curve to determine the concentration of the metal-cysteine complex in your sample, which indicates the extent of chelation.

Mandatory Visualizations

Experimental_Workflow_for_Chelation_Study cluster_prep Solution Preparation cluster_exp Chelation Experiment cluster_analysis Data Analysis prep_cysteine Prepare DL-Cysteine HCl Hydrate Solution (Protocol 1) mix Mix Cysteine, Metal Ion, and Buffer Solutions prep_cysteine->mix prep_metal Prepare Metal Ion Stock Solution prep_metal->mix prep_buffer Prepare Buffer Solution prep_buffer->mix incubate Incubate at Controlled Temperature and Time mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate Concentration of Metal-Cysteine Complex measure->calculate calibrate Generate Calibration Curve calibrate->calculate interpret Interpret Chelation Efficiency calculate->interpret Troubleshooting_Chelation start Experiment Start problem Inconsistent or No Chelation? start->problem cause1 Cysteine Oxidation? problem->cause1 Check Solution cause2 Incorrect pH? problem->cause2 Verify pH cause3 Interfering Ions? problem->cause3 Analyze Sample Matrix solution1 Use Fresh, Deoxygenated Solution Add Antioxidant cause1->solution1 solution2 Optimize and Adjust pH cause2->solution2 solution3 Sample Pre-treatment cause3->solution3 end Successful Chelation solution1->end solution2->end solution3->end

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of DL-Cysteine and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of chiral molecules is crucial for the development of effective therapeutic agents. This guide provides an objective comparison of the antioxidant capacities of L-cysteine, the naturally occurring stereoisomer, and DL-cysteine, its racemic mixture. This comparison is supported by an analysis of their mechanisms of action and relevant experimental data from in vitro antioxidant assays.

The Role of Chirality in Antioxidant Activity

L-cysteine is the biologically active enantiomer in humans and is a crucial precursor to the synthesis of glutathione (GSH), one of the most potent endogenous antioxidants.[1][2] The antioxidant function of cysteine is primarily attributed to its sulfhydryl (-SH) group, which can donate a hydrogen atom to neutralize free radicals.[1] DL-cysteine is a mixture of equal parts L-cysteine and D-cysteine. While D-cysteine also possesses a sulfhydryl group, its metabolic fate and antioxidant efficacy differ from that of L-cysteine. Although D-cysteine is not a direct precursor for glutathione synthesis, it has been shown to offer some protection against certain forms of oxidative stress, potentially through the production of hydrogen sulfide (H₂S).[3][4]

Theoretically, the antioxidant capacity of DL-cysteine in chemical-based (non-enzymatic) in vitro assays would be expected to be similar to that of L-cysteine, as the direct radical scavenging activity is dependent on the sulfhydryl group present in both isomers. However, in biological systems, the superior antioxidant capacity of L-cysteine is evident due to its integral role in the enzymatic synthesis of glutathione.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of DL-cysteine versus L-cysteine using standardized assays are scarce in publicly available literature. However, studies on L-cysteine and its derivatives provide insights into its antioxidant potential. The following table summarizes representative data for L-cysteine and a related compound, N-acetylcysteine (NAC), which is a precursor to L-cysteine.

CompoundAssayEC50 / ActivityReference
L-cysteineDPPHShowed antioxidant effect (specific EC50 not provided)[5]
L-cysteineABTSExhibited antioxidant capacity (specific EC50 not provided)[5]
L-cysteineFRAPShowed antioxidant effect (specific EC50 not provided)[5]
N-acetylcysteine (NAC)DPPHProtective effect starts at 2 mM against H₂O₂-induced cytotoxicity[6]

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a substance that is required to elicit a 50% effect. A lower EC50 value indicates a higher antioxidant potency. The data for NAC is provided for context as a widely studied cysteine-derivative antioxidant.

Antioxidant Mechanism of Cysteine

The primary antioxidant action of cysteine involves the donation of a hydrogen atom from its sulfhydryl group (-SH) to a free radical (R•), thereby neutralizing the radical. This process results in the formation of a thiyl radical (Cys-S•), which is relatively stable and less reactive than the initial free radical. Two thiyl radicals can then react to form cystine, a disulfide-linked dimer. In biological systems, L-cysteine's most significant contribution to antioxidant defense is its role as a building block for glutathione (GSH). GSH directly quenches reactive oxygen species (ROS) and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.

cluster_direct Direct Radical Scavenging cluster_indirect Indirect (via Glutathione Synthesis) Cysteine Cysteine Thiyl_Radical Thiyl Radical (Cys-S•) Cysteine->Thiyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Cystine Cystine Thiyl_Radical->Cystine Dimerization L_Cysteine L-Cysteine Glutathione Glutathione (GSH) L_Cysteine->Glutathione Biosynthesis Neutralized_ROS Neutralized ROS Glutathione->Neutralized_ROS ROS Scavenging ROS Reactive Oxygen Species (ROS) ROS->Neutralized_ROS

Antioxidant mechanism of cysteine.

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant capacity relies on standardized experimental protocols. Below are methodologies for three common in vitro assays used to evaluate the antioxidant potential of compounds like cysteine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[7]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: Solutions of DL-cysteine and L-cysteine are prepared at various concentrations in a suitable solvent.

  • Reaction: The cysteine solutions are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The EC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[8]

Methodology:

  • ABTS•+ Generation: The ABTS•+ solution is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The cysteine sample is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific duration (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex.[9]

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction: A small volume of the cysteine sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (e.g., FeSO₄ or Trolox).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Samples Prepare DL-Cysteine and L-Cysteine Solutions (various concentrations) Mix Mix Cysteine Samples with Assay Reagents Prepare_Samples->Mix Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Prepare_Reagents->Mix Incubate Incubate under Specific Conditions (Time, Temperature, Light) Mix->Incubate Measure_Absorbance Measure Absorbance with Spectrophotometer Incubate->Measure_Absorbance Calculate Calculate % Inhibition and EC50 Values Measure_Absorbance->Calculate Compare Compare Antioxidant Capacities Calculate->Compare

Experimental workflow for antioxidant assays.

Conclusion

While direct comparative data for DL-cysteine and L-cysteine is limited, a thorough understanding of their biochemical properties allows for an informed comparison. In non-biological, chemical-based antioxidant assays, the capacities of DL-cysteine and L-cysteine are expected to be comparable due to the presence of the reactive sulfhydryl group in both enantiomers. However, within a biological context, L-cysteine exhibits superior antioxidant efficacy due to its exclusive role as a precursor for the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. For researchers in drug development, the choice between these two forms should be guided by the specific application, with L-cysteine being the preferred option for studies involving biological systems where the glutathione pathway is relevant.

References

A Comparative Guide to the Quantification of DL-Cysteine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D- and L-cysteine is critical for a wide range of applications, from understanding physiological processes to ensuring the quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable analysis. This guide provides a comprehensive validation of HPLC methods for DL-cysteine quantification and presents an objective comparison with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical method for DL-cysteine quantification depends on various factors, including the required sensitivity, selectivity for enantiomers, sample matrix, and available instrumentation. Below is a summary of the quantitative performance of HPLC compared to Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery)Precision (%RSD)
UHPLC-MS (chiral) D-Cysteine0.05 - 0.50 mg/L0.02 mg/L0.05 mg/L95.6 - 100.2%< 4.0%
L-Cysteine0.11 - 0.56 mg/L0.04 mg/L0.11 mg/L95.6 - 100.2%< 4.0%
HPLC with Dansyl Chloride Derivatization L-Cysteine & Cystine10 - 90 µg/mL (for NAC)Not specifiedNot specified101.16 - 101.96% (for NAC)< 2% (for NAC)
GC-MS with Silylation CysteineNot specifiedNot specifiedNot specified>99%< 3%
Capillary Electrophoresis (CE) Amino AcidsUp to 1.25 x 10⁻³ M (for Lysine)0.67 pmol (for Lysine)Not specifiedNot specified3.0% (Repeatability for Lysine)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are protocols for the HPLC-based quantification of DL-cysteine and a selection of alternative methods.

Chiral UHPLC-MS Method for D- and L-Cysteine Quantification

This method allows for the sensitive and selective quantification of cysteine enantiomers.

a) Sample Preparation and Derivatization:

  • Reduction of Cystine: To measure total cysteine (cysteine + cystine), samples are treated with a reducing agent such as 1,4-dithio-dl-threitol (DTT) to convert any cystine present back to cysteine.

  • Derivatization with AccQ-Tag™: The cysteine enantiomers are then derivatized using the AccQ-Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to improve chromatographic behavior and enhance mass spectrometry detection sensitivity.

b) UHPLC-MS Conditions:

  • Column: Chiralpak® ZWIX(+) chiral stationary phase

  • Mobile Phase: A gradient of methanol, acetonitrile, and water containing 50 mM formic acid and 50 mM ammonium formate.

  • Detection: Mass Spectrometry (MS)

c) Validation:

This method has been validated according to Food and Drug Administration (FDA) guidelines, demonstrating good linearity, precision, and accuracy.[1]

HPLC with Pre-column Dansyl Chloride Derivatization

A robust method for the quantification of total cysteine and other amino acids.

a) Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard solutions of L-cysteine and L-cystine.

  • Dansylation: Mix the sample or standard with a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH 9.5-10).

  • Incubation: Heat the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[2]

  • Quenching: Stop the reaction by adding a quenching agent like ammonium hydroxide.[3]

b) HPLC Conditions:

  • Column: Eclipse XDB C18 (150mm × 4.6mm, 5µm)[4][5]

  • Mobile Phase: A gradient of 10mM Ammonium Acetate buffer (pH 6.3) and Acetonitrile.[4][5]

  • Detection: UV detector at 222 nm.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS offers an alternative to HPLC, particularly when coupled with mass spectrometric detection for high specificity.

a) Sample Preparation and Derivatization:

  • Reduction: Treat the sample with dithiothreitol (DTT) to reduce cystine to cysteine.[6]

  • Deproteinization: Remove proteins from biological samples.

  • Silylation: Derivatize the sample with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to increase the volatility of cysteine for gas chromatography.[6]

b) GC-MS Conditions:

  • Analysis: The derivatized sample is analyzed by GC with electron impact MS.[6]

Capillary Electrophoresis (CE)

CE provides a high-efficiency separation alternative to HPLC.

a) Sample Preparation and Derivatization:

  • Derivatization: Amino acids are derivatized with a reagent like 1,2-naphthoquinone-4-sulfonate (NQS) at 65°C and pH 10.[7]

b) CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A solution of sodium tetraborate and isopropanol.[7]

  • Separation Voltage: 15-30 kV.[7]

  • Detection: Spectrophotometric detection at 480 nm.[7]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Reduction Reduction of Cystine (e.g., with DTT) Sample->Reduction Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Reduction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Detection (e.g., UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for DL-cysteine quantification by HPLC with pre-column derivatization.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Reduction_GC Reduction of Cystine (e.g., with DTT) Sample_GC->Reduction_GC Deproteinization_GC Deproteinization Reduction_GC->Deproteinization_GC Derivatization_GC Derivatization (e.g., Silylation) Deproteinization_GC->Derivatization_GC Injection_GC Injection into GC-MS Derivatization_GC->Injection_GC Separation_GC Gas Chromatographic Separation Injection_GC->Separation_GC Detection_GC Mass Spectrometric Detection Separation_GC->Detection_GC MassSpectrum Mass Spectrum Generation Detection_GC->MassSpectrum Quantification_GC Ion Abundance & Quantification MassSpectrum->Quantification_GC

Caption: Experimental workflow for DL-cysteine quantification by GC-MS with derivatization.

References

A Head-to-Head Comparison: DL-Cysteine Hydrochloride Hydrate vs. Dithiothreitol (DTT) for Disulfide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reducing agent is a critical step in a multitude of experimental workflows, from protein characterization to the development of antibody-drug conjugates. The efficacy of disulfide bond reduction can significantly impact experimental outcomes. This guide provides an objective comparison of two common reducing agents: the milder, more stable DL-Cysteine Hydrochloride Hydrate and the powerful, fast-acting Dithiothreitol (DTT).

This comparison delves into their mechanisms of action, performance data, and detailed experimental protocols to assist you in selecting the optimal reagent for your specific application.

At a Glance: Key Differences

FeatureThis compoundDithiothreitol (DTT)
Standard Redox Potential -0.23 V[1]-0.33 V at pH 7[1]
Reducing Strength Mild reducing agent[1]Strong reducing agent[1][2]
Mechanism Thiol-disulfide exchange[1]Intramolecular cyclization forming a stable six-membered ring[1][3]
Optimal pH Range 2 to 8[1]> 7[1][2]
Key Applications Dough conditioner, antioxidant in pharmaceuticals and cosmetics, cell culture media component.[1]Protein disulfide bond reduction, enzyme stabilization, proteomics, DNA thiolated deprotection.[1][3]
Toxicity & Odor Nontoxic and odorless.[1][4]Toxic and has a characteristic unpleasant odor.[1]
Stability Hydrochloride salt enhances stability.[1]Relatively unstable, especially in solution and at basic pH.[1]

Delving Deeper: Mechanism of Action

The fundamental difference in the reducing power of this compound and DTT lies in their chemical structures and reaction mechanisms.

This compound , a monothiol, reduces disulfide bonds through a direct thiol-disulfide exchange reaction. This process involves a nucleophilic attack of the cysteine's thiol group on the disulfide bond, which leads to the formation of a mixed disulfide intermediate. This intermediate can then be further reduced by a second cysteine molecule.[1]

G cluster_cysteine DL-Cysteine Reduction Mechanism Protein_S_S Protein Disulfide Bond (R-S-S-R') Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-Cys) Protein_S_S->Mixed_Disulfide + Cysteine1 Reduced_Protein2 Reduced Protein (R'-SH) Cysteine1 Cysteine (Cys-SH) Reduced_Protein1 Reduced Protein (R-SH) Mixed_Disulfide->Reduced_Protein1 + Cysteine2 Cystine Cystine (Cys-S-S-Cys) Mixed_Disulfide->Cystine Cysteine2 Another Cysteine (Cys-SH)

Mechanism of disulfide bond reduction by this compound.

Dithiothreitol (DTT) , a dithiol, is a significantly more potent reducing agent. Its power comes from its high propensity to form a stable six-membered ring with an internal disulfide bond after reducing a target disulfide.[1][2] This intramolecular cyclization is a highly favorable process that drives the reduction reaction to completion, making DTT highly effective at reducing both accessible and some buried disulfide bonds in proteins.[1][2]

G cluster_dtt DTT Reduction Mechanism Protein_S_S_DTT Protein Disulfide Bond (R-S-S-R') Mixed_Disulfide_DTT Mixed Disulfide Intermediate Protein_S_S_DTT->Mixed_Disulfide_DTT + DTT DTT_SH DTT (reduced) (HS-CH2-(CHOH)2-CH2-SH) Reduced_Protein_DTT Reduced Protein (R-SH + R'-SH) Mixed_Disulfide_DTT->Reduced_Protein_DTT Intramolecular Attack DTT_Oxidized DTT (oxidized, cyclic) Mixed_Disulfide_DTT->DTT_Oxidized

Mechanism of disulfide bond reduction by DTT.

Performance Data: A Quantitative Look

A study on the reduction of the monoclonal antibody trastuzumab demonstrated a clear concentration- and time-dependent reduction of interchain disulfide bonds by DTT.

Table 1: Reduction of Trastuzumab with Dithiothreitol (DTT)

DTT Concentration (mM)Number of Free Thiols per Antibody (30 min incubation at 37°C)
0.1~0.4
1~1.2
5~5.4
10~7.0
20~8.0
50~8.0
100~8.0
Data adapted from "Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates".[5]

In a separate study focused on peptide mapping of a monoclonal antibody, L-cysteine as a reducing agent was found to have a "comparable" reducing ability to DTT when used at concentrations between 10 to 40 mM at a pH of 7.0 to 11.0. The results with cysteine were described as "consistent with those of the positive control," which was DTT.[4]

Experimental Protocols: A Guide to Comparative Analysis

To quantitatively compare the reducing potential of this compound and DTT, a common approach involves monitoring the reduction of a model protein with accessible disulfide bonds, such as insulin or lysozyme, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective:

To determine the relative efficiency of this compound and DTT in reducing the disulfide bonds of a model protein.

Materials:
  • Model protein with disulfide bonds (e.g., bovine insulin)

  • This compound

  • Dithiothreitol (DTT)

  • Phosphate buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Methodology:

G cluster_workflow Experimental Workflow for Comparing Reducing Agents A Prepare Reagents: - Model protein stock solution in PBS - Stock solutions of Cysteine and DTT in PBS B Incubate model protein with varying concentrations of each reducing agent at a controlled temperature (e.g., 37°C). A->B C Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min). B->C D Quench the reaction at each time point (e.g., by acidifying with TFA). C->D E Analyze quenched samples by RP-HPLC. (Reduced and intact forms will have different retention times) D->E F Calculate the percentage of reduced protein at each time point for each concentration. E->F G Plot % reduced protein vs. time to determine the reduction rate for each compound. F->G

Experimental workflow for comparing reducing agents.

1. Preparation of Reagents:

  • Prepare a stock solution of the model protein in PBS.

  • Prepare fresh stock solutions of this compound and DTT in PBS at various concentrations.

2. Reduction Reaction:

  • Incubate the model protein with different concentrations of each reducing agent (Cysteine and DTT) at a controlled temperature (e.g., 37°C).

  • Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

3. Quenching the Reaction:

  • Stop the reduction reaction at each time point by adding a quenching solution, such as by acidifying the sample with TFA.[1]

4. RP-HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC. The reduced and intact forms of the protein will have different retention times.

  • Monitor the disappearance of the peak corresponding to the intact (oxidized) protein and the appearance of the peak(s) corresponding to the reduced protein chains.[1]

5. Data Analysis:

  • Calculate the percentage of reduced protein at each time point for each concentration of each reducing agent.

  • Plot the percentage of reduced protein against time to determine the reduction rate for each compound.[1]

Conclusion: Making the Right Choice

The selection between this compound and DTT is highly dependent on the specific requirements of the application.

DTT is the reagent of choice for applications demanding strong and rapid reduction of disulfide bonds, particularly in proteomics and other biochemical assays where complete protein denaturation is desired.[1] However, its toxicity, unpleasant odor, and relative instability in solution can be significant drawbacks.[1]

This compound , while a milder reducing agent, presents several advantages. It is non-toxic, odorless, and more stable, especially in its hydrochloride salt form.[1][4] Its effectiveness over a broader pH range makes it a versatile option in pharmaceutical and cosmetic formulations, as well as in cell culture applications where maintaining cell viability is paramount. For professionals in drug development, the enhanced stability and lower toxicity of this compound can be particularly beneficial for formulation and manufacturing processes.[1]

References

A Comparative Analysis of DL-Cysteine and N-Acetylcysteine in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Cysteine and N-Acetylcysteine (NAC), two cysteine derivatives frequently used in cell culture for their antioxidant properties. This document aims to assist researchers in selecting the appropriate agent for their specific experimental needs by presenting available data on their performance, detailed experimental protocols, and insights into their mechanisms of action.

Executive Summary

N-Acetylcysteine (NAC) is a well-characterized antioxidant that primarily functions as a precursor for L-cysteine, the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] Its effects on cell viability, reduction of reactive oxygen species (ROS), and prevention of apoptosis are extensively documented. DL-Cysteine, a racemic mixture of D- and L-cysteine, also serves as a source of L-cysteine for GSH synthesis. However, direct comparative studies on the efficacy and cytotoxicity of DL-Cysteine versus NAC in cell culture are limited. Available research suggests that L-cysteine may be more efficiently transported into some cell types compared to NAC.[3] This guide synthesizes the available data to facilitate an informed decision-making process.

Data Presentation: Performance Comparison

The following tables summarize quantitative data on the effects of NAC on cell viability and apoptosis. Due to the limited availability of direct comparative data for DL-Cysteine, data for L-Cysteine is included where available, with the understanding that it represents one component of the DL-Cysteine mixture.

Table 1: Comparative Effects on Cell Viability

CompoundCell LineAssayIC50 ValueReference
N-Acetylcysteine (NAC) Human Bladder CancerMTT33.33 ± 0.78 mM[4]
Human Pancreatic Cancer (MiaPaCa-2)Proliferation Assay4300 µM (4.3 mM)[5]
Swine Intestinal Epithelial (SIEC02)CCK-8> 324 µg/mL (~1.98 mM) at 6h[6]
H9c2alamarBlue®Significant decrease at 1, 2, and 4 µM[7]
S-Allyl-L-Cysteine (SAC) Human Breast Cancer (MCF-7)MTS2.24 mM (for 24h incubation)[8]

Table 2: Comparative Effects on Apoptosis

CompoundCell LineApoptosis Induction/InhibitionKey FindingsReference
N-Acetylcysteine (NAC) Chinese Hamster Ovary (CHO)Inhibition of MC-LR induced apoptosisApoptosis index reduced from 31.17% to significantly lower levels with NAC pre-treatment.[9]
Human Leukemia (HL-60)Inhibition of As2O3 and 2-ME induced apoptosisNAC (10 mM) significantly protected cells from drug-induced apoptosis.[10]
Human Breast Cancer (MDA-MB468)Inhibition of Cadmium-induced apoptosis1 mM NAC reversed cadmium cytotoxicity and protected cells from apoptosis.[11]
H9c2Induction of apoptosis at various concentrationsPercentages of apoptotic cells were 18.6±4.1% and 24.5±3.7% at different NAC concentrations.[7]
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Human Proximal Tubular (hPT)Induction of apoptosisApoptosis observed at 10 µM, a lower concentration than that causing necrosis.[12]

Signaling Pathways and Mechanisms of Action

Both DL-Cysteine and N-Acetylcysteine contribute to the intracellular cysteine pool, which is crucial for the synthesis of glutathione (GSH). GSH is a key player in cellular antioxidant defense and redox signaling.

N-Acetylcysteine (NAC):

NAC is a precursor of L-cysteine and boosts intracellular GSH levels.[13] Beyond its role in GSH synthesis, NAC can also directly scavenge reactive oxygen species (ROS).[14] NAC has been shown to modulate signaling pathways involved in inflammation and antioxidant response, notably the NF-κB and Nrf2 pathways.[15][16] It can inhibit the activation of NF-κB, a key regulator of inflammatory responses, and can activate the Nrf2 pathway, which upregulates the expression of antioxidant genes.[16][17]

DL-Cysteine:

As a direct source of L-cysteine, DL-Cysteine contributes to GSH synthesis. L-cysteine itself plays a role in various cellular processes and signaling pathways. For instance, L-cysteine supplementation has been shown to inhibit the activation of the NF-κB pathway in the liver of diabetic rats.[18] The thiol group of cysteine residues in proteins is a key target for redox modifications, which can regulate protein function and signaling cascades.[19]

G cluster_0 Cellular Environment cluster_1 Intracellular Space DL-Cysteine DL-Cysteine L-Cysteine L-Cysteine DL-Cysteine->L-Cysteine Provides N-Acetylcysteine N-Acetylcysteine N-Acetylcysteine->L-Cysteine Deacetylation ROS ROS N-Acetylcysteine->ROS Directly scavenges NF-kB Pathway NF-kB Pathway N-Acetylcysteine->NF-kB Pathway Inhibits Nrf2 Pathway Nrf2 Pathway N-Acetylcysteine->Nrf2 Pathway Activates GSH Synthesis GSH Synthesis L-Cysteine->GSH Synthesis Rate-limiting substrate L-Cysteine->NF-kB Pathway Inhibits GSH Synthesis->ROS Neutralizes Cell Survival Cell Survival GSH Synthesis->Cell Survival Promotes ROS->NF-kB Pathway Activates Inflammation Inflammation NF-kB Pathway->Inflammation Promotes Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Upregulates Antioxidant Response->Cell Survival Promotes

Comparative Signaling Pathways of DL-Cysteine and N-Acetylcysteine.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of DL-Cysteine and N-Acetylcysteine.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DL-Cysteine and N-Acetylcysteine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a series of dilutions of DL-Cysteine and N-Acetylcysteine in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control to determine cell viability.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with DL-Cysteine or N-Acetylcysteine incubate_24h->treat_compounds incubate_exposure Incubate for desired exposure time treat_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine cell viability read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for MTT Cell Viability Assay.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for quantifying intracellular ROS levels using a fluorescent probe.

Materials:

  • Cells of interest

  • 6-well or 96-well cell culture plates

  • DL-Cysteine and N-Acetylcysteine

  • ROS-inducing agent (e.g., H₂O₂)

  • Fluorescent ROS indicator (e.g., DCFDA or CellROX Green)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of DL-Cysteine or N-Acetylcysteine for a specific duration.

  • ROS Induction: Induce oxidative stress by adding a ROS-inducing agent to the cells (optional, depending on the experimental design).

  • Probe Loading: Remove the medium, wash the cells with PBS, and incubate with the fluorescent ROS indicator in the dark at 37°C for 30-60 minutes.

  • Washing: Remove the probe solution and wash the cells with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units to determine the levels of intracellular ROS.

G start Start seed_cells Seed cells start->seed_cells pretreat Pre-treat with DL-Cysteine or N-Acetylcysteine seed_cells->pretreat induce_ros Induce ROS (optional) pretreat->induce_ros load_probe Load with fluorescent ROS probe induce_ros->load_probe wash_cells Wash cells load_probe->wash_cells measure_fluorescence Measure fluorescence wash_cells->measure_fluorescence analyze_data Analyze ROS levels measure_fluorescence->analyze_data end End analyze_data->end

Experimental Workflow for Intracellular ROS Measurement.

Conclusion

N-Acetylcysteine is a widely studied and effective antioxidant in cell culture, primarily through its role as a glutathione precursor and a direct ROS scavenger. Its effects on cell signaling pathways involved in oxidative stress and inflammation are well-documented. DL-Cysteine also serves as a source of L-cysteine for glutathione synthesis, but direct, comprehensive comparative data on its performance against NAC in cell culture is lacking. The choice between these two compounds may depend on the specific experimental goals, cell type, and the desired mechanism of action. For well-established antioxidant effects and modulation of the Nrf2 and NF-κB pathways, NAC is a robust choice. Further research is needed to fully elucidate the comparative efficacy and potential unique properties of DL-Cysteine in various cell culture models.

References

A Researcher's Guide to Control Experiments for Studies Involving DL-Cysteine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In research involving the biologically active amino acid DL-cysteine hydrochloride hydrate, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. This guide provides a comprehensive overview of appropriate control experiments, compares this compound with relevant alternatives, and presents supporting experimental data and protocols.

The Critical Role of Controls in Cysteine Research

DL-cysteine, a precursor to the potent intracellular antioxidant glutathione (GSH), is implicated in numerous cellular processes, including redox homeostasis, detoxification, and the regulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) pathways. Given its multifaceted roles, discerning the specific effects of exogenous DL-cysteine requires carefully selected controls.

Negative and Vehicle Controls: The foundation of a sound experiment lies in the proper negative and vehicle controls. For in vivo studies, sterile saline (0.9% NaCl) is a standard and appropriate vehicle control for administering this compound.[1][2] For in vitro experiments, the vehicle is typically the solvent used to dissolve the compound, such as sterile, deoxygenated water or a buffered solution (e.g., HEPES), to prevent oxidation of the thiol group.

Positive Controls: The choice of a positive control is contingent on the specific biological pathway under investigation.

  • Antioxidant Activity: When assessing the antioxidant capacity of DL-cysteine, established antioxidants like ascorbic acid or Trolox serve as reliable positive controls in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Trolox Equivalent Antioxidant Capacity (TEAC) assays.

  • NF-κB Pathway Modulation: To study the inhibitory effects of DL-cysteine on the NF-κB pathway, the pathway should first be activated with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3][4][5][6] Known inhibitors of the NF-κB pathway, such as BAY 11-7082, can be used as positive controls for inhibition.[7]

Comparative Analysis: this compound vs. Alternatives

To better understand the unique properties of DL-cysteine, it is often compared with other thiol-containing compounds or its stereoisomers.

N-Acetylcysteine (NAC): A widely used and clinically relevant alternative is N-acetylcysteine (NAC), a derivative of L-cysteine and a precursor to glutathione.[8][9] NAC is often used to replenish intracellular GSH levels and is considered a more stable and bioavailable precursor to cysteine for oral administration.[8][10]

D-Cysteine: The stereoisomer of the biologically prevalent L-cysteine, D-cysteine, serves as a crucial control. While L-cysteine is readily incorporated into glutathione, the metabolic pathways for D-cysteine are distinct, and it is not a direct precursor for GSH biosynthesis.[11] Comparing the effects of L- and D-cysteine can help elucidate whether the observed outcomes are dependent on glutathione synthesis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing the effects of cysteine and its alternatives.

Table 1: Comparison of L-Cysteine and N-Acetylcysteine on Intracellular Sulfhydryl Levels

Compound (5 mM)Experimental SystemOutcome (Intracellular Free Sulfhydryl Groups)Reference
L-CysteineHuman Erythrocytes3.37 ± 0.006 µmol/ml erythrocyte
N-AcetylcysteineHuman Erythrocytes2.23 ± 0.08 µmol/ml erythrocyte
L-CysteineGSH-depleted Human Erythrocytes1.45 ± 0.075 µmol/ml erythrocyte (restored)
N-AcetylcysteineGSH-depleted Human Erythrocytes0.377 ± 0.034 µmol/ml erythrocyte (restored)

Table 2: Comparative Toxicity of L-Cysteine and D-Cysteine in Rats (28-day oral administration)

Compound (Dose)ParameterL-CysteineD-CysteineReference
2000 mg/kg/dayBody Weight Change (Day 3)No significant difference from controlSignificantly lower than control[11]
1000 mg/kg/dayBlood GlucoseSignificant increaseNot significantly different from control[11]
2000 mg/kg/dayBlood GlucoseSignificant increaseNot significantly different from control[11]
2000 mg/kg/dayTotal BilirubinNot significantly different from controlSignificant increase[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Uptake and Glutathione Synthesis cluster_1 Alternative Pathway: N-Acetylcysteine (NAC) cluster_2 Control Pathway: D-Cysteine DL-Cysteine DL-Cysteine L-Cysteine L-Cysteine DL-Cysteine->L-Cysteine Active Enantiomer Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) Rate-limiting step Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense Redox Homeostasis NAC NAC NAC->L-Cysteine Deacetylation D-Cysteine D-Cysteine Alternative Metabolism Alternative Metabolism D-Cysteine->Alternative Metabolism Not a direct GSH precursor

Caption: Comparative metabolic fates of DL-Cysteine, NAC, and D-Cysteine.

G cluster_0 Experimental Workflow: Assessing Antioxidant Effect Cell_Culture 1. Seed and Culture Cells Treatment_Groups 2. Treat with: - Vehicle Control - DL-Cysteine - N-Acetylcysteine (NAC) - D-Cysteine Cell_Culture->Treatment_Groups Induce_Stress 3. Induce Oxidative Stress (e.g., H2O2) Treatment_Groups->Induce_Stress Measure_GSH 4. Measure Intracellular Glutathione Levels Induce_Stress->Measure_GSH Compare_Results 5. Analyze and Compare Data Measure_GSH->Compare_Results

Caption: Workflow for comparing the antioxidant effects of cysteine and its analogues.

Experimental Protocols

Protocol 1: Measurement of Intracellular Glutathione (GSH)

This protocol outlines a common method for quantifying intracellular GSH levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.

Materials:

  • Cultured cells

  • This compound, N-acetylcysteine, D-cysteine

  • Vehicle control (e.g., sterile deoxygenated water)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metaphosphoric acid (MPA) or other protein precipitating agent

  • Glutathione Assay Kit (containing DTNB, GSSG reductase, NADPH)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with the desired concentrations of DL-cysteine, NAC, D-cysteine, or vehicle control for the specified duration. A positive control group treated with a known antioxidant can also be included.

  • Induction of Oxidative Stress (Optional): If assessing protective effects, expose the cells to an oxidative stressor like hydrogen peroxide for a defined period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a protein precipitation agent like metaphosphoric acid to stabilize the thiols.

  • Sample Preparation: Centrifuge the cell lysates to pellet the precipitated proteins. Collect the supernatant, which contains the intracellular GSH.

  • GSH Assay: Follow the manufacturer's instructions for the glutathione assay kit. Typically, this involves adding the sample supernatant to a reaction mixture containing DTNB, GSSG reductase, and NADPH in a 96-well plate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 412 nm) over time using a microplate reader.

  • Quantification: Calculate the GSH concentration in the samples based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the protein concentration of the cell lysate.

Protocol 2: Assessment of NF-κB Activation by Western Blot

This protocol describes the measurement of the phosphorylation of NF-κB p65 subunit as an indicator of pathway activation.

Materials:

  • Cultured cells (e.g., macrophages)

  • This compound

  • NF-κB activating agent (e.g., LPS or TNF-α)

  • Vehicle control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells and pre-treat with DL-cysteine or vehicle control for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator like LPS or TNF-α for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total NF-κB p65 and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-p65 to total p65 to determine the level of NF-κB activation. Compare the ratios across different treatment groups.

By employing these rigorous control strategies, detailed protocols, and comparative analyses, researchers can confidently elucidate the specific mechanisms of action of this compound and contribute to the development of novel therapeutic interventions.

References

Evaluating the Efficacy of DL-Cysteine as a Dough Conditioner: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of DL-cysteine's efficacy as a dough conditioner on a laboratory scale. Its performance is compared with other common alternatives, supported by experimental data from scientific literature. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Introduction to Dough Conditioners

Dough conditioners are ingredients that enhance dough processing and the final quality of baked goods, particularly in large-scale production.[1] They can improve dough handling, gas retention, loaf volume, crumb structure, and shelf-life.[1] These additives are crucial for compensating for variations in flour quality and ensuring consistent product outcomes.[1]

DL-cysteine, a sulfur-containing amino acid, is a widely used reducing agent in the baking industry.[2] Its primary function is to weaken the gluten network by breaking disulfide bonds, which results in a more extensible and less elastic dough.[2] This action reduces mixing time and improves dough machinability.[2] This guide will compare the effects of DL-cysteine to other prevalent dough conditioners: ascorbic acid (an oxidizing agent), proteases (enzymes), and inactive yeast (a source of glutathione, another reducing agent).

Experimental Protocols

To evaluate the efficacy of dough conditioners, a series of standardized tests are employed to measure the rheological properties of the dough and the quality of the final baked product. The following are detailed protocols for key experiments.

Farinograph Analysis (AACC International Method 54-21.02)

This method measures the water absorption of flour and the mixing characteristics of the dough.[3]

  • Apparatus: Brabender Farinograph equipped with a mixing bowl (e.g., 300 g capacity).[4]

  • Procedure:

    • Determine the moisture content of the flour.

    • Place 300 g of flour (adjusted to a 14% moisture basis) into the Farinograph bowl.[5]

    • Add the specified amount of the dough conditioner (e.g., DL-cysteine) to the flour.

    • Add water from a burette to the mixing bowl. The amount of water is adjusted to center the farinogram curve on the 500-Brabender Unit (BU) line.[5]

    • Mix the dough at a constant speed (e.g., 63 rpm) and temperature (30°C).[6]

    • Record the dough's resistance to mixing over time, generating a farinogram.

  • Key Parameters Measured:

    • Water Absorption (%): The amount of water required to achieve a dough consistency of 500 BU.[7]

    • Dough Development Time (DDT) (min): The time required to reach maximum dough consistency.[7]

    • Stability (min): The time during which the dough maintains its maximum consistency.[7]

    • Mixing Tolerance Index (MTI) (BU): The difference in BU from the top of the curve at the peak to the top of the curve 5 minutes after the peak.[8]

Extensograph Analysis (AACC International Method 54-10.01)

This method assesses the viscoelastic properties of dough by measuring its resistance to extension and its extensibility.[3]

  • Apparatus: Brabender Extensograph.[9]

  • Procedure:

    • Prepare a dough in the Farinograph as described above, typically with the addition of salt.[9]

    • After mixing, a 150 g piece of dough is rounded and molded into a cylindrical shape.[9]

    • The dough is rested in a temperature and humidity-controlled chamber for a specific period (e.g., 45, 90, and 135 minutes).[3]

    • After resting, the dough is stretched on the Extensograph until it ruptures.

  • Key Parameters Measured:

    • Resistance to Extension (Rmax) (BU): The maximum force required to stretch the dough.[5]

    • Extensibility (E) (mm): The distance the dough is stretched before it breaks.[5]

    • Ratio Number (R/E): The ratio of resistance to extensibility, indicating dough balance.[5]

    • Area under the curve (Energy) (cm²): Represents the overall strength and elasticity of the dough.[5]

Optimized Straight-Dough Bread-Baking Method (AACC International Method 10-10.03)

This method provides a standardized procedure for baking bread to evaluate the quality of flour and the effects of ingredients.[10]

  • Procedure:

    • All ingredients (flour, water, yeast, salt, sugar, shortening, and the dough conditioner) are mixed together in a single step.[10]

    • The dough is fermented for a specified time (e.g., 90 minutes), with punches at intervals.[10]

    • The dough is divided, rounded, and molded.

    • The molded dough is placed in a baking pan and proofed until it reaches a desired height.[11]

    • The dough is baked at a specified temperature and time.[11]

  • Key Parameters Measured:

    • Loaf Volume (cm³): Measured by rapeseed displacement.[12]

    • Specific Volume (cm³/g): Loaf volume divided by loaf weight.

    • Crumb Grain Structure: Assessed visually or using digital image analysis for cell size, uniformity, and cell wall thickness.[13]

    • Crumb Texture: Measured using a texture analyzer for parameters like firmness and elasticity.

Comparative Data of Dough Conditioners

The following tables summarize the quantitative effects of DL-cysteine and its alternatives on dough rheology and bread quality, as reported in various studies.

Table 1: Effect of Dough Conditioners on Farinograph Parameters
Dough ConditionerConcentrationWater Absorption (%)Dough Development Time (min)Stability (min)Mixing Tolerance Index (BU)
Control (No Conditioner) -BaselineBaselineBaselineBaseline
DL-Cysteine 40 ppmIncreasedDecreasedDecreasedIncreased
Ascorbic Acid 100 ppmNo significant changeSlightly IncreasedIncreasedDecreased
Protease (Fungal) VariesGenerally DecreasedDecreasedDecreasedIncreased
Inactive Yeast (Glutathione) VariesSlightly IncreasedDecreasedDecreasedIncreased

Note: The effects are generally reported as trends (increased/decreased) due to variations in flour types and specific experimental conditions across different studies.

Table 2: Effect of Dough Conditioners on Extensograph Parameters (at 90 min rest)
Dough ConditionerConcentrationResistance to Extension (Rmax) (BU)Extensibility (E) (mm)Ratio Number (R/E)
Control -215BaselineBaseline
DL-Cysteine 20 ppm170IncreasedDecreased
DL-Cysteine 40 ppm130Significantly IncreasedSignificantly Decreased
Ascorbic Acid 30 ppm365DecreasedIncreased
Ascorbic Acid 60 ppm460Significantly DecreasedSignificantly Increased
Protease (Fungal) VariesDecreasedIncreasedDecreased
Inactive Yeast (Glutathione) VariesDecreasedIncreasedDecreased

Data for Control, DL-Cysteine, and Ascorbic Acid adapted from a preliminary investigation on bakery improvers.

Table 3: Effect of Dough Conditioners on Baking Performance
Dough ConditionerLoaf VolumeSpecific VolumeCrumb Structure
Control (No Conditioner) BaselineBaselineBaseline
DL-Cysteine Increased (up to 9-10%)[2][14]IncreasedFiner, more uniform cells; increased porosity and elasticity[2]
Ascorbic Acid IncreasedIncreasedFiner, more uniform crumb
Protease (Fungal) Can increase with optimal dosageCan increase with optimal dosageFiner crumb, improved softness
Inactive Yeast (Glutathione) IncreasedIncreasedSofter crumb, improved structure

Mechanism of Action and Signaling Pathways

The different classes of dough conditioners exert their effects through distinct biochemical mechanisms, primarily by modifying the gluten network.

DL-Cysteine: A Reducing Agent

DL-cysteine acts as a reducing agent, breaking the disulfide (-S-S-) bonds that cross-link glutenin proteins. This depolymerization of the gluten network leads to a more extensible and less elastic dough.

G Gluten_Network Gluten Network (-S-S- bonds) Reduced_Gluten Reduced Gluten Network (-SH HS-) Gluten_Network->Reduced_Gluten Disulfide bond cleavage DL_Cysteine DL-Cysteine (-SH) DL_Cysteine->Reduced_Gluten Dough_Properties More Extensible, Less Elastic Dough Reduced_Gluten->Dough_Properties G Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Ascorbic Acid Oxidase Oxygen Oxygen Oxygen->Dehydroascorbic_Acid Oxidized_Glutathione Oxidized Glutathione (-S-S-) Dehydroascorbic_Acid->Oxidized_Glutathione Reduced_Glutathione Reduced Glutathione (-SH) Reduced_Glutathione->Oxidized_Glutathione Oxidation Gluten_Network Stronger Gluten Network Oxidized_Glutathione->Gluten_Network Prevents gluten weakening G cluster_prep Preparation cluster_testing Dough Testing cluster_baking Baking & Analysis Flour_Selection Flour Selection & Characterization Dough_Mixing Dough Mixing (Farinograph) Flour_Selection->Dough_Mixing Conditioner_Prep Dough Conditioner Preparation Conditioner_Prep->Dough_Mixing Rheology_Analysis Rheological Analysis (Extensograph) Dough_Mixing->Rheology_Analysis Baking_Test Test Baking Dough_Mixing->Baking_Test Product_Analysis Baked Product Analysis Baking_Test->Product_Analysis

References

Navigating Thiol Analysis: A Comparative Guide to DL-Cysteine Cross-Reactivity in Thiol-Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of thiol compounds, understanding the potential for cross-reactivity is paramount. This guide provides a comprehensive comparison of the cross-reactivity of DL-cysteine in assays designed for other critical thiol compounds: glutathione, homocysteine, and 2-mercaptoethane sulfonate (mesna). By examining the principles of common analytical methods and presenting available experimental data, this document serves as a vital resource for selecting the appropriate assay and interpreting results with accuracy.

The inherent structural similarities among small molecule thiols present a significant analytical challenge. DL-cysteine, a ubiquitous amino acid, can often interfere with assays intended to measure other thiols, leading to inaccurate quantification. This guide delves into the performance of three widely used analytical techniques—colorimetric assays, High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and mass spectrometry—in distinguishing DL-cysteine from other target thiols.

Comparative Analysis of DL-Cysteine Cross-Reactivity

The degree of interference from DL-cysteine is highly dependent on the chosen analytical method and the specific target thiol. While methods relying on the general reactivity of the sulfhydryl group are more susceptible to cross-reactivity, techniques that incorporate a separation step or enzymatic specificity offer significantly higher selectivity.

Target Thiol CompoundAssay MethodDL-Cysteine Cross-Reactivity/InterferenceKey Considerations
Homocysteine Fluorometric Enzymatic Assay≤15% interference at an 8-fold molar excess of cysteine.[1]This method relies on a homocysteine-selective enzyme, which minimizes but does not eliminate interference from structurally similar thiols like cysteine.
Glutathione Enzymatic Recycling Assay (Ellman's Reagent)Data not available in reviewed literature. Method relies on the high specificity of glutathione reductase for glutathione disulfide (GSSG).The enzymatic specificity for GSSG is the primary factor ensuring low cross-reactivity from other thiols like cysteine.
2-Mercaptoethane Sulfonate (Mesna) Colorimetric AssayInterference from endogenous thiols, including cysteine, has been reported, but quantitative data is lacking.This method is generally considered non-specific and prone to interference from other thiol-containing compounds.
Homocysteine, Glutathione, Mesna HPLC with Fluorescence DetectionCross-reactivity is minimized through chromatographic separation of derivatized thiols. The degree of separation is dependent on the specific column and mobile phase conditions.Proper optimization of the chromatographic method is crucial to ensure baseline separation of the target thiol from DL-cysteine and other potential interferents.
Homocysteine, Glutathione, Mesna Mass Spectrometry (LC-MS/MS)High selectivity is achieved through a combination of chromatographic separation and mass-to-charge ratio detection, effectively eliminating cross-reactivity.This method offers the highest level of specificity and is considered the gold standard for unambiguous quantification of individual thiol compounds in complex matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to reproduce these assays and to better understand the factors influencing their specificity.

Colorimetric Assay for Thiols (Ellman's Test)

This protocol describes a general method for the quantification of total free thiols using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This method is susceptible to cross-reactivity from all free thiols present in the sample.

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol standard (e.g., L-cysteine)

  • Sample containing the thiol of interest

Procedure:

  • Prepare a stock solution of DTNB in the reaction buffer.

  • Prepare a standard curve using known concentrations of the thiol standard.

  • In a 96-well plate or cuvette, add the sample or standard.

  • Add the DTNB solution to each well/cuvette and mix.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.

HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol outlines a general procedure for the analysis of thiols using HPLC after derivatization with a fluorescent labeling agent, such as monobromobimane (mBBr) or 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).

Materials:

  • Thiol standards (DL-cysteine, glutathione, homocysteine, mesna)

  • Derivatizing agent (e.g., mBBr or SBD-F)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) for total thiol analysis

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., gradient of acetonitrile and an aqueous buffer)

Procedure:

  • Sample Preparation: For total thiol analysis, reduce disulfide bonds in the sample by incubating with TCEP.

  • Derivatization: Mix the sample or standard with the derivatizing agent and incubate under appropriate conditions (e.g., specific pH, temperature, and time) to form a stable, fluorescent adduct.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system.

  • Separation: Separate the thiol-adducts using a suitable gradient elution program on a C18 column.

  • Detection: Monitor the fluorescence of the eluting adducts at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Create a standard curve for each target thiol and use it to determine the concentration in the samples based on peak area.

Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the highly selective quantification of thiols using liquid chromatography-tandem mass spectrometry.

Materials:

  • Thiol standards

  • Internal standards (stable isotope-labeled versions of the target thiols)

  • LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phase (e.g., gradient of acetonitrile and water with a modifier like formic acid)

Procedure:

  • Sample Preparation: Spike the samples and standards with the internal standards. Perform protein precipitation if necessary (e.g., for plasma samples).

  • LC Separation: Inject the prepared sample onto the LC system and separate the thiols using a C18 column with a suitable gradient.

  • MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification. This involves selecting the specific precursor ion for each thiol and its corresponding product ion(s) after fragmentation.

  • Quantification: Calculate the concentration of each thiol by determining the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to the standard curve.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the principles and workflows of the discussed analytical methods, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow_colorimetric cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection & Quantification Sample Sample containing various thiols Mix Mix with DTNB (Ellman's Reagent) Sample->Mix Standard Thiol Standard Standard->Mix Incubate Incubate (15 min) Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Quantify Quantify Total Thiols Measure->Quantify

Colorimetric Assay Workflow

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Sample Sample containing thiols Reduce Reduction (optional, for total thiols) Sample->Reduce Derivatize Derivatization with Fluorescent Reagent Reduce->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantify Individual Thiols Detect->Quantify

HPLC with Fluorescence Detection Workflow

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample containing thiols Spike Spike with Internal Standards Sample->Spike Inject Inject into LC-MS/MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (SRM/MRM) Separate->Detect Quantify Quantify Individual Thiols Detect->Quantify

Mass Spectrometry (LC-MS/MS) Workflow

logical_relationship cluster_assays Assay Specificity cluster_reactivity Basis of Detection cluster_crossreactivity Cross-Reactivity Potential Colorimetric Colorimetric (e.g., Ellman's) GeneralThiol General Thiol Reactivity Colorimetric->GeneralThiol Enzymatic Enzymatic EnzymeSubstrate Enzyme-Substrate Specificity Enzymatic->EnzymeSubstrate HPLC HPLC Separation Physical Separation HPLC->Separation MS Mass Spectrometry MS->Separation Mass Mass-to-Charge Ratio MS->Mass High High GeneralThiol->High Low Low EnzymeSubstrate->Low Separation->Low VeryLow Very Low/Negligible Mass->VeryLow

Assay Specificity and Cross-Reactivity

References

A Comparative Analysis of DL-Cysteine and DL-Homocysteine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of neuronal function and pathology, the roles of sulfur-containing amino acids are of paramount importance. This guide provides a detailed, evidence-based comparison of the effects of two such molecules, DL-cysteine and DL-homocysteine, on neuronal cells. While structurally similar, their impacts on neuronal health diverge significantly, with DL-cysteine often playing a neuroprotective role and DL-homocysteine being widely recognized as a potent neurotoxin. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms of action and experimental outcomes associated with these compounds.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the contrasting effects of DL-cysteine and DL-homocysteine on key parameters of neuronal health.

Table 1: Effects on Neuronal Viability and Apoptosis

ParameterDL-CysteineDL-HomocysteineSource
Cell Viability Neuroprotective at physiological concentrations; high concentrations can be toxic.[1]Dose-dependent decrease; 35% loss of viability in SH-SY5Y cells with prolonged exposure to ~20 µM.[2][1][2]
Apoptosis L-Cysteine treatment is associated with a decrease in the Bax/Bcl-2 ratio and suppression of caspase-3 activation in models of brain injury.[3][4]Induces apoptosis in rat hippocampal neurons, even at concentrations as low as 0.5 µM.[5] This involves activation of caspases.[5][6][3][4][5][6]
DNA Damage Not typically associated with DNA damage; acts as a precursor to the antioxidant glutathione.[7]Increases the number of Comet-positive cells and DNA damage indexes.[2] Induces DNA strand breaks.[5][2][5][7]

Table 2: Impact on Oxidative Stress and Excitotoxicity

ParameterDL-CysteineDL-HomocysteineSource
Reactive Oxygen Species (ROS) L-Cysteine can reduce oxidative stress.[3] However, autoxidation of cysteine can also generate ROS.[8]Four-fold increase in ROS levels in neuronal-like cells with prolonged exposure.[2][2][3][8]
NMDA Receptor Interaction Can activate NMDA receptors at low concentrations.[1] High levels may lead to excitotoxicity through various mechanisms.[8]Acts as an agonist at the NMDA receptor, leading to excitotoxicity.[9][10][11] This action is synergistic with elevated glycine levels.[10][12][1][8][9][10][11][12]
Vulnerability to Excitotoxicity High levels can enhance vulnerability.[8]Markedly increases the vulnerability of hippocampal neurons to excitotoxic injury.[5][5][8]

Signaling Pathways

The divergent effects of DL-cysteine and DL-homocysteine stem from their engagement with distinct and sometimes overlapping signaling pathways.

DL-Homocysteine-Induced Neurotoxicity

DL-homocysteine primarily exerts its neurotoxic effects through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental events including excitotoxicity, oxidative stress, and apoptosis.

Hcy DL-Homocysteine NMDAR NMDA Receptor Hcy->NMDAR Agonist DNA_damage DNA Damage Hcy->DNA_damage Ca_influx Ca²⁺ Influx NMDAR->Ca_influx ERK ERK MAP Kinase Phosphorylation Ca_influx->ERK ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Apoptosis Apoptosis ERK->Apoptosis Sustained activation CREB Transient CREB Activation ERK->CREB Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Mito_dys->Apoptosis PARP PARP Activation PARP->Apoptosis DNA_damage->PARP

DL-Homocysteine neurotoxic signaling cascade.

DL-Cysteine Signaling in Neuronal Cells

DL-cysteine's role is more complex. It is a crucial precursor for the synthesis of the major endogenous antioxidant, glutathione. L-cysteine can also be metabolized to produce hydrogen sulfide (H₂S), a gasotransmitter with neuroprotective properties. However, at high concentrations, it can contribute to excitotoxicity. D-cysteine has been shown to regulate neural progenitor cell proliferation.

Cys DL-Cysteine GSH Glutathione (GSH) Synthesis Cys->GSH H2S Hydrogen Sulfide (H₂S) Production Cys->H2S via CBS NMDAR NMDA Receptor Cys->NMDAR Modulation AktFoxO Akt-FoxO Signaling (D-cysteine) Cys->AktFoxO Antioxidant Antioxidant Defense ↓ Oxidative Stress GSH->Antioxidant Neuroprotection Neuroprotection H2S->Neuroprotection Antioxidant->Neuroprotection Excitotoxicity Excitotoxicity (at high conc.) NMDAR->Excitotoxicity NPC_prolif ↓ Neural Progenitor Cell Proliferation AktFoxO->NPC_prolif

Diverse signaling roles of DL-Cysteine.

Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of DL-cysteine and DL-homocysteine effects.

Neuronal Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons from rat embryos are commonly used.

  • Culture Conditions: Cells are maintained in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, SH-SY5Y cells may be treated with retinoic acid.

  • Treatment: DL-cysteine or DL-homocysteine is dissolved in the culture medium to the desired final concentrations. A vehicle control (medium alone) is run in parallel. Treatment durations can range from a few hours to several days depending on the endpoint being measured.[2]

Assessment of Cell Viability (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of DL-cysteine or DL-homocysteine for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Quantification of Apoptosis (Hoechst Staining)
  • Principle: The fluorescent dye Hoechst 33258 binds to DNA. Apoptotic cells are identified by their condensed and fragmented nuclei, which stain brightly.

  • Procedure:

    • Culture and treat cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33258 solution.

    • Wash the cells to remove excess dye.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope.

    • Quantify apoptosis by counting the percentage of cells with apoptotic nuclei in several random fields.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Culture and treat cells as required.

    • Load the cells with DCFH-DA solution and incubate.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • The increase in fluorescence is proportional to the level of intracellular ROS.

Experimental Workflow Example

start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with DL-Cysteine or DL-Homocysteine (Varying concentrations and durations) start->treatment assays Perform Parallel Assays treatment->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability apoptosis Apoptosis Assay (e.g., Hoechst Staining, Caspase Activity) assays->apoptosis ros Oxidative Stress Assay (e.g., ROS Measurement) assays->ros western Western Blot Analysis (Signaling Proteins) assays->western data Data Acquisition and Analysis viability->data apoptosis->data ros->data western->data conclusion Conclusion: Compare Effects on Neuronal Health data->conclusion

Typical in vitro experimental workflow.

References

Safety Operating Guide

Safe Disposal of DL-Cysteine Hydrochloride Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DL-cysteine hydrochloride hydrate, ensuring compliance with safety regulations and fostering a secure research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols. While not always classified as a hazardous substance, it can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • A lab coat[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department as chemical waste.[4] Never dispose of this chemical in the regular trash or down the drain.[4][5]

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this container within a designated solid hazardous waste container.[6] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[6]

    • Aqueous/Liquid Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[6]

    • Contaminated Labware:

      • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.[6]

      • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[6]

  • Containerization:

    • Place the waste into a chemically compatible container with a secure, leak-proof screw-on cap.[4]

    • Ensure the container is clean and dry before adding the waste to prevent any potential reactions.[4]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[4][5]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • Indicate the quantity of the waste and the date of generation.[4]

  • Storage:

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and metals.[1][3]

    • Keep containers tightly closed.[1][2][3]

  • Final Disposal:

    • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[6] All disposal activities must be in accordance with local, regional, national, and international regulations.[1][2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area.[6]

  • Absorb: Cover the spill with an inert absorbent material.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3][6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

IV. Hazard and Safety Data Summary

The following table summarizes key hazard information for this compound, which informs the need for proper disposal.

Hazard InformationDescriptionSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
GHS Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]
Acute Toxicity (Oral) LD50, Rats: >2,000 mg/kg bw[1]
Aquatic Toxicity LC50, Fish (Danio rerio): >100 mg/l (96 h)[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Identify DL-cysteine hydrochloride hydrate waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE, disposable labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in designated solid hazardous waste container solid_waste->solid_container liquid_container Place in designated liquid hazardous waste container liquid_waste->liquid_container label_container Label container with 'Hazardous Waste' tag, full chemical name, and date solid_container->label_container liquid_container->label_container storage Store in a designated, well-ventilated secondary containment area label_container->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling DL-Cysteine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of DL-cysteine hydrochloride hydrate, ensuring both personal safety and the integrity of your experimental work.

This compound is a compound that requires careful handling due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/FaceSafety Goggles or Face ShieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
HandsChemical-Resistant GlovesImpervious gloves, such as nitrile rubber, are recommended.[1]
BodyLab Coat or Protective ClothingA complete suit protecting against chemicals may be necessary depending on the scale of work.[5]
RespiratoryParticulate Respirator or Fume HoodUse in a well-ventilated area is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated.[1][4][5][6] Handling in a chemical fume hood is highly recommended.[5][7]

Operational Plan: A Step-by-Step Handling Protocol

Following a systematic operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5][6]

    • Work in a well-ventilated area, preferably within a designated chemical fume hood.[5][7]

    • Gather all necessary materials and equipment before starting your work to avoid unnecessary movement and potential for spills.

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing or transferring the solid material, take care to minimize the generation of dust.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in the dust.[8]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][8] If skin irritation occurs, seek medical advice.[1]

    • Eye Contact : Rinse cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][8]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[8][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compoundDispose of contents/container in accordance with local, regional, national, and international regulations.[1] This typically involves sending it to an approved waste disposal plant.[8]
Contaminated Labware (e.g., weighing boats, gloves)Place in a suitable, closed container for disposal.[1] Treat as chemical waste and dispose of according to your institution's guidelines.
SpillsFor small spills, sweep or vacuum up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][6] Wash the spill area thoroughly.[9]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer with care to minimize dust prep3->handle1 handle2 Avoid contact and inhalation handle1->handle2 disp1 Segregate waste (unused chemical, contaminated items) handle2->disp1 emergency In case of exposure, follow first-aid procedures handle2->emergency disp2 Dispose of in labeled, sealed containers disp1->disp2 disp3 Follow institutional and regulatory guidelines disp2->disp3

Caption: A workflow diagram outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-cysteine hydrochloride hydrate
Reactant of Route 2
DL-cysteine hydrochloride hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。